molecular formula C7H15NNaO4S B12040646 3-(n-Morpholino) propanesulfonic acid sodium salt

3-(n-Morpholino) propanesulfonic acid sodium salt

カタログ番号: B12040646
分子量: 232.26 g/mol
InChIキー: PDEVDOMFPQQDKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(n-Morpholino) propanesulfonic acid sodium salt is a useful research compound. Its molecular formula is C7H15NNaO4S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(n-Morpholino) propanesulfonic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(n-Morpholino) propanesulfonic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H15NNaO4S

分子量

232.26 g/mol

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);

InChIキー

PDEVDOMFPQQDKO-UHFFFAOYSA-N

正規SMILES

C1COCCN1CCCS(=O)(=O)O.[Na]

関連するCAS

117961-20-3
71119-22-7

製品の起源

United States

Foundational & Exploratory

Chemical Properties and Application Profile of MOPS Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Selection of MOPS Sodium

In the landscape of Good’s buffers, MOPS Sodium Salt (3-(N-Morpholino)propanesulfonic acid sodium salt) represents a critical tactical choice for experimental designs requiring precise pH control between 6.5 and 7.9 . Unlike its free acid counterpart, the sodium salt form provides high solubility and immediate anionic buffering capacity, allowing for "Zero-Chloride" buffer formulation when paired with MOPS free acid—a crucial advantage in systems sensitive to ionic strength or halide interference.

This guide dissects the physicochemical architecture of MOPS Sodium, its thermodynamic behavior, and its rigorous application in proteomic and genomic workflows.

Physicochemical Architecture

MOPS is a zwitterionic N-substituted aminosulfonic acid. Its structural integrity relies on the morpholine ring, which dictates its pKa, and the sulfonate group, which ensures high aqueous solubility.

Structural Dynamics & Equilibrium

The buffering mechanism operates via the protonation/deprotonation of the tertiary amine within the morpholine ring. The sulfonate group remains negatively charged throughout the physiological pH range, maintaining the molecule's solubility.

MOPS_Equilibrium Zwitterion MOPS Free Acid (Zwitterion) Net Charge: 0 Anion MOPS Sodium Salt (Anionic Form) Net Charge: -1 Zwitterion->Anion  pKa 7.20   Proton H+ Anion->Proton

Critical Physicochemical Data
PropertyValue / CharacteristicRelevance
CAS Number 71119-22-7Identity verification
Molecular Weight 231.25 g/mol Stoichiometric calculations
pKa (25°C) 7.20Ideal for mammalian cell culture & RNA work
dpKa/dT -0.015 pH units/°CHigh Stability: Minimal pH shift vs. temperature compared to Tris (-0.028)
Solubility (Water) > 500 g/L (approx.[1][2] 2.1 M)Allows preparation of high-concentration stocks (e.g., 10X, 50X)
UV Absorbance Negligible at 260 nm / 280 nmInterference-Free: Safe for DNA/Protein quantification
Metal Binding NegligibleSuitable for metalloprotein assays (unlike Tris/Phosphate)

Stability & Handling: The "Yellowing" Phenomenon

A frequent concern in MOPS handling is the discoloration of solutions upon sterilization.

  • Autoclave Instability: MOPS solutions often turn yellow when autoclaved.[3] While the exact identity of the degradation product remains chemically ambiguous in literature, it is generally accepted that this degradation does not significantly alter the pH of the buffer [1].

  • Glucose Interaction: In the presence of glucose, autoclaving MOPS leads to significant degradation and caramelization-like reactions.

  • Best Practice: Filter sterilization (0.22 µm) is the mandatory standard for MOPS buffers to ensure integrity, especially for cell culture and RNA electrophoresis.

Applications & Assay Compatibility[4][5][6][7]

Protein Quantification (BCA vs. Lowry)
  • BCA Assay: MOPS Sodium is compatible with the Bicinchoninic Acid (BCA) assay.[4] It does not reduce Cu²⁺ to Cu⁺, unlike reducing agents (DTT, BME) or buffers with primary amines [2].

  • Lowry/Folin: MOPS can interfere with the Folin-Ciocalteu reagent, leading to erroneous protein estimations.

Electrophoresis (RNA)

MOPS is the standard buffer for formaldehyde-agarose gel electrophoresis of RNA. Its high buffering capacity at pH 7.0 prevents the pH drift caused by the accumulation of Schiff bases during the run, preserving RNA integrity.

Experimental Protocol: The "Zero-Chloride" Buffer System

Objective: Prepare a 0.1 M MOPS Buffer at pH 7.4 without introducing high ionic strength chloride ions (which occurs when titrating MOPS Sodium with HCl).

Principle: By mixing MOPS Free Acid (acidic) and MOPS Sodium Salt (basic) in calculated molar ratios, you achieve the target pH solely using the buffering species. This maintains a lower, more controlled ionic strength.

Workflow Diagram

Buffer_Prep Start Start: Define Target pH (7.4) & Concentration (0.1 M) WeighAcid Weigh MOPS Free Acid (MW 209.26) Start->WeighAcid WeighSalt Weigh MOPS Sodium Salt (MW 231.25) Start->WeighSalt Dissolve Dissolve separately in 80% of final volume (Milli-Q) WeighAcid->Dissolve WeighSalt->Dissolve Mix Mix solutions while monitoring pH until pH 7.4 is reached Dissolve->Mix Check Quality Control: Check Absorbance @ 260nm (<0.05) Mix->Check Filter Sterilize: 0.22 µm PES Filter (Do NOT Autoclave) Check->Filter Final Final Stock: 0.1 M MOPS, pH 7.4 Store at 4°C (Dark) Filter->Final

Step-by-Step Methodology
  • Reagent Preparation:

    • Solution A (Acid): Prepare 100 mL of 0.1 M MOPS Free Acid (2.09 g/100 mL).

    • Solution B (Base): Prepare 100 mL of 0.1 M MOPS Sodium Salt (2.31 g/100 mL).

  • Titration:

    • Place Solution A on a magnetic stirrer with a calibrated pH probe.

    • Slowly add Solution B to Solution A.

    • Note: For pH 7.2 (pKa), the ratio is roughly 1:1. For pH 7.4, you will use slightly more Solution B (Salt).

  • Validation (Self-Validating Step):

    • Spectral Check: Blank a spectrophotometer with water. Measure OD at 260nm and 280nm.[2][5] Readings > 0.05 indicate contamination or yellowing degradation.

    • Conductivity: Verify conductivity is consistent with calculated ionic strength (approx. 4-5 mS/cm for 0.1M, though temperature dependent).

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) filter.

    • Store at 4°C in the dark. Shelf life: 6 months.

References

  • Good, N. E., et al. (1966).[3] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[3] Retrieved from [Link]

Sources

Technical Guide: 3-(N-Morpholino)propanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Critical Applications in Biologics

Abstract

This technical guide provides a comprehensive analysis of 3-(N-Morpholino)propanesulfonic acid sodium salt (MOPS-Na), a zwitterionic buffering agent critical to upstream bioprocessing and molecular diagnostics.[1] Unlike generic buffer overviews, this document focuses on the structural mechanistics that define its pKa stability, the industrial synthesis pathway involving 1,3-propane sultone, and the specific physicochemical properties that make it superior for RNA electrophoresis and mammalian cell culture.

Introduction: The "Good" Buffer Standard

MOPS is one of the original "Good's buffers" developed by Norman Good in the 1960s to address the limitations of traditional phosphate and Tris buffers. The sodium salt form (MOPS-Na) enhances solubility and simplifies pH adjustment in aqueous systems.[1]

Its critical value lies in its structural inertness .[1] Unlike phosphate buffers, MOPS does not precipitate with calcium or magnesium ions, making it indispensable for culture media and enzyme assays dependent on metal cofactors.

Chemical Structure & Physicochemical Properties

Structural Analysis

MOPS-Na (C₇H₁₄NO₄SNa) consists of three distinct functional domains that dictate its behavior:

  • Morpholine Ring: Provides the secondary amine function, contributing to the basicity and buffering capacity.[1]

  • Propane Linker: A three-carbon spacer that separates the amine from the sulfonate, preventing inductive effects that would drastically shift the pKa.[1]

  • Sulfonate Group: A strongly acidic group that remains ionized at physiological pH, ensuring high water solubility and zwitterionic character.[1]

Key Parameters:

  • Molecular Weight: 231.25 g/mol [2]

  • pKa: 7.20 (at 25°C)[3][4]

  • Useful pH Range: 6.5 – 7.9[2][4][5][6][7][8][9][10]

  • CAS Number: 71119-22-7 (Sodium Salt)[1][3][11]

Structural Visualization

The following diagram illustrates the functional decomposition of the MOPS-Na molecule.

MOPS_Structure cluster_properties Functional Consequence Morpholine Morpholine Ring (Lipophilic / Basic) Linker Propyl Linker (Spacer) Morpholine->Linker N-substitution Prop1 pKa ~7.2 (Physiological Match) Morpholine->Prop1 Sulfonate Sulfonate Group (Hydrophilic / Acidic) Linker->Sulfonate C-S Bond Sodium Na+ Counterion (Solubility) Sulfonate->Sodium Ionic Interaction Prop2 Metal Ion Inertness Sulfonate->Prop2

Figure 1: Functional decomposition of the MOPS-Na molecule highlighting the roles of specific chemical moieties.[1]

Synthesis & Manufacturing Pathway

The industrial synthesis of MOPS-Na typically involves the ring-opening alkylation of morpholine with 1,3-propane sultone.[1] This pathway is preferred for its high yield and atom economy, though it requires strict safety controls due to the toxicity of propane sultone.

Reaction Mechanism[1]
  • Nucleophilic Attack: The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the 1,3-propane sultone ring.

  • Ring Opening: The sultone ring opens to form the zwitterionic MOPS free acid.[1]

  • Neutralization: The free acid is treated with Sodium Hydroxide (NaOH) to yield the MOPS Sodium Salt.[1]

Synthesis_Pathway Morpholine Morpholine (Nucleophile) Reaction Ring-Opening Alkylation (Exothermic) Morpholine->Reaction Sultone 1,3-Propane Sultone (Electrophile) Sultone->Reaction FreeAcid MOPS Free Acid (Zwitterion) Reaction->FreeAcid Salt MOPS Sodium Salt (Final Product) FreeAcid->Salt Neutralization NaOH + NaOH (Titration) NaOH->Salt

Figure 2: Industrial synthesis pathway converting Morpholine and Propane Sultone into MOPS Sodium Salt.[1]

Applications in Research & Drug Development

RNA Electrophoresis (The Gold Standard)

MOPS is the standard buffer for formaldehyde-agarose gel electrophoresis of RNA.[1] Its high buffering capacity at pH 7.0 prevents the pH drift that can occur during long electrophoretic runs, which would otherwise degrade the RNA or alter its migration speed.

Biologics & Protein Purification

In drug development, MOPS-Na is utilized as an excipient and purification buffer because it does not complex with transition metals (Cu²⁺, Ni²⁺, Zn²⁺). This is critical during Immobilized Metal Affinity Chromatography (IMAC) , where other buffers (like Tris) might strip metal ions from the column, reducing yield.

Mammalian Cell Culture

MOPS is used to maintain pH in CO₂-independent media.[1] However, toxicity is a concern at high concentrations.

  • Safe Limit: < 20 mM for mammalian cells.[1][3][5]

  • Mechanism: Maintains intracellular pH stability without interfering with metabolic pathways.[1]

Buffer Selection Logic

Use the following decision tree to determine if MOPS-Na is the correct buffer for your experiment.

Buffer_Selection Start Select Buffer PH_Range Target pH Range? Start->PH_Range Low_PH pH 5.5 - 6.5 PH_Range->Low_PH Mid_PH pH 6.5 - 7.9 PH_Range->Mid_PH High_PH pH > 8.0 PH_Range->High_PH MES MES Low_PH->MES Use MES Metals Are Metal Ions (Cu, Ni, Zn) Critical to Assay? Mid_PH->Metals Tris Tris High_PH->Tris Use Tris/HEPES Yes_Metals Yes Metals->Yes_Metals Avoid Chelation No_Metals No Metals->No_Metals Use_MOPS USE MOPS-Na (Non-coordinating) Yes_Metals->Use_MOPS Use_Phos Consider Phosphate (If metals irrelevant) No_Metals->Use_Phos

Figure 3: Decision tree for selecting MOPS-Na based on pH requirements and metal ion sensitivity.

Experimental Protocol: Preparation of 1M MOPS Stock

Objective: Prepare 1 Liter of 1.0 M MOPS Buffer (pH 7.2) using MOPS Sodium Salt.[1][2][3][5][7][12]

Reagents
  • MOPS Sodium Salt (MW: 231.25 g/mol )[2]

  • MOPS Free Acid (MW: 209.26 g/mol ) [Optional for pH adjustment without HCl][4][6]

  • DEPC-treated water (if working with RNA) or Milli-Q water.[1]

Protocol Steps
  • Calculation:

    • To make 1L of 1M solution, you need 1 mole of MOPS.

    • Mass = 231.25 g.[1][2][11]

  • Dissolution:

    • Add 231.25 g of MOPS Sodium Salt to a beaker.

    • Add 800 mL of water.

    • Stir using a magnetic stirrer until completely dissolved.

  • pH Adjustment (Critical):

    • The natural pH of MOPS Sodium Salt in solution is high (~10-11).[1]

    • Method A (Acid Titration): Add concentrated HCl dropwise while monitoring with a calibrated pH meter until pH reaches 7.[1]2. Note: This adds NaCl to the solution, increasing ionic strength.[5]

    • Method B (Salt/Acid Mixing - Recommended): Prepare a separate 1M MOPS Free Acid solution (acidic) and mix with the Sodium Salt solution until pH 7.2 is reached.[1] This maintains a pure MOPS environment without adding chloride ions.[1]

  • Final Volume:

    • Transfer to a volumetric flask and top up to 1000 mL with water.

  • Sterilization:

    • DO NOT AUTOCLAVE. Autoclaving MOPS results in degradation (yellowing) and formation of unknown byproducts that absorb at 260nm.[1]

    • Filter Sterilize: Pass the solution through a 0.2 µm PES or PVDF membrane filter into a sterile container.

Quality Control & Troubleshooting

ObservationCauseImpactCorrective Action
Yellow Solution Oxidative degradation or autoclaving.[1]Can interfere with UV assays (260nm).[1]Discard. Use fresh powder and filter sterilize only.[1]
Precipitate Saturation or contamination.[1]Inaccurate concentration.Ensure storage at room temp.[1][4][7] Do not freeze high-concentration stocks.[1]
pH Drift Temperature fluctuation.[1]Experimental variability.Adjust pH at the temperature the experiment will be performed (e.g., 37°C for cell culture).

References

  • Good, N. E., et al. (1966).[3] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3] Link

  • Sigma-Aldrich. "MOPS Sodium Salt Product Information."[1] Merck KGaA.[1] Link

  • GoldBio. "MOPS Buffer Handbook: Properties and Applications." Gold Biotechnology.[1] Link

  • Koetsier, G., et al. (2010). "Rapid RNA isolation for electrophoretic analysis." Anal Biochem.
  • Thermo Fisher Scientific. "Buffer Preparation and Recipes." Link

Sources

Technical Whitepaper: MOPS Sodium Salt in Bioprocessing and Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MOPS Sodium Salt (3-(N-Morpholino)propanesulfonic acid sodium salt) is a zwitterionic buffering agent belonging to the "Good's buffers" family.[1][2][3][4] Distinguished by its high solubility and pKa of ~7.2 (at 25°C), it is the standard-bearer for maintaining physiological pH in RNA electrophoresis, protein purification, and mammalian cell culture. Unlike phosphate buffers, MOPS exhibits minimal metal ion coordination, making it indispensable for metalloprotein studies. This guide details the physicochemical properties, mechanistic utility, and a self-validating protocol for preparing high-precision buffer stocks without introducing uncontrolled ionic strength variations.

Part 1: Physicochemical Profile[1]

The utility of MOPS Sodium Salt lies in its structural stability and thermodynamic properties. It provides a stable pH environment in the physiological range (6.5 – 7.9), critical for maintaining the native state of labile biomolecules.

Table 1: Core Chemical Specifications

PropertySpecification
Chemical Name 3-(N-Morpholino)propanesulfonic acid, sodium salt
CAS Number 71119-22-7
Molecular Formula

Molecular Weight 231.25 g/mol
pKa (25°C) 7.20 ± 0.05
Useful pH Range 6.5 – 7.9
Solubility (Water) > 500 g/L (Highly Soluble)
Absorbance (

)
< 0.05 (1M solution)

Part 2: Mechanistic Utility & Expert Insights

The "Good" Buffer Advantage

MOPS was selected by Norman Good for its zwitterionic nature, meaning it possesses both positive (morpholine ring) and negative (sulfonate group) charges, resulting in a net neutral charge at isoelectric points.

  • Membrane Impermeability: Unlike bicarbonate, MOPS does not readily cross biological membranes, preventing intracellular pH perturbation during cell culture.

  • Metal Ion Neutrality: MOPS has negligible metal binding constants (

    
     for 
    
    
    
    ,
    
    
    ,
    
    
    ). This is critical when studying enzymes dependent on divalent cations (e.g., DNase, RNase), as the buffer will not sequester the cofactor.
The Ionic Strength Dilemma

Expert Insight: A common error in buffer preparation is titrating MOPS Free Acid solely with NaOH. While this achieves the desired pH, it introduces variable amounts of sodium ions (


), altering the solution's ionic strength.[5]
  • The Solution: Using MOPS Sodium Salt allows researchers to balance the ratio of the protonated form (Free Acid) and the deprotonated form (Sodium Salt). By mixing these two specific masses, one can fix the pH and the ionic strength simultaneously, ensuring high reproducibility between batches.

Part 3: Strategic Applications

RNA Analysis (Northern Blotting & Electrophoresis)

MOPS is the standard running buffer for formaldehyde-agarose gel electrophoresis.[6]

  • Mechanism: It maintains pH ~7.0 despite the high temperature and presence of formaldehyde.

  • Why not Tris? Tris buffers have a high temperature coefficient (

    
    ); as the gel heats up during the run, the pH of Tris drops significantly, potentially altering RNA mobility. MOPS has a much lower temperature coefficient, ensuring consistent migration.
    
Mammalian Cell Culture[2][4][6][7][9]
  • Usage Limit: While excellent for maintaining pH in open-dish cultures, MOPS concentrations >20 mM can be cytotoxic to certain mammalian cell lines. It is often used at 10–20 mM in conjunction with bicarbonate buffering systems.

Part 4: Critical Protocol – The "Ratio-Mixing" Method

Objective: Prepare 1 L of 1.0 M MOPS Buffer at pH 7.2 (25°C) with controlled ionic strength. Methodology: Instead of titrating, we mix the conjugate acid and base forms. This method is self-validating because if the masses are correct, the pH must be correct.

Reagents
  • MOPS Sodium Salt (MW: 231.25 g/mol )[2][3][7]

  • MOPS Free Acid (MW: 209.26 g/mol )[8]

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

Step-by-Step Workflow
  • Calculation: To achieve pH 7.2 (which equals the pKa), the Henderson-Hasselbalch equation dictates a [Salt]/[Acid] ratio of 1:1.

    • Note: For pH values differing from the pKa, adjust the molar ratio accordingly.

  • Weighing:

    • Weigh 115.63 g of MOPS Sodium Salt (0.5 mol).

    • Weigh 104.63 g of MOPS Free Acid (0.5 mol).

  • Dissolution:

    • Add both powders to a beaker containing ~800 mL of Ultrapure Water.

    • Stir until completely dissolved. The solution should be clear and colorless.

  • Validation (The Checkpoint):

    • Measure the pH at 25°C. It should be 7.20 ± 0.05 .

    • Correction: If pH is slightly off due to temperature or probe calibration, add tiny pellets of NaOH or drops of HCl, but the "Ratio-Mixing" method usually negates this need.

  • Final Volume:

    • Transfer to a volumetric flask and top up to 1.0 L with water.

  • Sterilization (Crucial):

    • Do NOT Autoclave. Autoclaving MOPS generates unknown yellow degradation byproducts (thioethers) that absorb UV light and may inhibit biological processes.

    • Filter Sterilize using a 0.22 µm PES or PVDF membrane.

  • Storage:

    • Store at 2–8°C in the dark (brown bottle). Stable for 6 months.

Part 5: Visualization of Buffer Logic

The following diagram illustrates the decision logic for selecting the preparation method and the degradation risks associated with improper handling.

MOPS_Workflow Start Start: Buffer Preparation Method Select Preparation Method Start->Method Titration Titration Method (Free Acid + NaOH) Method->Titration Standard RatioMix Ratio-Mixing Method (Free Acid + Na Salt) Method->RatioMix Expert (Recommended) Outcome1 Variable Ionic Strength (High Na+ variability) Titration->Outcome1 Outcome2 Fixed Ionic Strength (Reproducible) RatioMix->Outcome2 Sterilization Sterilization Step Outcome1->Sterilization Outcome2->Sterilization Autoclave Autoclave (121°C) Sterilization->Autoclave Avoid Filter 0.22µm Filtration Sterilization->Filter Preferred ResultBad Yellow Degradation (Unknown Toxicity) Autoclave->ResultBad ResultGood Clear, Stable Buffer (6 Months @ 4°C) Filter->ResultGood

Figure 1: Decision logic for MOPS buffer preparation, highlighting the superior reproducibility of the Ratio-Mixing method and the necessity of filter sterilization.

References

  • Hopax Fine Chemicals. MOPS Sodium Salt Buffer Properties. [Link]

Sources

pKa and effective pH buffering range of MOPS sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties and Buffering Dynamics in Biological Systems[1]

Executive Summary

MOPS (3-(N-Morpholino)propanesulfonic acid) Sodium Salt is a structural analog to MES and a member of the ethanesulfonic acid buffer series identified by Good et al. Distinguished by its high solubility, low membrane permeability, and minimal metal complexation, it is a cornerstone reagent for RNA electrophoresis, protein purification, and mammalian cell culture.[1]

This guide analyzes the thermodynamic behavior of MOPS sodium salt, specifically its pKa shifts relative to temperature, and provides validated protocols for formulating buffers with precise ionic strength control.

Part 1: Physicochemical Fundamentals
1.1 Structural Mechanics & Zwitterionic Nature

MOPS operates as a zwitterion.[2][3][4] The morpholine ring provides the proton-accepting (basic) nitrogen, while the sulfonic acid group remains ionized across the physiological pH range.

  • Chemical Formula: C₇H₁₄NNaO₄S

  • Molecular Weight: 231.25 g/mol [5][6]

  • pKa (25°C): 7.20

  • Effective Buffering Range: pH 6.5 – 7.9[2][6][7][8][9][10][11][12]

The "Sodium Salt" form (MOPS-Na) is the conjugate base. In solution (0.1 M), it yields a pH of approximately 10–12.[2][13] To create a buffer, it must be titrated with acid or mixed with MOPS free acid.[2][6][13]

1.2 Thermodynamics of Buffering (The Temperature Coefficient)

A critical, often overlooked variable in experimental design is the temperature dependence of the pKa. MOPS exhibits a temperature coefficient (


) of approximately -0.013 to -0.015 / °C .

Implication: A MOPS buffer adjusted to pH 7.20 at room temperature (25°C) will shift significantly when used in a cold room (4°C) or an incubator (37°C).

Table 1: Calculated pKa Shift of MOPS

Temperature Estimated pKa pH Shift (Relative to 25°C)
4°C (Cold Room) ~7.48 +0.28 (More Basic)
20°C (Benchtop) ~7.27 +0.07
25°C (Standard) 7.20 0.00

| 37°C (Cell Culture) | ~7.02 | -0.18 (More Acidic) |

Critical Insight: If you require pH 7.20 for a mammalian cell assay at 37°C, you must adjust the buffer to pH 7.38 at 25°C to compensate for the thermal shift.

Part 2: Strategic Formulation Protocols

To maintain scientific integrity, one must control not just pH, but also Ionic Strength (


) . Titrating MOPS Sodium Salt with HCl adds chloride ions, increasing 

.[2] The "Dual-Solid Strategy" avoids this variable.
2.1 The Dual-Solid Strategy (Recommended)

This method mixes equimolar solutions of MOPS Sodium Salt and MOPS Free Acid.[2] This fixes the MOPS concentration and controls ionic strength without introducing foreign counter-ions like Cl⁻.

Protocol: Preparation of 1 L of 100 mM MOPS Buffer, pH 7.20 (at 25°C)

  • Stock A (Acid): Dissolve 20.93 g MOPS Free Acid in 1 L deionized water (0.1 M).

  • Stock B (Base): Dissolve 23.13 g MOPS Sodium Salt in 1 L deionized water (0.1 M).

  • Titration: Place Stock A on a stir plate with a calibrated pH probe.

  • Adjustment: Slowly add Stock B until pH reaches 7.20.

    • Note: By mixing 0.1 M Acid and 0.1 M Salt, the final total MOPS concentration remains exactly 0.1 M.

2.2 Visualization: Buffer Preparation Logic

BufferPrep Start Start: Define Target pH & Ionic Strength Choice Is strict Ionic Strength control required? Start->Choice Method1 Method A: Dual-Solid Mixing (Mix MOPS-Na + MOPS Free Acid) Choice->Method1 Yes Method2 Method B: Standard Titration (Titrate MOPS-Na with HCl) Choice->Method2 No Outcome1 Outcome A: Constant [MOPS] No added Cl- ions Ideal for metal-sensitive assays Method1->Outcome1 Outcome2 Outcome B: Variable Ionic Strength Contains NaCl Suitable for general washing Method2->Outcome2

Figure 1: Decision matrix for selecting the appropriate MOPS buffer preparation method based on ionic strength requirements.

Part 3: Biological Compatibility & Interferences
3.1 Metal Ion Coordination

Unlike Tris or Phosphate buffers, MOPS is classified as a non-coordinating buffer .[6] It does not form stable complexes with metal ions such as


, 

, or

.
  • Application: Ideal for assays involving metal-dependent enzymes (e.g., DNA polymerases, kinases) where buffer-metal chelation would artificially lower the effective metal concentration.

3.2 Protein Assay Compatibility

Researchers must select protein quantification methods carefully when using MOPS.

Table 2: Assay Compatibility Matrix

Assay Type Compatibility Mechanism of Interference
BCA Assay Compatible MOPS does not reduce Cu²⁺ in the absence of protein.
Bradford Assay Compatible Minimal interaction with Coomassie dye.
Lowry Assay Incompatible MOPS can reduce the Folin-Ciocalteu reagent, causing false positives.

| UV (280nm) | Compatible | Low UV absorbance at 260/280 nm.[3] |

Part 4: Troubleshooting & Optimization
4.1 The "Yellowing" Phenomenon (Autoclaving)

Observation: MOPS solutions often turn yellow after autoclaving. Cause: Thermal degradation of the morpholine ring, often accelerated by the presence of glucose or other carbohydrates (Maillard-type reactions). Impact: While slight yellowing (straw color) often does not significantly impact pH or buffering capacity, it can interfere with spectrophotometric assays in the UV-Vis range. Solution:

  • Gold Standard: Sterilize by filtration using a 0.2 µm PES or PVDF membrane.

  • Storage: Store at 4°C in the dark. MOPS degrades slowly under UV light.

4.2 RNA Electrophoresis (Formaldehyde Gels)

MOPS is the standard buffer for RNA separation because its high buffering capacity at pH 7.0 prevents the acidification of the gel caused by the migration of the negatively charged RNA and the oxidation of formaldehyde.

  • Protocol Tip: Always use DEPC-treated water or Nuclease-free water to reconstitute MOPS Sodium Salt for RNA work to prevent RNase contamination.

References
  • Good, N. E., et al. (1966).[13] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. Link

  • GoldBio. (n.d.). MOPS Sodium Salt Product Information and Protocols. Link

  • Sigma-Aldrich. (n.d.). Product Information: MOPS Sodium Salt (M9381). Link

  • Promega. (n.d.). Temperature Dependence of pH for Commonly Used Buffers. Link

  • Hopax Fine Chemicals. (2020). Applications and precautions of MOPS. Link

Sources

solubility of 3-(n-Morpholino) propanesulfonic acid sodium salt in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Preparation of 3-(n-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) in Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(n-Morpholino)propanesulfonic acid sodium salt (MOPS-Na) is the salt form of MOPS, a zwitterionic "Good's Buffer" widely utilized for its structural stability and lack of metal ion complexation. While the free acid form of MOPS is standard, the sodium salt variant offers distinct solubility advantages and a high-pH starting point (pH 10–12), making it a critical component for rapid buffer optimization without the high heat generation associated with neutralizing free acids.

This guide details the solubility limits, thermodynamic behavior, and preparation workflows for MOPS-Na, providing a validated framework for its use in sensitive biological assays.

Physicochemical Profile

MOPS-Na is characterized by high aqueous solubility, significantly exceeding that of many other zwitterionic buffers. Its high solubility allows for the preparation of hyper-concentrated stock solutions, reducing storage footprint and facilitating rapid dilution.

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicContext
Molecular Formula C₇H₁₄NO₄SNaSodium salt form
Molecular Weight 231.25 g/mol vs. 209.26 g/mol for Free Acid
Solubility (Water) ~523 g/L (2.26 M) at 20°CExtremely high solubility
pKa 7.20 at 25°COptimal buffering range: pH 6.5 – 7.9

pKa/

T
-0.015 / °CpH drops as temperature rises
pH (0.1 M aq.) 10.0 – 12.0Alkaline; requires acid titration or mixing with free acid
Metal Binding NegligibleSuitable for metalloprotein studies

Expert Insight: The solubility limit of 523 g/L is a theoretical saturation point. In practical laboratory settings, 1.0 M (approx. 231 g/L) is the standard maximum stock concentration to ensure stability against precipitation during cold storage (4°C).

Solubility Dynamics & Preparation Strategies

The Solubility Mechanism

MOPS-Na dissociates completely in water. Unlike the free acid, which requires the addition of a base (NaOH) to reach physiological pH, MOPS-Na solutions are alkaline. This property allows researchers to create buffers by mixing MOPS-Na and MOPS Free Acid, thereby avoiding the introduction of additional counter-ions (like Cl⁻ from HCl) that would increase ionic strength unnecessarily.

Validated Preparation Workflows

The method of preparation dictates the final ionic strength and chemical composition of the buffer.

Workflow A: Low Ionic Strength (Recommended)
  • Method: Mix MOPS Sodium Salt with MOPS Free Acid.[1][2][3][4]

  • Advantage: No "foreign" ions (Cl⁻ or K⁺) are introduced. The ionic strength is defined solely by the MOPS species.

Workflow B: Titration (Standard)
  • Method: Dissolve MOPS Sodium Salt and titrate with HCl.

  • Disadvantage: Introduces NaCl into the medium, increasing ionic strength and osmolality, which may affect sensitive cell culture or electrophoresis applications.

Visualization: Buffer Preparation Decision Matrix

The following diagram illustrates the decision logic for selecting the correct preparation method based on experimental constraints.

MOPS_Prep_Workflow Start Start: Define Buffer Requirements CheckIonic Is strict control of Ionic Strength required? Start->CheckIonic YesIonic YES: Avoid excess salts CheckIonic->YesIonic Critical NoIonic NO: Standard Buffer CheckIonic->NoIonic Flexible MethodMix Method: Dual-Component Mix (MOPS-Na + MOPS Free Acid) YesIonic->MethodMix ResultMix Result: Buffer contains only MOPS and Na+ counter-ion MethodMix->ResultMix CheckStart Starting Material Available? NoIonic->CheckStart UseSalt Use MOPS-Na Titrate with HCl CheckStart->UseSalt Have Salt UseAcid Use MOPS Free Acid Titrate with NaOH CheckStart->UseAcid Have Acid ResultSalt Result: Contains MOPS + NaCl (Higher Osmolality) UseSalt->ResultSalt ResultAcid Result: Contains MOPS + Na+ (Similar to Dual-Mix) UseAcid->ResultAcid

Figure 1: Decision matrix for MOPS buffer preparation. Selecting the correct workflow prevents unintended alterations in osmolality.

Detailed Protocol: Preparation of 1 M Stock Solution

Objective: Prepare 500 mL of 1.0 M MOPS Stock Solution (pH adjusted).

Reagents & Equipment[1][6][7][8][9]
  • MOPS Sodium Salt (MW: 231.25 g/mol )[3][5][6]

  • MOPS Free Acid (MW: 209.26 g/mol ) — If using Method A[7]

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

  • 0.22 µm PES (Polyethersulfone) Filter Unit

  • Sterile storage bottle (glass or plastic)

Protocol Steps
  • Calculation:

    • Target Molarity: 1.0 M

    • Target Volume: 500 mL

    • Mass required (for pure MOPS-Na):

      
      
      
  • Dissolution (Exothermic Management):

    • Add approx. 350 mL of ultrapure water to a beaker.

    • Slowly add the weighed MOPS-Na powder while stirring.

    • Note: MOPS-Na dissolves rapidly. The solution will be alkaline (pH > 10).

  • pH Adjustment (Critical Step):

    • Option A (Dual Mix - Recommended): Add MOPS Free Acid powder slowly to the MOPS-Na solution. Monitor pH continuously. The acidic MOPS will lower the pH toward the 7.2 target without adding chloride ions.

    • Option B (Acid Titration): Add concentrated HCl dropwise. Caution: This generates heat and increases ionic strength.

  • Final Volume:

    • Once the desired pH (e.g., 7.2 or 7.4) is reached, top up to 500 mL with ultrapure water.

  • Sterilization (The "Yellowing" Factor):

    • Do NOT Autoclave. Autoclaving MOPS solutions often results in a yellow discoloration due to unknown degradation products.[2][3] While some sources suggest the buffer remains functional, the degradation introduces undefined variables.[3]

    • Action: Sterilize by filtration using a 0.22 µm PES membrane.

  • Storage:

    • Store at 2–8°C. Stable for 6 months. Protect from light.[4]

Critical Application Contexts

RNA Electrophoresis

MOPS is the standard buffer for RNA agarose gels due to its high buffering capacity at pH 7.0, which prevents RNA hydrolysis.

  • Requirement: Use RNase-free water and glassware.

  • Concentration: Typically used as a 10X stock (0.2 M MOPS, 50-80 mM Sodium Acetate, 10 mM EDTA).

Mammalian Cell Culture

MOPS is used to maintain pH in CO₂-independent media.

  • Toxicity Warning: Concentrations >20 mM can be toxic to certain mammalian cell lines.

  • Recommendation: Use MOPS-Na to adjust pH without exceeding the toxic threshold of free acid protons, but ensure total osmolarity remains physiological (280–320 mOsm/kg).

References

  • Hopax Fine Chemicals. MOPS Sodium Salt Buffer Guide. [Link][8][2][3][5][6][9]

  • Good, N. E., et al. (1966).[2] Hydrogen Ion Buffers for Biological Research.[3] Biochemistry, 5(2), 467–477. (Foundational text on Good's Buffers).

Sources

Advanced Synthesis & Process Control: 3-(N-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(N-Morpholino)propanesulfonic acid sodium salt (MOPS-Na) is a cornerstone "Good's Buffer" utilized critically in biologics manufacturing, protein purification, and electrophoresis.[1][2] Unlike its free acid counterpart, the sodium salt offers higher solubility and direct utility in adjusting ionic strength without significantly altering the pH of acidic formulations.

This guide details the Sultone Ring-Opening Route , the industry standard for high-purity synthesis. While alternative routes (e.g., halo-alkane sulfonation) exist, the sultone route provides superior atom economy and purity profiles essential for pharmaceutical applications.

Critical Safety Notice: This process utilizes 1,3-Propane Sultone , a potent alkylating agent and carcinogen. The engineering controls described herein (closed-loop dosing, in-situ quenching) are not optional; they are mandatory for operator safety.

Reaction Architecture & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of the cyclic sulfonate ester (1,3-propane sultone). This is followed by a neutralization step to yield the sodium salt.

Chemical Equation

Step 1: Zwitterion Formation (MOPS Free Acid)



Step 2: Salt Formation



Mechanistic Pathway (Visualization)

ReactionMechanism Morpholine Morpholine (Nucleophile) Transition Transition State (Ring Opening) Morpholine->Transition N-attack at C3 Sultone 1,3-Propane Sultone (Electrophile) Sultone->Transition MOPS_Acid MOPS Free Acid (Zwitterion) Transition->MOPS_Acid Sulfonate formation MOPS_Na MOPS Sodium Salt (Final Product) MOPS_Acid->MOPS_Na Neutralization NaOH NaOH (Base) NaOH->MOPS_Na

Figure 1: Mechanistic pathway showing the nucleophilic ring-opening of propane sultone by morpholine followed by sodium salt formation.

Comprehensive Synthesis Protocol

Reagents & Materials
ReagentPurity RequirementRoleHazard Class
Morpholine >99.0%NucleophileCorrosive, Flammable
1,3-Propane Sultone >99.5%ElectrophileCarcinogen (Cat 1B)
2-Propanol (IPA) ACS GradeSolventFlammable
Sodium Hydroxide 50% w/w Soln.NeutralizerCorrosive
Ethanol (Abs.) >99.5%Anti-solventFlammable
Step-by-Step Methodology
Phase 1: Synthesis of MOPS Free Acid (The Critical Intermediate)

Rationale: Isolating the free acid first allows for the removal of unreacted sultone via crystallization before salt formation, ensuring the final pharmaceutical-grade salt is free of genotoxic impurities.

  • Reactor Setup: Purge a glass-lined or Hastelloy reactor with

    
    .
    
  • Solvent Charge: Charge 2-Propanol (IPA) as the reaction solvent.

    • Note: IPA is chosen over water here to facilitate the precipitation of the zwitterionic acid, which is less soluble in organic solvents than the reactants.

  • Morpholine Addition: Add Morpholine (1.05 eq) to the reactor.

    • Stoichiometry: A slight excess of morpholine ensures complete consumption of the toxic sultone.

  • Controlled Addition (Exotherm Management):

    • Cool reactor jacket to 10°C.

    • Slowly dose 1,3-Propane Sultone (1.0 eq) dissolved in IPA.

    • CRITICAL: Maintain internal temperature

      
      . The ring-opening is highly exothermic. Rapid addition can lead to thermal runaway or polymerization.
      
  • Reaction Digestion: After addition, warm to 60°C and hold for 4 hours.

  • Crystallization: Cool slowly to 0-5°C. The MOPS Free Acid will crystallize out as a white solid.

  • Filtration: Filter the solids. Wash the cake with cold IPA to remove excess morpholine and any trace sultone.

Phase 2: Conversion to Sodium Salt (MOPS-Na)
  • Dissolution: Transfer the wet MOPS Free Acid cake to a clean reactor. Add Deionized Water (Type I) (approx. 2 mL/g of acid).

  • Neutralization:

    • Install a calibrated pH probe in the reactor.

    • Slowly add 50% NaOH solution while stirring.

    • Target: Adjust pH to 10.5 - 11.0 .

    • Why High pH? Commercial MOPS-Na is often supplied at a high pH to ensure stability and complete salt formation. For specific buffer applications, users may titrate back down, but synthesis targets the full salt.

  • Polishing Filtration: Pass the solution through a 0.2

    
     membrane to remove particulates and endotoxins.
    
  • Isolation (Spray Drying vs. Crystallization):

    • Method A (Industrial): Spray dry the aqueous solution (Inlet Temp: 180°C, Outlet: 80°C) to obtain a fine, free-flowing white powder.

    • Method B (Lab/High Purity): Concentrate the aqueous solution under vacuum, then add Ethanol to precipitate the sodium salt. Filter and dry.

Process Control & Validation Systems

To ensure "Self-Validating" quality, the following analytical controls must be integrated into the workflow.

In-Process Controls (IPC)
StepParameterSpecificationMethod
Reaction Residual Sultone< 10 ppmGC-MS or HPLC-DR
Neutralization pH10.5 - 11.5Potentiometric
Drying LOD (Loss on Drying)< 1.0%Gravimetric
Impurity Profile: The "Yellowing" Phenomenon

MOPS solutions are known to turn yellow upon autoclaving.[3][4][5] This is due to trace degradation of the morpholine ring or oxidation.

  • Prevention: The synthesis protocol above uses Nitrogen purging and low-temperature crystallization to minimize oxidative precursors.

  • Validation: A 1M solution of the final product must be colorless (

    
    ).
    

Industrial Workflow Diagram

ProductionWorkflow cluster_raw Raw Material Handling (Class 1 Div 2) cluster_rxn Synthesis & Purification cluster_finish Finishing Sultone Propane Sultone (Closed Loop Dosing) Reactor Jacketed Reactor (IPA Solvent, <45°C) Sultone->Reactor Morpholine Morpholine (Bulk Tank) Morpholine->Reactor Filter1 Centrifuge (Isolate Free Acid) Reactor->Filter1 Slurry Transfer SaltReactor Neutralization Tank (+ NaOH, Water) Filter1->SaltReactor Wet Cake SprayDry Spray Dryer (Particle Formation) SaltReactor->SprayDry 0.2µm Filtrate Packaging Packaging (Moisture Barrier) SprayDry->Packaging

Figure 2: Industrial process flow diagram emphasizing closed-loop handling of toxic raw materials and the two-stage synthesis (Acid isolation -> Salt conversion).

References

  • Good, N. E., et al. (1966).[3][5][6] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3][6] Link

  • Sigma-Aldrich. (n.d.). "MOPS Sodium Salt Product Information & Specification." Merck KGaA. Link

  • Yacoo Science. (2019). "Preparation method of 3-morpholine propanesulfonic acid." Patent CN110981831A. Link

  • GoldBio. (n.d.). "MOPS Sodium Salt: Physical Properties and Storage." Gold Biotechnology. Link

  • ChemicalBook. (2023). "MOPS Sodium Salt MSDS and Synthesis Routes." Link

Sources

Technical Guide: MOPS Sodium Salt Safety & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

MOPS Sodium Salt is a zwitterionic biological buffer derived from the morpholine family, classified as one of the "Good’s Buffers."[1] Unlike its free acid counterpart (pH 2.5–4.0 in solution), the sodium salt yields an alkaline solution (pH 10–12), making it a critical component for "self-balancing" buffer systems where high-molarity NaOH titration is undesirable.

This guide moves beyond the standard legal requirements of a Material Safety Data Sheet (MSDS). It integrates safety data with practical application protocols, specifically designed for researchers requiring high-fidelity pH control in cell culture, electrophoresis, and protein purification.

Part 2: Chemical Identity & Physicochemical Profile

To ensure experimental reproducibility, verify the identity and grade of your reagent against the parameters below.

Table 1: Physicochemical Specifications
ParameterSpecificationPractical Implication
Chemical Name 3-(N-Morpholino)propanesulfonic acid, Sodium SaltN/A
CAS Number 71119-22-7Distinct from MOPS Free Acid (CAS 1132-61-2).[2]
Formula

MW: 231.25 g/mol (Anhydrous).[3]
pKa (25°C) 7.20 ± 0.15Optimal buffering range: pH 6.5 – 7.[1]9.
Solubility

33% (w/w) in

Highly soluble; useful for concentrated stocks.
pH (0.1 M aq) 10.0 – 12.0Critical: Requires acid (HCl) or MOPS Free Acid to lower pH.[4]
Absorbance Low UV absorption at

nm
Minimal interference with DNA/Protein assays.
Stability Hygroscopic; Light SensitiveMust be stored in dark, desiccated conditions.

Part 3: Hazard Identification & Risk Assessment

While MOPS Sodium Salt is often classified as "Not Hazardous" under GHS in many jurisdictions, it acts as a physical irritant in its powdered form.

Toxicology & Exposure Risks[5]
  • Inhalation (Primary Risk): Fine particulate dust can cause respiratory tract irritation.

  • Skin/Eye Contact: May cause mechanical irritation or mild chemical irritation due to the alkaline nature (pH ~11) of the dissolved salt on moist membranes.

  • Systemic Toxicity: Low. LD50 data generally suggests >2,000 mg/kg (oral, rat), but specific data for the sodium salt is often extrapolated from the free acid.

Signal Word: WARNING (Precautionary)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Part 4: Safe Handling & Storage Architecture

The stability of MOPS is compromised by oxidative degradation (yellowing) when exposed to light or high heat (autoclaving).

Storage Protocol
  • Environment: Store at Room Temperature (15–30°C).

  • Container: Amber glass or opaque plastic (HDPE) to prevent photo-oxidation.

  • Atmosphere: Keep tightly sealed.[5][6][7] The salt is hygroscopic; moisture absorption alters the effective molecular weight, leading to inaccurate molarity calculations.

Diagram 1: Safe Handling & Risk Mitigation Workflow

SafetyWorkflow Start Start: Handling MOPS Na-Salt PPE PPE Check: Nitrile Gloves, Safety Goggles, Lab Coat, N95/P100 Mask Start->PPE Weighing Weighing Station: Use Analytical Balance inside Fume Hood (Dust Control) PPE->Weighing Spill Spill Event? Weighing->Spill CleanUp Dry Sweep (Avoid Aerosol) Place in Chemical Waste Spill->CleanUp Yes Dissolution Dissolution: Add to water slowly (Exothermic check) Spill->Dissolution No CleanUp->Start Re-assess Storage Storage: Dark, Desiccated, RT Dissolution->Storage

Caption: Workflow for minimizing particulate exposure and managing spills during reagent preparation.

Part 5: Technical Application Guide (Protocols)

Why use the Sodium Salt?

Researchers use MOPS Sodium Salt instead of (or with) MOPS Free Acid to minimize ionic strength fluctuations .

  • Traditional Method: MOPS Free Acid + NaOH

    
     Adds significant 
    
    
    
    ions to adjust pH.
  • Optimized Method: MOPS Sodium Salt + MOPS Free Acid

    
     Mix to achieve pH 7.2 without adding extra chloride or sodium ions.
    
Protocol: Preparation of 1 L of 0.1 M MOPS Buffer (pH 7.2)

Method: The "Self-Balancing" Dual-Component System

Reagents:

  • MOPS Sodium Salt (MW: 231.25)[5][8]

  • MOPS Free Acid (MW: 209.26)[2][9]

  • Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Calculation:

    • Target Molarity: 0.1 M

    • Target Volume: 1 L

    • Note: Using the Henderson-Hasselbalch equation is theoretical. The following empirical approach is more accurate for temperature-dependent buffers.

  • Preparation of Stock A (Acid):

    • Dissolve 20.93 g of MOPS Free Acid in 900 mL of Milli-Q water.

  • Preparation of Stock B (Base):

    • Dissolve 23.13 g of MOPS Sodium Salt in 900 mL of Milli-Q water.

  • Titration (The Validated Step):

    • Place Stock A on a magnetic stirrer with a calibrated pH probe.

    • Slowly add Stock B to Stock A until pH reaches 7.20.

    • Why? This prevents "overshooting" with strong acids/bases and keeps ionic strength consistent.

  • Final Adjustment:

    • Top up to 1 L with Milli-Q water.[9]

  • Sterilization (Critical):

    • Do NOT Autoclave. Autoclaving MOPS generates unknown yellow degradation products [1].

    • Filter Sterilize using a 0.22 µm PES (Polyethersulfone) membrane.

Diagram 2: Buffer Preparation Logic

BufferPrep Selection Select Source FreeAcid MOPS Free Acid (pH ~3.0) Selection->FreeAcid NaSalt MOPS Na-Salt (pH ~11.0) Selection->NaSalt Method1 Method A: Titrate Acid with NaOH (High Na+ increase) FreeAcid->Method1 Method3 Method C (Recommended): Mix Acid + Salt (Constant Ionic Strength) FreeAcid->Method3 Method2 Method B: Titrate Salt with HCl (Adds Cl- ions) NaSalt->Method2 NaSalt->Method3 Target Target pH 7.2 Filter 0.22µm Filtration (No Autoclave) Target->Filter Method1->Target Method2->Target Method3->Target

Caption: Decision tree for buffer preparation. Method C is preferred for sensitive biological applications.

Part 6: Emergency Response & First Aid

In the event of exposure, immediate action mitigates irritation risks.

Exposure RouteImmediate ActionClinical Note
Eyes Rinse cautiously with water for 15 minutes. Remove contact lenses.Alkaline particulate can cause corneal abrasion.
Skin Wash with soap and water. Remove contaminated clothing.Prolonged contact may cause dermatitis.
Inhalation Move to fresh air.[5][6]If wheezing occurs, oxygen may be required.
Ingestion Rinse mouth. Drink 1-2 glasses of water. Do NOT induce vomiting.Low toxicity, but gastric distress is possible.

Fire Fighting:

  • MOPS emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx).

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

References

  • Good, N. E., et al. (1966).[1][10] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. [Link]

Sources

Technical Whitepaper: MOPS Sodium Salt in Bioprocessing and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of "Good’s Buffers," MOPS Sodium Salt stands out as a critical component for applications requiring strict physiological pH control (6.5–7.[1][2][3][4]9) without the interference of metabolic byproducts or metal complexation.[5] While often conflated with its free acid form, the sodium salt variant offers distinct advantages in buffer preparation workflow, ionic strength reproducibility, and protein stabilization.

This guide analyzes the technical utility of MOPS Sodium Salt, moving beyond basic recipes to explore the why and how of its deployment in high-stakes RNA analysis, protein crystallography, and mammalian cell culture.

Physicochemical Profile & Selection Logic

MOPS is a zwitterionic morpholine buffer.[6][1][3][5][7] Its structural integrity under oxidative stress and lack of complexation with essential metal ions (Mg²⁺, Ca²⁺, Mn²⁺) make it superior to phosphate or Tris buffers for metalloprotein analysis.[6]

Table 1: Technical Specifications
PropertySpecificationBiological Relevance
pKa (25°C) 7.20Ideal for cytosolic pH simulation; closer to physiological pH (7.[6][5]4) than MES (6.1).[6][5]
Buffering Range pH 6.5 – 7.9Covers the stability window of most RNA species and neutral-pH enzymes.
Metal Binding NegligibleCritical: Does not strip metal cofactors from enzymes (unlike EDTA or Citrate).[6]
UV Cutoff < 260 nmMinimal interference with DNA/RNA quantification or protein A₂₈₀ measurements.[6][5]
Solubility High (>30% w/w)Allows for concentrated (10X, 50X) stock preparation without precipitation.[6]
Decision Logic: When to Choose MOPS-Na

The following decision tree illustrates the logical pathway for selecting MOPS over other common buffers like Tris or Phosphate.

BufferSelection Start Select Buffer for pH 7.0 - 7.5 MetalSens Is the assay metal-ion dependent (e.g., Mg2+, Ca2+)? Start->MetalSens TempSens Is temperature stability critical? MetalSens->TempSens Yes (Avoid Phosphate) Phosphate Phosphate MetalSens->Phosphate No (Phosphate OK) RNAWork Is the target RNA? TempSens->RNAWork Yes (Need stable pKa) Tris Tris TempSens->Tris No (Tris has high dKa/dT) HEPES HEPES RNAWork->HEPES No (Cell Culture/Protein) MOPS MOPS RNAWork->MOPS Yes (Standard for RNA) HEPES->MOPS If HEPES causes cytotoxicity

Figure 1: Buffer selection logic.[6] MOPS is the definitive choice when metal independence, temperature stability, and RNA integrity are required simultaneously.

Core Application: RNA Electrophoresis (The "Gold Standard")

The most prevalent use of MOPS Sodium Salt is in the formulation of running buffers for denaturing formaldehyde agarose gels. Unlike Tris-Borate (TBE) or Tris-Acetate (TAE), MOPS possesses a high buffering capacity at pH 7.0, which is essential because the formaldehyde reaction releases protons, potentially acidifying the gel and altering RNA mobility.[6]

The "Ratio Method" for Buffer Preparation

Expert Insight: Most protocols instruct you to dissolve MOPS Free Acid and adjust pH with NaOH. This is prone to error due to electrode drift and temperature fluctuations. A more robust, self-validating method uses the Henderson-Hasselbalch equation by mixing MOPS Sodium Salt and MOPS Free Acid .[6] This fixes the [A⁻]/[HA] ratio gravimetrically, ensuring exact pH and ionic strength every time.[6]

Protocol: 10X MOPS Running Buffer (Gravimetric Method)

Target: 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0.[6]

  • Calculate Ratios: To achieve pH 7.0 (slightly below pKa 7.2), you need a higher ratio of Free Acid (HA) to Salt (A⁻).[6]

  • Weighing (for 1 Liter 10X Stock):

    • MOPS Free Acid: 31.0 g (~0.148 mol)[6]

    • MOPS Sodium Salt: 11.5 g (~0.052 mol)[6]

    • Sodium Acetate (Anhydrous): 4.1 g[6][2][8]

    • EDTA (Disodium, Dihydrate): 3.7 g[6]

  • Dissolution: Dissolve in 850 mL of DEPC-treated water.

  • Validation: Check pH. It should naturally land at 7.0 ± 0.1 at 25°C without adding NaOH or HCl.[6]

  • Sterilization: Filter through a 0.2 µm PES membrane.[6] Do not autoclave (see Troubleshooting).

  • Storage: Store at 4°C in the dark (prevents yellowing).

RNAWorkflow cluster_prep Buffer Prep (Ratio Method) cluster_run Electrophoresis Mix Mix MOPS-Na + MOPS-Acid (Gravimetric pH set) Filter 0.2µm Filtration (No Autoclave) Mix->Filter Denature Sample + Formaldehyde + Formamide (65°C) Filter->Denature Load Load Gel (1X MOPS Running Buffer) Denature->Load Run Run at 5 V/cm (Recirculate Buffer) Load->Run

Figure 2: RNA Analysis Workflow emphasizing the gravimetric buffer preparation to ensure pH stability during the run.

Core Application: Bioprocessing & Protein Stability[2]

Mammalian Cell Culture

MOPS is frequently used in media (e.g., DMEM/F12) for cell lines sensitive to pH fluctuations that bicarbonate buffering cannot control (e.g., outside a CO₂ incubator).[6]

  • Concentration Limit: Do not exceed 20 mM in cell culture. Higher concentrations can cause cellular toxicity and alter membrane permeability.[6]

  • Mechanism: MOPS maintains pH 7.2–7.4 more effectively than HEPES in reduced CO₂ environments, supporting high-density CHO cell perfusion processes.[6]

Protein Stabilization (Thermal Shift)

MOPS Sodium Salt is a "non-coordinating" buffer, meaning it does not form complexes with metal ions required for enzyme activity.[6][3]

  • Case Study: In Differential Scanning Fluorimetry (DSF), proteins in MOPS buffer often exhibit cleaner melting transitions (Tm) compared to Phosphate buffer, which can precipitate calcium or magnesium cofactors, leading to artificial destabilization.[6]

Troubleshooting & FAQs

Q: My MOPS solution turned yellow. Is it ruined?

  • Analysis: Yellowing is caused by the oxidation of the morpholine ring, often accelerated by autoclaving or light exposure.

  • Verdict: For electrophoresis, a straw-colored solution is generally acceptable and does not significantly alter pH or migration.[6] For cell culture or spectrophotometry, discard yellow solutions as the breakdown products may be cytotoxic or absorb UV light.[6]

Q: Can I autoclave MOPS Sodium Salt?

  • Directive: No. Autoclaving MOPS (especially with glucose) produces unknown degradation products.[6] Always use 0.2 µm filtration (PES or PVDF membranes).[6]

Q: Why use MOPS-Na instead of just MOPS Free Acid?

  • Reasoning: Using MOPS-Na allows you to adjust pH by mixing two stock solutions (Acid and Salt) rather than titrating with concentrated NaOH.[6] This prevents "overshooting" the pH and introducing excessive Na⁺ ions that increase ionic strength unpredictably.

References

  • Cold Spring Harbor Protocols. Preparation of MOPS Electrophoresis Buffer. Available at: [Link][6]

  • Good, N. E., et al. (1966).[6][5] Hydrogen Ion Buffers for Biological Research.[6] Biochemistry.[6][1][3][5][9] (Foundational text on Good's Buffers).

Sources

Technical Deep Dive: MOPS Free Acid vs. MOPS Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ionic Strength Control and Buffer Reproducibility

Executive Summary

Are they the same? No. While they share the same morpholine-propanesulfonic acid core, they are distinct chemical species with opposing thermodynamic properties in solution.[1]

  • MOPS Free Acid (

    
    ) is a zwitterion that acts as a weak acid in solution (pH ~3.0–4.5).[1]
    
  • MOPS Sodium Salt (

    
    ) is the anionic conjugate base (pH ~10.0–11.5).[1]
    

The Scientist’s Take: For high-precision applications (e.g., chromatography, dilute protein formulations), treating them as interchangeable "powders" to be pH-adjusted is a methodological error.[1] The choice of starting material dictates the final ionic strength and conductivity of your buffer. This guide details why the Dual-Component Mixing Strategy is superior to traditional titration for maintaining experimental integrity.

Part 1: Molecular & Thermodynamic Distinctions

To a novice, they are both "MOPS."[1] To a senior scientist, they are the two halves of the Henderson-Hasselbalch equation. Understanding their physical differences is critical for calculation accuracy.

Table 1: Physicochemical Comparison
FeatureMOPS Free AcidMOPS Sodium Salt
CAS Number 1132-61-271119-22-7
Molecular Weight 209.26 g/mol 231.25 g/mol
Formula


Native pH (0.1M) Acidic (~3.5 - 4.[1]0)Basic (~10.0 - 11.[1]5)
Primary Role Proton Donor (

)
Proton Acceptor (

)
Solubility High (Water)High (Water)
The Equilibrium Mechanism

MOPS is a "Good's Buffer" because its pKa (7.20 at 25°C) sits perfectly in the physiological range. The buffering action occurs via the equilibrium between the protonated nitrogen on the morpholine ring and the deprotonated sulfonate group.

MOPS_Equilibrium Fig 1. The thermodynamic equilibrium. Adding NaOH to Free Acid drives the system right; adding HCl to Salt drives it left. FreeAcid MOPS Free Acid (Protonated Morpholine) Low pH Species Equilibrium pKa ~ 7.20 FreeAcid->Equilibrium + NaOH (OH-) Equilibrium->FreeAcid SodiumSalt MOPS Sodium Salt (Deprotonated) High pH Species Equilibrium->SodiumSalt SodiumSalt->Equilibrium + HCl (H+)

Part 2: The "Hidden" Variable: Ionic Strength

Why does the form matter if you are just going to adjust the pH anyway?

The Trap of Back-Titration: If you start with MOPS Sodium Salt and adjust the pH down to 7.2 using HCl , you are generating NaCl as a byproduct.


Result:  Your buffer now contains added chloride ions, increasing the ionic strength.[1] This can alter protein folding, affect chromatography elution profiles, or inhibit sensitive enzymatic reactions.[1]

The Clean Approach: If you start with MOPS Free Acid and adjust up with NaOH :


Result:  You add Sodium (necessary for the counter-ion) but no extraneous anions like Chloride.[1]

Part 3: Advanced Protocol – The Dual-Component Mixing Method[1]

Why?

  • Thermodynamic Precision: You rely on the Henderson-Hasselbalch equation rather than a pH meter (which can drift).[1]

  • Reproducibility: No risk of "overshooting" pH and back-titrating.[1]

  • Ionic Control: Zero introduction of Cl- ions.

Protocol: Preparation of 0.1 M MOPS Buffer, pH 7.2

Materials:

  • MOPS Free Acid (Sigma/Merck or equivalent)[1]

  • MOPS Sodium Salt[3][4][5][6]

  • Milli-Q Water (18.2 MΩ[1]·cm)

  • 0.22 µm PES Filter Unit (Do not autoclave MOPS if yellowing is a concern)[1][2][6]

Step-by-Step Workflow:

  • Prepare Stock A (Acid):

    • Dissolve 10.46 g of MOPS Free Acid in 450 mL of water.

    • Dilute to exactly 500 mL.

    • Concentration: 0.1 M[2]

  • Prepare Stock B (Base):

    • Dissolve 11.56 g of MOPS Sodium Salt in 450 mL of water.

    • Dilute to exactly 500 mL.

    • Concentration: 0.1 M[2]

  • The Mixing (Targeting pH 7.2 at 25°C):

    • According to Henderson-Hasselbalch:

      
      [1]
      
    • Since

      
       (7.2), the ratio is 1:1.[1]
      
    • Mix 50 mL of Stock A + 50 mL of Stock B .

  • Validation:

    • Measure pH.[1][2][7][8][9] It should be exactly 7.2.

    • If a different pH is required, adjust the ratio, not the volume.

Buffer_Workflow Fig 2. The Dual-Component Strategy ensures reproducibility by eliminating strong acid/base titration. StockA Stock A: 0.1M MOPS Free Acid (Acidic Component) Mix Mix by Ratio (Calculated via Henderson-Hasselbalch) StockA->Mix Vol X StockB Stock B: 0.1M MOPS Sodium Salt (Basic Component) StockB->Mix Vol Y Result Final Buffer Exact Ionic Strength No Cl- Contamination Mix->Result

[1]

Part 4: Critical Applications & Interferences[1]

The Lowry Assay Interference

MOPS is known to interfere with the Lowry protein assay .[8] The morpholine ring can complex with the copper reagents used in the assay, leading to incorrect quantification.

  • Solution: Use the Bradford assay or BCA assay (though BCA can also be affected, Bradford is generally safer with MOPS) or ensure your standard curve contains the exact same concentration of MOPS as your samples.

Mammalian Cell Culture

MOPS is non-toxic but should be used at concentrations < 20 mM for mammalian cells.[1][10]

  • Note: The sodium salt form contributes to the total osmolarity. If using high concentrations of MOPS-Na, reduce the NaCl in your basal medium to maintain isotonicity (~290-320 mOsm/kg).[1]

RNA Electrophoresis

MOPS is the standard buffer for formaldehyde agarose gels (RNA separation).

  • Crucial: Always use DEPC-treated water or Nuclease-free water.[1]

  • Light Sensitivity: MOPS degrades and turns yellow upon exposure to light or prolonged autoclaving.

  • Sterilization:[2][5] Filtration (0.2 µm) is preferred over autoclaving for critical molecular biology to prevent hydrolysis products.[1]

References

  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research."[1][9][11][12][13] Biochemistry, 5(2), 467–477.[1] Link[1]

  • Sigma-Aldrich. "MOPS Free Acid Product Specification & Properties."[1] Merck Life Science.[1] Link

  • Cold Spring Harbor Protocols. "MOPS Buffer Preparation." CSH Protocols. Link

  • Koetsier, G., et al. "Interference of Good's Buffers with Protein Quantification."[1] Analytical Biochemistry. (General reference for Lowry interference).

Sources

Technical Guide: Chemical Stability of MOPS Sodium Salt at Room Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt is a zwitterionic "Good's buffer" widely utilized for its structural inertness and pKa (~7.[1]20) proximity to physiological pH.[1] While the solid state exhibits exceptional stability at room temperature (RT) with a shelf life exceeding two years, the aqueous state presents distinct kinetic vulnerabilities.

At room temperature, MOPS solutions are susceptible to oxidative degradation (manifesting as yellow discoloration) and microbial proliferation. This guide delineates the physicochemical boundaries of MOPS stability, providing a rigorous, evidence-based protocol for storage, handling, and quality control to ensure experimental reproducibility in drug development and molecular biology workflows.

Physicochemical Profile & Solid-State Stability[2]

Chemical Identity
  • CAS Number: 71119-22-7[2][3][4][5][6]

  • Molecular Formula: C₇H₁₄NO₄SNa[2][3]

  • pKa: 7.0 – 7.4 (at 20°C)[2]

  • Buffering Range: pH 6.5 – 7.9[7][8][9][10]

Solid-State Lattice Stability

In its lyophilized or crystalline powder form, MOPS sodium salt is thermodynamically stable at ambient isotherms (20–25°C). The morpholine ring structure is robust against spontaneous hydrolysis in the absence of moisture.

  • Hygroscopicity: MOPS is moderately hygroscopic. While moisture absorption does not immediately degrade the molecule, it alters the molar mass calculation, leading to inaccuracies in buffer molarity.

  • Shelf Life: >2 years at RT when stored in tightly sealed, desiccant-containing vessels.

Scientist’s Insight: Do not confuse "clumping" with degradation. Clumping indicates moisture ingress, which affects weighing accuracy but usually leaves the chemical structure intact. However, wet powder eventually facilitates microbial growth.

Aqueous Solution Stability: The Kinetic Vulnerabilities

Once solubilized, MOPS transitions from a static lattice to a dynamic system exposed to three primary degradation vectors at room temperature.

Oxidative Degradation (The "Yellowing" Phenomenon)

The most frequently reported stability issue is the gradual yellowing of MOPS solutions.

  • Mechanism: This discoloration is attributed to the slow oxidation of the morpholine ring, often initiated by free radical formation.

  • Accelerants:

    • Light: MOPS is photosensitive.[11][12] UV and high-intensity visible light accelerate the formation of N-oxide derivatives and ring-cleavage byproducts.

    • Heat (Autoclaving): While MOPS is often cited as autoclavable, thermal stress (121°C) significantly accelerates oxidation, frequently resulting in a straw-colored solution immediately post-autoclave.

    • Trace Metals: Iron (Fe³⁺) or Copper (Cu²⁺) impurities act as catalysts for oxidative breakdown.

Impact: For routine electrophoresis, slightly yellow MOPS is often functional. However, for spectrophotometric assays (where background absorbance matters) or cell culture (where breakdown products may be cytotoxic), yellowed buffer must be discarded.

Microbial Bio-Burden

MOPS is an organic sulfonate. At neutral pH (7.2), it serves as a viable carbon and nitrogen source for bacteria and fungi.

  • Risk at RT: A non-sterile MOPS solution left at room temperature can develop detectable bio-burden within 48–72 hours.

  • Mitigation: Solutions stored at RT must be filter-sterilized (0.22 µm).

Stability Data Summary
ConditionStateStability PrognosisPrimary Risk Factor
Room Temp (Dark, Dry) SolidExcellent (>2 Years)Moisture absorption (Hygroscopicity)
Room Temp (Solution) LiquidPoor (<1 Week)Microbial growth; Slow oxidation
4°C (Solution) LiquidGood (3–6 Months)Slow oxidation over time
Autoclaved LiquidVariable (Immediate degradation)Thermal oxidation (Yellowing)

Experimental Workflow & Decision Logic

The following diagram illustrates the stability logic flow and the critical decision points for handling MOPS sodium salt.

MOPS_Stability_Logic RawMaterial MOPS Sodium Salt (Solid Powder) StorageSolid Storage: RT, Dark, Desiccated RawMaterial->StorageSolid Ideally Solubilization Solubilization (Water) RawMaterial->Solubilization Prep Heat Thermal Stress (Autoclave 121°C) Solubilization->Heat Avoid if possible Filter Cold Sterilization (0.22µm Filter) Solubilization->Filter Recommended Yellowing Oxidative Degradation (Yellow Discoloration) Heat->Yellowing High Risk StableSol Stable Sterile Solution Filter->StableSol RT_Storage Storage: Room Temp StableSol->RT_Storage Not Recommended Cold_Storage Storage: 4°C (Dark) StableSol->Cold_Storage Best Practice Microbes Microbial Contamination (<72 Hours) RT_Storage->Microbes High Risk LongTerm Valid for 6 Months Cold_Storage->LongTerm

Figure 1: Stability logic flow for MOPS Sodium Salt, highlighting the risks of thermal stress and room temperature storage for aqueous solutions.

Diagnostic QC Protocol (Self-Validating System)

Before utilizing a MOPS stock solution in critical experiments (e.g., protein purification, cell culture), execute this 3-step validation protocol.

Step 1: Visual Inspection (The "White Paper" Test)

Hold the solution bottle against a pure white sheet of paper under bright white light.

  • Pass: Solution is indistinguishable from water (colorless).

  • Fail: Any perceptible straw, yellow, or brown tint.

    • Causality: Indicates formation of oxidative byproducts or aldehyde contaminants.

Step 2: UV-Vis Spectral Scan

MOPS should be optically transparent in the UV range.

  • Protocol: Blank spectrophotometer with pure water. Scan 100mM MOPS solution from 240nm to 300nm.

  • Acceptance Criteria:

    • A₂₆₀ < 0.05[2][13]

    • A₂₈₀ < 0.05[2][13]

  • Fail: High absorbance indicates degradation or organic contamination that will interfere with DNA/Protein quantification.

Step 3: pH Verification
  • Protocol: Measure pH at room temperature (25°C).

  • Acceptance Criteria: pH should be within ±0.1 of the target.

    • Note: Significant pH drift often indicates microbial metabolism (acidification) or chemical breakdown.

Best Practice Recommendations

  • Cold Filtration over Autoclaving: Avoid autoclaving MOPS solutions. The high heat accelerates the degradation of the sulfonic acid moiety and morpholine ring. Instead, prepare the solution in sterile water and pass through a 0.22 µm PES or PVDF membrane . This guarantees sterility without thermal damage.

  • Dark Storage: Store both powder and solution in amber bottles or wrap clear vessels in aluminum foil. Photolytic degradation is the primary driver of "yellowing" at room temperature.

  • Fresh Preparation for Cell Culture: For mammalian cell culture, do not use MOPS stocks older than 3 months, even if stored at 4°C. The accumulation of trace degradation products can subtly alter cell metabolism or ion channel function.

  • Glucose Incompatibility: Critical: Never autoclave MOPS in the presence of glucose. This catalyzes a Maillard-type reaction, turning the solution dark brown and rendering it toxic.

References

  • Hopax Fine Chemicals. (2020). Why use MOPS? Stability and Autoclaving Risks.[6][14] Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2006). MOPS Buffer Preparation and Storage.[1][6][9][12][15] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Integrity Preparation of 10X MOPS Buffer from Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

MOPS (3-(N-morpholino)propanesulfonic acid) is the gold-standard buffering agent for RNA formaldehyde agarose gel electrophoresis due to its high buffering capacity at pH 7.0 and low UV absorptivity.

The Specific Challenge: Most standard protocols describe preparing this buffer using MOPS Free Acid (zwitterion), which requires pH adjustment with NaOH. However, when sourcing MOPS Sodium Salt (MOPS-Na) , the starting solution is highly alkaline (pH > 10).

Why This Matters:

  • Ionic Strength Deviation: Adjusting MOPS-Na with HCl (to lower pH) introduces chloride ions (

    
    ), effectively creating NaCl in the buffer.[1][2] While acceptable for standard electrophoresis, this increases the ionic strength compared to the "Free Acid + NaOH" method, potentially altering current flow and heat generation during high-voltage runs.
    
  • RNase Contamination: RNA degradation is the primary failure mode in this workflow. This protocol integrates strict RNase-control measures without relying on direct DEPC treatment of the buffer, which can lead to acidification.

Chemical Basis & Stoichiometry

The Reaction Logic

When using MOPS Sodium Salt, you are starting with the conjugate base. To reach the buffering pKa (7.2 at 25°C), you must protonate a portion of the morpholine ring using a strong acid (HCl).



Formulation Specifications (10X Stock)
  • Final Concentration (10X): 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA.[3][4]

  • Target pH: 7.0 at 25°C.

  • Storage: Dark, Room Temperature (Do not refrigerate; precipitation risk).

ComponentRoleMolarity (10X)Mass/Vol (per 1 L)
MOPS Sodium Salt Primary Buffer200 mM46.25 g (MW: 231.25)
Sodium Acetate (Anhydrous) Ionic Strength50 mM4.10 g (MW: 82.03)
EDTA (0.5 M, pH 8.0) Chelator (RNase inhibition)10 mM20 mL
DEPC-Treated Water SolventN/AFill to 1 L

Note: If using Sodium Acetate Trihydrate (MW: 136.08), use 6.80 g.

Materials & Reagents

  • MOPS Sodium Salt: High purity (>99%), low metal content.

  • Sodium Acetate (Anhydrous): RNase-free grade.

  • 0.5 M EDTA (pH 8.0): Commercially purchased nuclease-free or prepared with DEPC water.[5]

  • Concentrated HCl (approx. 12 M): Analytical grade.

  • Water: 18.2 MΩ-cm ultrapure water, treated with 0.1% DEPC and autoclaved (or ultrafiltered).

  • Filtration: 0.22 µm polyethersulfone (PES) vacuum filter unit (Autoclaving MOPS causes yellowing/degradation).

Step-by-Step Protocol

Phase 1: Water Preparation (The Foundation)

Critical: Do not add DEPC directly to the final MOPS buffer. DEPC hydrolysis produces ethanol and CO2, but incomplete hydrolysis can acidify the buffer later. Treat the water first.[6]

  • Add 1 mL Diethyl pyrocarbonate (DEPC) to 1 L of ultrapure water.

  • Shake vigorously and incubate overnight at 37°C (or RT for 12+ hours).

  • Autoclave for 15 minutes at 15 psi to hydrolyze DEPC.

  • Allow to cool to room temperature.

Phase 2: Solubilization & pH Adjustment

Target Volume: 1 Liter

  • Initial Dissolution: In a sterile 1 L beaker (baked at 180°C for 4 hrs to destroy RNases), add 800 mL of DEPC-treated water.

  • Add Salts: Add 46.25 g MOPS Sodium Salt and 4.10 g Sodium Acetate (Anhydrous). Stir magnetically until completely dissolved.

  • Add Chelator: Add 20 mL of 0.5 M EDTA (pH 8.0).

  • pH Titration (The Critical Step):

    • Place the probe of a calibrated pH meter into the solution.

    • Observation: The pH will likely be > 10.0.

    • Action: Slowly add concentrated HCl while stirring.

    • Endpoint: Adjust to pH 7.0 .[3][7][8]

    • Note: As you approach pH 7.2, the buffering capacity increases; add acid dropwise to avoid overshooting.

  • Final Volume: Transfer to a graduated cylinder and bring the total volume to 1.0 L with DEPC-treated water.

Phase 3: Sterilization & Storage
  • Filtration: Do not autoclave the final buffer.[1][7][9] MOPS degrades into unknown yellow byproducts under high heat/pressure.[4]

  • Pass the solution through a 0.22 µm PES sterile filter .

  • Storage: Store in a foil-wrapped (light-protected) bottle at room temperature.

    • Shelf Life: 6 months.[1] Discard if dark yellow. (Light straw color is acceptable).

Visualization: Workflow & Chemical Logic

Figure 1: Preparation Workflow

MOPS_Workflow Water Ultrapure Water + 0.1% DEPC Auto Autoclave (Remove DEPC) Water->Auto Hydrolysis Mix Dissolve: MOPS-Na + NaOAc + EDTA Auto->Mix Cool to RT Titrate Titrate with HCl to pH 7.0 Mix->Titrate pH > 10 Filter 0.22 µm Filter (Do NOT Autoclave) Titrate->Filter Clear Soln Store Store Dark Room Temp Filter->Store Sterile

Caption: Critical path for MOPS-Na preparation. Note the specific sequence of DEPC treatment followed by filtration to prevent buffer degradation.

Figure 2: Ionic Species & Conductivity Risk

Ionic_Balance MOPS_Na MOPS-Na (Start) Reaction Neutralization MOPS_Na->Reaction HCl HCl (Titrant) HCl->Reaction MOPS_Z MOPS Zwitterion (Active Buffer) Reaction->MOPS_Z NaCl NaCl (Byproduct) Reaction->NaCl Increases Conductivity

Caption: Chemical consequence of using Sodium Salt. The generation of NaCl increases the ionic strength compared to the Free Acid method.

Quality Control & Troubleshooting

QC Parameters
ParameterAcceptance CriteriaFailure Action
Appearance Clear, colorless to very pale strawDark yellow/brown: Discard (Oxidation).
pH (25°C) 7.0 ± 0.1Re-adjust. If < 6.8, discard (too much salt to correct).
RNase Activity None detected (Incubate with RNA substrate)Re-treat water sources; check glassware baking.
Precipitation NoneDo not refrigerate. Warm to 37°C to redissolve if needed.
Troubleshooting "Yellowing"

MOPS is photosensitive and heat-sensitive.

  • Cause: Photo-oxidation or autoclaving leads to the formation of a yellow degradation product.[10]

  • Impact: Pale straw color does not significantly impact buffering or RNA migration. Dark yellow/brown indicates significant degradation and pH shift.

  • Prevention: Always use aluminum foil to wrap storage bottles. Never autoclave the final MOPS solution.

References

  • Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer. Cold Spring Harbor Laboratory Press. Link

  • Sigma-Aldrich. (n.d.). Product Information: MOPS Sodium Salt. Merck KGaA. Link

  • Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth. Link

  • Koontz, L. (2013). Preparation of Buffers and Solutions. Methods in Enzymology. Academic Press. Link

Sources

protocol for using MOPS buffer in RNA formaldehyde-agarose gel electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity RNA Analysis Using MOPS-Formaldehyde Agarose Gel Electrophoresis

Part 1: Introduction & Scientific Rationale

In the analysis of RNA, standard agarose gel electrophoresis (used for DNA) is insufficient.[1][2] Unlike DNA, single-stranded RNA molecules possess high thermodynamic flexibility, allowing them to fold into complex secondary structures (hairpins, loops) via intramolecular hydrogen bonding. These structures alter the electrophoretic mobility of the molecule, causing it to migrate based on shape rather than strictly by molecular weight.

To accurately assess RNA integrity or size, these secondary structures must be disrupted.[2] This protocol utilizes a MOPS-Formaldehyde denaturing system .[3]

The Chemistry of Denaturation

The core of this method relies on the chemical interaction between Formaldehyde (HCHO) and the RNA bases.

  • Denaturation: Heat and Formamide (in the loading buffer) initially disrupt hydrogen bonds.

  • Stabilization (The Schiff Base Mechanism): Formaldehyde reacts with the exocyclic amino groups of Adenine, Guanine, and Cytosine to form methylol adducts (Schiff bases).

  • Prevention of Refolding: These bulky adducts sterically hinder the reformation of Watson-Crick hydrogen bonds, "locking" the RNA in a linear, denatured state during electrophoresis.

Why MOPS? We utilize 3-(N-morpholino)propanesulfonic acid (MOPS) rather than TBE or TAE because MOPS possesses an exceptional buffering capacity at pH 7.0 , the physiological optimum for this reaction. It maintains a stable pH during long, slow runs, preventing the acid hydrolysis of RNA that can occur if the buffer becomes depleted.

Part 2: Reagent Preparation[4]

CRITICAL SAFETY WARNING: Formaldehyde is a known carcinogen and respiratory irritant. All steps involving formaldehyde must be performed in a certified chemical fume hood.

10x MOPS Running Buffer (1 Liter)

Store at room temperature, protected from light (yellowing indicates degradation).[4]

ComponentConcentration (10x)Mass/Volume for 1 LFinal Conc (1x)
MOPS (Free Acid) 200 mM41.8 g20 mM
Sodium Acetate 50 mM4.1 g (anhydrous)5 mM
EDTA (0.5 M, pH 8.0) 10 mM20 mL1 mM
DEPC-treated Water N/ATo 1 LN/A

Preparation: Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water. Adjust pH to 7.0 with NaOH (critical). Add EDTA.[3][5][4][6] Adjust volume to 1 L. Filter sterilize (0.2 µm).

RNA Sample Loading Buffer (2x)

Prepare fresh or store at -20°C in small aliquots.

ComponentVolume (for 1 mL)Function
Formamide (Deionized) 500 µLLowers melting temp of RNA
Formaldehyde (37%) 170 µLDenaturant (locks unfolded state)
10x MOPS Buffer 100 µLpH stabilization
Ethidium Bromide (10 mg/mL) 10 µLStain (Optional - see Note*)
Glycerol (or Sucrose) 100 µLDensity for well loading
Bromophenol Blue TraceTracking dye
RNase-Free Water To 1 mLVolume adjustment

Note on Staining: Adding EtBr to the sample is convenient but decreases sensitivity due to background fluorescence. For maximum sensitivity, post-stain the gel after washing out the formaldehyde.

Part 3: Experimental Protocol

Phase A: Gel Casting (1.2% Agarose)

Target: 100 mL Gel

  • Weigh 1.2 g of Agarose and add 72 mL of DEPC-treated water .

  • Melt agarose in a microwave until boiling. Swirl to ensure full dissolution.[7]

  • Cool the solution to 60°C (hand-warm). Do not add formaldehyde to boiling agarose.

  • IN THE FUME HOOD: Add 10 mL of 10x MOPS Buffer .

  • Add 18 mL of 37% Formaldehyde . (Final conc: ~2.2 M).[8]

  • Swirl gently to mix (avoid bubbles) and pour into the casting tray.

  • Allow to set for at least 30 minutes.

Phase B: Sample Preparation & Denaturation[9]
  • Dilute RNA samples to a concentration of 0.5–2.0 µg/µL.

  • Mix 1 part RNA sample with 2 parts RNA Sample Loading Buffer (e.g., 5 µL RNA + 10 µL Buffer).

  • Heat Denaturation: Incubate samples at 65°C for 10–15 minutes .

  • Snap Cool: Immediately transfer tubes to an ice bath for 2 minutes. This rapid cooling prevents transient refolding before the formaldehyde adducts fully stabilize the linear form.

Phase C: Electrophoresis
  • Place the gel in the tank.[3] Fill with 1x MOPS Running Buffer (dilute 10x stock with DEPC-water).

  • Pre-run the gel for 5 minutes at 5 V/cm to equilibrate the buffer.

  • Load samples.[2][3][6][7][9][10][11][12][13] Include an RNA Ladder (0.5–10 kb).[14][15]

  • Run at 4–5 V/cm (approx 80–100V for a standard mini-gel).

    • Caution: Do not overheat.[10] If the buffer exceeds 40°C, RNA hydrolysis may occur. Recirculate buffer manually every 30 mins if no pump is available.

  • Run until the Bromophenol Blue dye has migrated 2/3 down the gel.

Phase D: Visualization (Post-Staining Method)

If EtBr was not added to the sample:

  • Rinse gel in DEPC-water for 2 x 15 mins (removes formaldehyde).

  • Stain in 0.5 µg/mL Ethidium Bromide (in 0.1 M Ammonium Acetate) for 20 mins.

  • Destain in water for 20 mins.

  • Image under UV light.[6]

Part 4: Workflow Visualization

RNA_Workflow cluster_Prep Reagent Prep (Fume Hood) cluster_Sample Sample Processing Start Start: RNA Isolation Mix Mix RNA + Loading Buffer (Formamide/HCHO) Start->Mix MOPS 10x MOPS Buffer (pH 7.0) GelMix Agarose Melt (60°C) + Formaldehyde MOPS->GelMix Run Electrophoresis 1x MOPS, <5 V/cm GelMix->Run Heat Heat: 65°C, 15 min (Break H-Bonds) Mix->Heat Ice Snap Cool on Ice (Lock Linear State) Heat->Ice Ice->Run Wash Wash 2x 15min (Remove HCHO) Run->Wash Stain Stain (EtBr/SYBR) & Image Wash->Stain

Figure 1: Logical flow of RNA denaturation, gel preparation, and electrophoretic separation.

Part 5: Quality Control & Troubleshooting

Self-Validating QC Metrics

To ensure the protocol was successful, evaluate the 28S and 18S rRNA bands (in eukaryotic samples).

  • Sharpness: Bands should be crisp, not smeared.

  • Ratio: The 28S band should be approximately 2x the intensity of the 18S band.

    • 1:1 Ratio: Indicates partial degradation.

    • Smear: Indicates total degradation (RNase contamination).

Troubleshooting Table
IssueProbable CauseCorrective Action
Smearing (downward) RNase ContaminationTreat all glassware with DEPC; use dedicated RNA pipettes; wear gloves at all times.
"Smiling" Bands Voltage too high / OverheatingReduce voltage to <5 V/cm. Run in a cold room or recirculate buffer.
Faint Bands Formaldehyde QuenchingEnsure thorough washing of the gel before staining. Formaldehyde quenches EtBr fluorescence.
RNA stuck in wells Protein ContaminationRe-purify RNA (Phenol:Chloroform). Proteins aggregate and prevent migration.

Part 6: References

  • Rio, D. C. (2015).[14][15] Denaturation and Electrophoresis of RNA with Formaldehyde. Cold Spring Harbor Protocols.

  • Thermo Fisher Scientific. (n.d.). RNA Gel Electrophoresis Technical Guide. Thermo Fisher Scientific.

  • Maniatis, T., Fritsch, E. F., & Sambrook, J. (1982). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory.[6][14] (Foundational text for the 2.2M Formaldehyde composition).

Sources

MOPS Buffer in Protein Purification: Strategic Concentration & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for researchers and drug development professionals.

Executive Summary

3-(N-morpholino)propanesulfonic acid (MOPS) is a "Good's Buffer" widely favored for its structural similarity to biological membranes and minimal metal complexation.[1] While standard protocols often default to 20 mM , the "appropriate" concentration is dynamic—dependent on the specific purification stage (Capture vs. Polishing) and the physicochemical stability of the target protein.

Quick Reference: Optimal Concentration Ranges

Application StageRecommended ConcentrationRationale
Lysis / Extraction 50 – 100 mM Higher buffering capacity needed to counteract acidification from lysosomal release.
IEX (Binding) 20 mM Low ionic strength maximizes ligand-resin interactions.
IEX (Elution) 50 mM Maintains pH stability during high-salt elution gradients.
SEC / Storage 50 – 100 mM Promotes long-term stability; prevents pH drift during freeze-thaw.
Cell Culture < 20 mM Higher concentrations induce toxicity and alter endothelial physiology.

Technical Deep Dive: The Science of Selection

Why MOPS? The Physicochemical Advantage

MOPS (pKa = 7.20 at 25°C) offers a buffering range of pH 6.5 – 7.9 , making it the gold standard for proteins that are unstable in Phosphate (which precipitates with divalent cations) or Tris (which has high temperature sensitivity).

Key Advantages:

  • Zwitterionic Nature: MOPS does not permeate cell membranes as easily as Tris, reducing biological interference.

  • Metal Compatibility: Unlike amino-acid buffers (e.g., Glycine, Histidine), MOPS has negligible metal-binding capability, making it ideal for IMAC (Immobilized Metal Affinity Chromatography) where buffer interference must be minimized [1].

  • Redox Stability: MOPS is chemically inert and does not interfere with oxidative disulfide bond formation.

The Concentration/Conductivity Trade-off

In Ion Exchange Chromatography (IEX), the buffer concentration is a critical variable.[2]

  • The 20 mM Standard: At 20 mM, MOPS provides sufficient buffering capacity without contributing significantly to the conductivity (approx. 1–2 mS/cm depending on pH adjustment). This allows proteins to bind to the column at lower salt thresholds.

  • The Risk of >50 mM in IEX: Increasing MOPS to 50 mM or higher increases the ionic strength. This competes with the protein for binding sites on the resin, potentially reducing binding capacity or shifting the elution profile [2].

The Temperature Coefficient (Critical Factor)

MOPS has a


 of -0.013 / °C .
  • If you prepare MOPS at pH 7.2 at Room Temperature (25°C) and move to the Cold Room (4°C), the pH will rise to approximately 7.47 .

  • Actionable Insight: Always adjust the pH of your stock solution at the temperature where it will be used, or calculate the offset.

Decision Matrix: Selecting the Right Concentration

The following logic flow illustrates how to select the MOPS concentration based on your immediate downstream application.

MOPS_Concentration_Matrix Start Start: Define Application Step1 Is the protein in Cell Culture? Start->Step1 Step2 Is this for Ion Exchange (IEX)? Step1->Step2 No (Purification) Result_Culture Use < 20 mM (Avoid Toxicity) Step1->Result_Culture Yes Step3 Is this for Long-term Storage? Step2->Step3 No (SEC/Other) Result_IEX_Bind Use 20 mM (Low Conductivity) Step2->Result_IEX_Bind Binding Step Result_IEX_Elute Use 50 mM (Max Stability) Step2->Result_IEX_Elute Elution Step Step3->Result_IEX_Elute General Processing Result_Storage Use 50-100 mM (Prevent pH Drift) Step3->Result_Storage Yes

Figure 1: Decision matrix for determining optimal MOPS concentration based on experimental phase.

Detailed Protocols

Protocol A: Preparation of 1.0 M MOPS Stock Solution (1 L)

Target: High-purity stock for dilution. Do NOT autoclave MOPS, as it degrades and turns yellow.

Reagents:

  • MOPS Free Acid (MW: 209.26 g/mol )[3]

  • NaOH (10 N) for pH adjustment[3][4]

  • Milli-Q / DEPC-treated Water (Endotoxin-free)

Procedure:

  • Weighing: Dissolve 209.26 g of MOPS Free Acid in approximately 750 mL of Milli-Q water.

    • Note: The solution will be acidic (pH ~3-4) initially.

  • Solubilization: Stir continuously at room temperature. The powder may dissolve slowly until pH adjustment begins.

  • pH Adjustment:

    • Place the probe of a calibrated pH meter into the solution.

    • Slowly add 10 N NaOH (approx. 30–40 mL required) to reach the desired pH (typically 7.2 or 7.5).

    • Crucial: If working for cold-room purification (4°C), adjust pH to 6.93 at 25°C to achieve pH 7.2 at 4°C.

  • Final Volume: Add water to a final volume of 1000 mL .

  • Sterilization: Filter immediately through a 0.22 µm PES or PVDF membrane into a sterile bottle.

  • Storage: Store at 4°C in the dark. Stable for 6 months. Discard if solution turns yellow [3].

Protocol B: Buffer Exchange (Dialysis) for IEX Preparation

Target: Preparing a sample for Anion Exchange (AEX) capture.

Reagents:

  • Running Buffer: 20 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM DTT (optional).

  • Dialysis Cassette: MWCO appropriate for target protein (e.g., 10 kDa).

Procedure:

  • Pre-wet the dialysis membrane in Running Buffer for 5 minutes.

  • Inject the protein sample (up to 10 mg/mL) into the cassette.

  • Incubate in 100x volume of Running Buffer (e.g., 10 mL sample in 1 L buffer) at 4°C with gentle stirring.

  • Exchange: After 4 hours, replace the buffer with fresh Running Buffer.

  • Overnight: Allow dialysis to proceed overnight (12–14 hours).

  • QC Check: Measure conductivity of the dialysate. It should match the buffer (< 2 mS/cm).

  • Recovery: Remove sample. Centrifuge at 12,000 x g for 10 mins to remove any aggregates before loading onto the column.

Quality Control & Troubleshooting

Workflow for Buffer Validation

Before applying the buffer to precious samples, validate its quality.

Buffer_QC_Workflow Prep Prepare 1M Stock Dilute Dilute to Working Conc (e.g., 20 mM) Prep->Dilute Check_pH Check pH (at usage temp) Dilute->Check_pH Check_Cond Check Conductivity Check_pH->Check_Cond Filter 0.22 µm Filter Check_Cond->Filter

Figure 2: QC workflow for MOPS buffer preparation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Yellow Solution Oxidation or AutoclavingMOPS degrades under high heat/pressure. Do not autoclave. Filter sterilize only.[3] Discard yellow stocks.
Protein Precipitation Isoelectric Point (pI) ClashIf pH 7.2 is near the protein's pI, MOPS cannot prevent aggregation. Shift pH by ±1.0 unit.[5]
Low Binding on IEX Ionic Strength Too High50 mM MOPS may be too conductive. Dilute to 20 mM or reduce added salts (NaCl).
Interference in Assay Lowry / BCA InteractionMOPS interferes with Lowry assays. Use Bradford or BCA (BCA is compatible, but check blank) [4].

References

  • Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva Life Sciences. [Link]

  • Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents. [Link][6]

  • Laboratory Notes. (2021). Preparation of 1M MOPS (Free Acid) Solution. [Link]

  • Hopax Fine Chemicals. (2019). The 10 best biological buffers for chromatography. [Link]

Sources

Application Note: Optimizing Metalloenzyme Kinetics with MOPS Buffer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals seeking to optimize enzyme kinetic assays, specifically for metalloenzymes and pH-sensitive systems.

Technical Guide & Standard Operating Procedures

Executive Summary

In quantitative enzymology, buffer selection is often treated as a trivial variable. However, for metalloenzymes and oxidative systems , the choice of buffering agent is a critical determinant of experimental validity.

MOPS (3-(N-morpholino)propanesulfonic acid) , a structural analog to taurine, is a zwitterionic "Good's Buffer" that offers distinct advantages over traditional phosphate and Tris systems. Its low metal-binding constant, high solubility, and minimal pKa drift with temperature make it the gold standard for assays requiring divalent cations (Mg²⁺, Mn²⁺, Zn²⁺).

This guide provides the mechanistic rationale, comparative data, and validated protocols for deploying MOPS in high-precision kinetic assays.

Scientific Rationale: The "Good" Advantage

Chemical Inertness & Metal Stability

The primary failure mode in metalloenzyme kinetics is ligand interference .

  • Phosphate Buffers: Anions (

    
    ) precipitate essential cofactors (Ca²⁺, Mg²⁺, Mn²⁺) and can act as competitive inhibitors by mimicking substrate transition states (e.g., in phosphatases or kinases).
    
  • Tris Buffers: The primary amine group can chelate metal ions (Cu²⁺, Ni²⁺) and form Schiff bases with aldehyde substrates, altering effective concentrations.

  • MOPS: Possesses a morpholine ring that is sterically hindered and chemically inert. It exhibits negligible metal binding , ensuring that the free metal concentration

    
     equals the added concentration.
    
Thermal Stability ( )

Enzyme kinetics are temperature-dependent (


 increases with 

). If the buffer's pH shifts significantly during temperature equilibration (e.g., moving from 4°C storage to 37°C assay), the

shift may be an artifact of pH rather than enzyme activation.
  • Tris: High drift (

    
     pH/°C). A pH 7.5 buffer at 25°C drops to ~7.1 at 37°C.
    
  • MOPS: Low drift (

    
     pH/°C). Provides superior pH clamping across physiological temperature ramps.
    
Comparative Analysis Table
FeatureMOPS Tris (Tromethamine) Phosphate (PBS/NaPi) HEPES
pKa (25°C) 7.20 8.067.217.48
Useful pH Range 6.5 – 7.9 7.0 – 9.05.8 – 8.06.8 – 8.2
Metal Binding Negligible Significant (Cu, Zn, Ni)Precipitates (Ca, Mg, Mn)Negligible
Temp. Drift (

)
-0.015 (Low)-0.031 (High)-0.0028 (Very Low)-0.014 (Low)
UV Interference None (>260nm)NoneNoneLow
Redox Stability High ModerateHighHigh
Primary Use Case Metalloenzymes, RNA DNA, General ProteinCell Culture, SolubilityCell Culture, Sensitive Enzymes

Decision Logic: When to Use MOPS

Use the following logic flow to determine if MOPS is the correct buffer for your specific assay.

BufferSelection Start Start: Select Buffer Q_Metal Does Enzyme require Divalent Metals (Mg, Mn, Zn)? Start->Q_Metal Q_Phosphate Is Phosphate a substrate or product? Q_Metal->Q_Phosphate No Q_pH Target pH Range? Q_Metal->Q_pH Yes (Critical) Q_Phosphate->Q_pH Yes (Inhibitory) Res_Phos Use Phosphate Q_Phosphate->Res_Phos No Res_Tris Use Tris (Check Temp!) Q_pH->Res_Tris pH > 8.0 Res_MOPS Use MOPS Q_pH->Res_MOPS pH 6.5 - 7.9 Res_HEPES Use HEPES Q_pH->Res_HEPES pH 7.0 - 8.0 (Alt option)

Figure 1: Decision matrix for selecting MOPS over alternative buffering systems based on cofactor requirements and pH targets.

Validated Protocol: Preparation of 50 mM MOPS Assay Buffer

Objective: Prepare 1 L of 50 mM MOPS buffer, pH 7.20 at 37°C. Critical Note: pH adjustment must occur at the temperature of use or be corrected using the temperature coefficient.

Materials
  • MOPS Free Acid (MW: 209.26 g/mol ) - High Purity Grade (>99%)

  • Sodium Hydroxide (NaOH) , 5 M or 10 M solution.

  • Ultrapure Water (Type I, 18.2 MΩ·cm).

  • 0.22 µm Polyethersulfone (PES) Filter Unit (Do not autoclave MOPS).

Protocol Steps
  • Dissolution:

    • Weigh 10.46 g of MOPS Free Acid.

    • Dissolve in approx. 850 mL of Ultrapure Water in a beaker.

    • Note: Starting with the free acid and adjusting with NaOH adds Na⁺ ions but avoids introducing Chloride (Cl⁻) ions, which can affect some enzymes (e.g., amylases).

  • Temperature Equilibration (The "Pro" Step):

    • Place the beaker in a water bath set to 37°C (or your specific assay temperature).

    • Allow the solution to reach thermal equilibrium (approx. 20-30 mins).

    • Why? Adjusting pH at 25°C to 7.20 will result in a pH of ~7.05 at 37°C.

  • pH Adjustment:

    • While stirring at 37°C, place the calibrated pH probe into the solution.

    • Add NaOH dropwise until pH reaches 7.20 .

    • Caution: Approach the endpoint slowly; MOPS has a broad buffering range but overshooting requires adding acid, increasing ionic strength unnecessarily.

  • Final Volume:

    • Transfer to a volumetric flask.

    • Add Ultrapure Water (pre-warmed or account for contraction) to reach exactly 1 L .

  • Sterilization:

    • Filter through a 0.22 µm PES membrane .

    • Do NOT autoclave. Autoclaving MOPS can result in degradation (yellowing) and formation of unknown byproducts that absorb at 260-280 nm.

    • Store at 4°C protected from light (stable for 6 months).

Application Protocol: Metalloenzyme Kinetic Assay

Target: Determination of


 and 

for a Manganese-Dependent Dioxygenase.
Experimental Setup
  • Enzyme: Mn-dependent Dioxygenase (final conc. 50 nM).

  • Substrate: Catechol derivative (0 – 500 µM).

  • Cofactor:

    
     (100 µM).
    
  • Buffer: 50 mM MOPS, pH 7.2 (prepared above).

  • Detection: Absorbance at 375 nm (product formation).

Workflow Diagram

KineticWorkflow Prep 1. Prepare Master Mix (Buffer + MnCl2 + Enzyme) Incubate 3. Pre-Incubation (5 min @ 37°C) Equilibrate Enzyme-Metal Prep->Incubate Blank 2. Blanking Step (Buffer + Substrate only) Measure 5. Kinetic Read (Abs 375nm, every 10s for 5 min) Blank->Measure Reference Start 4. Initiate Reaction Add Substrate (Time 0) Incubate->Start Start->Measure Analyze 6. Data Analysis Calculate Initial Velocity (V0) Measure->Analyze

Figure 2: Standard Kinetic Assay Workflow ensuring temperature equilibration and metal saturation.

Procedure
  • Master Mix Preparation: In a tube, combine MOPS buffer and

    
    . Add Enzyme last to prevent denaturation.
    
  • Pre-Incubation: Incubate Master Mix at 37°C for 5 minutes. This allows the

    
     to bind the enzyme active site without competition from buffer ions.
    
  • Substrate Series: Prepare 8 concentrations of substrate in MOPS buffer (e.g., 0, 10, 25, 50, 100, 200, 300, 500 µM).

  • Initiation: Add 10 µL of Substrate to 90 µL of Master Mix in a 96-well UV-transparent plate.

  • Measurement: Immediately monitor

    
     for 5 minutes.
    
  • Analysis: Extract the slope (linear portion) to determine

    
    .[1] Plot 
    
    
    
    vs.
    
    
    and fit to the Michaelis-Menten equation.[1][2]

Case Study: Rescue of Dioxygenase Activity

Scenario: A researcher observes low activity of a recombinant Mn-dependent enzyme in PBS. Investigation: The assay was repeated in Phosphate, Tris, and MOPS buffers.

Results Summary:

Buffer SystemRelative ActivityObservationMechanism of Failure
50 mM Phosphate (pH 7.2) 12%Cloudy solution upon adding Mn²⁺Precipitation: Formation of insoluble

.
50 mM Tris (pH 7.5) 45%Clear solutionChelation: Tris amine group competes with enzyme for Mn²⁺.
50 mM MOPS (pH 7.2) 100% Clear solutionInertness: Full availability of Mn²⁺ for the enzyme.

Troubleshooting & Optimization

IssueProbable CauseSolution
Yellow Buffer Autoclaving or agingDiscard. Use 0.2 µm filtration. Store in dark.
Drifting Baseline Temperature mismatchEnsure buffer is pH-adjusted at the assay temperature.[4]
Low Protein Yield (BCA) Reducing agentsMOPS is compatible with BCA, but check for DTT/EDTA in the lysis buffer.
Precipitation High ionic strengthMOPS adds ionic strength. If high salt is needed, verify solubility of substrate.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.

  • Ferreira, C. M., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 5, 30989-31003.

  • Merck/Sigma-Aldrich. (n.d.). MOPS Buffer Product Information & Specification.

  • Thermo Fisher Scientific. (n.d.). Tech Tip #43: Protein Stability and Buffer Selection.

  • Barth, M., et al. (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 6(8), 842–852.

Sources

Application Note: Optimizing High-Molecular Weight Protein Resolution with MOPS-Based Discontinuous Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of MOPS Sodium Salt in Denaturing Protein Gels Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of denaturing protein electrophoresis (SDS-PAGE), the choice of running buffer is a critical variable often treated as a constant. While traditional Tris-Glycine systems function under alkaline conditions (pH 8.3), modern high-performance workflows utilize Bis-Tris gel chemistries operating at neutral pH. Within this system, 3-(N-morpholino)propanesulfonic acid (MOPS) serves as the specific "trailing ion" optimized for the resolution of medium-to-large proteins (14 kDa – 200 kDa).

This guide details the physicochemical role of MOPS, specifically addressing the use of MOPS Sodium Salt , and provides a validated protocol for preparing and deploying this buffer in critical drug development and proteomic applications.

Mechanistic Insight: The Physics of Separation

The Discontinuous Buffer System

To understand the role of MOPS, one must understand the ion stacking mechanism in Bis-Tris gels. Unlike continuous systems, this setup relies on a mobility mismatch between ions to create a tight voltage gradient that "stacks" proteins into sharp bands before separation.[1]

  • Leading Ion (Chloride, Cl⁻): Supplied by the gel matrix (Bis-Tris HCl).[1] It has extremely high mobility and races ahead of the proteins.

  • Trailing Ion (MOPS⁻): Supplied by the running buffer. At neutral pH (approx. 7.0–7.7), MOPS is only partially ionized. Its electrophoretic mobility is lower than that of the proteins.

  • The Result: Proteins are trapped in a high-voltage zone between the fast Cl⁻ and the slow MOPS⁻. This "stacking" effect concentrates the sample into a razor-sharp band at the interface.

MOPS vs. MES: The Resolution Switch

Why choose MOPS over MES? It comes down to pKa and mobility .

  • MES (pKa ~6.1): Runs faster. It is fully ionized and moves quickly, unstacking proteins early. Ideal for small proteins (<50 kDa).[2]

  • MOPS (pKa ~7.2): Runs slower. Because its pKa is closer to the running pH, a significant fraction remains uncharged (zwitterionic) and lags behind. This extends the stacking window and slows the migration of the resolving front, providing superior separation for medium-to-large proteins (>50 kDa) .

The "Sodium Salt" Trap: A Critical Formulation Warning

Many labs stock MOPS Sodium Salt rather than MOPS Free Acid.

  • The Risk: You cannot simply dissolve MOPS Sodium Salt and adjust the pH with HCl. Adding HCl introduces Chloride ions (Cl⁻) into the cathode buffer.

  • The Consequence: Since Cl⁻ is the leading ion, adding it to the running buffer destroys the discontinuous gradient. The Cl⁻ will race through the gel, eliminating the stacking zone and resulting in smeared, diffuse bands.

  • The Solution: If starting with MOPS Sodium Salt, you must adjust the pH using MOPS Free Acid or a non-halide acid (though mixing salts is the gold standard) to maintain the correct ionic composition.

Visualizing the Mechanism

The following diagram illustrates the electrophoretic zones during the initial phase of the run.

G cluster_0 Electrophoretic Stacking Mechanism (Bis-Tris/MOPS System) node_cathode Cathode (-) Running Buffer (MOPS⁻) node_trailing Trailing Ion Zone (Slow MOPS⁻) node_cathode->node_trailing Migration node_stack Protein Stacking Zone (High Voltage Gradient) node_trailing->node_stack Pushes Proteins node_leading Leading Ion Zone (Fast Cl⁻ from Gel) node_stack->node_leading Follows Cl- node_anode Anode (+) node_leading->node_anode

Caption: Schematic of ion migration. MOPS acts as the slow trailing ion, compressing proteins against the fast Chloride front.

Validated Protocol: 20X MOPS SDS Running Buffer

This protocol is designed for Bis-Tris gel systems (e.g., NuPAGE, Bolt).

Reagents & Equipment
  • MOPS Sodium Salt (High Purity)[3]

  • MOPS Free Acid (Required for pH adjustment without Cl⁻ contamination)

  • Tris Base [4][5]

  • SDS (Sodium Dodecyl Sulfate) [1]

  • EDTA (Disodium salt)

  • Ultrapure Water (18.2 MΩ·cm)

Formulation Logic

Standard commercial buffers utilize MOPS Free Acid and Tris Base. If you possess MOPS Sodium Salt, we utilize a mixed-salt strategy to achieve pH 7.7 without introducing interfering ions.

Table 1: 20X MOPS SDS Running Buffer Recipe (1 Liter)
ComponentMass / VolumeFinal Conc.[3][6][7] (1X)Function
MOPS (Total)~104.6 g (See Step 2)50 mMTrailing Ion (Buffer)
Tris Base 60.6 g50 mMCounter Ion (pH Stabilizer)
SDS 10.0 g0.1%Denaturing Agent
EDTA (Disodium)3.0 g1 mMChelator (Protects against metalloproteases)
Step-by-Step Preparation
  • Dissolution: In a beaker, add 800 mL of Ultrapure water.

  • The MOPS Balance (Crucial Step):

    • Scenario A (Standard): Add 104.6 g MOPS Free Acid and 60.6 g Tris Base .

    • Scenario B (Using Sodium Salt): Add 60.6 g Tris Base first. Then, create a mix of MOPS Sodium Salt and MOPS Free Acid to reach ~104.6g total, adjusting the ratio to hit pH 7.7 .

    • Note: You cannot use only MOPS Sodium Salt and Tris Base, as both are basic. You would need to titrate MOPS Sodium Salt with a weak acid that does not contain Cl⁻, but mixing Free Acid/Sodium Salt is safer. Recommendation: Stick to Scenario A for highest reliability.

  • Add EDTA: Add 3.0 g of EDTA. Stir until dissolved.

  • Add SDS: Add 10.0 g of SDS. Tip: Wear a mask to avoid inhaling SDS dust. Add slowly to prevent excessive foaming.

  • pH Check: Check the pH. It should be 7.7 ± 0.1 at 25°C.

    • Do NOT adjust with HCl. If pH is too high, add MOPS Free Acid. If too low, add Tris Base.

  • Final Volume: Bring total volume to 1000 mL with Ultrapure water.

  • Storage: Store at 4°C (stable for 6 months). If solution turns yellow, discard (indicates degradation).

Experimental Workflow: Running the Gel

Workflow Diagram

Workflow start Sample Prep (LDS Buffer + Reducing Agent) load Load Samples & Marker start->load dilute Dilute 20X Buffer to 1X with DI Water run Run Electrophoresis 200V Constant dilute->run load->run monitor Monitor Current Start: 100-125mA End: 60-80mA run->monitor stop Stop Run (Dye front at bottom) monitor->stop

Caption: Operational workflow for Bis-Tris PAGE using MOPS buffer.

Running Conditions
  • Dilution: Mix 50 mL of 20X Buffer with 950 mL water to make 1X Running Buffer.

  • Upper Chamber: Fill the inner chamber (cathode) with fresh 1X MOPS Buffer. Never reuse cathode buffer as the ions are depleted.

  • Voltage: Set power supply to 200V Constant .

  • Time: Run for approximately 50 minutes .

  • Expected Current:

    • Start: 100–125 mA per gel.

    • End: 60–80 mA per gel.

    • Note: If current is significantly higher (>150 mA), check for buffer contamination (e.g., accidental HCl addition).

Comparative Analysis: Buffer Selection Guide

Use the table below to select the correct buffer for your target protein.

FeatureMOPS BufferMES BufferTris-Glycine
Target Protein Size Medium - Large (>50 kDa) Small - Medium (<50 kDa)Broad Range
Gel Chemistry Bis-Tris (Neutral pH)Bis-Tris (Neutral pH)Tris-HCl (Alkaline pH)
Run Speed SlowerFasterStandard
Resolution Focus Excellent for 14–200 kDaExcellent for 2–50 kDaGeneral Purpose
Stability High (prevents degradation)HighLower (alkaline hydrolysis)

Troubleshooting & Quality Control

  • "Smiling" Bands:

    • Cause: Heat generation due to high current.

    • Fix: Often caused by high salt. Did you adjust the pH of MOPS Sodium Salt with HCl? If so, remake buffer using MOPS Free Acid/Tris Base system.

  • Yellow Buffer:

    • Cause: Photo-oxidation or aging of MOPS.

    • Action: Discard. Do not use, as conductivity may be altered.

  • Distorted Bands at Top of Gel:

    • Cause: Sample salt concentration too high or old Running Buffer.

    • Fix: Desalt samples or ensure fresh 1X buffer is used in the cathode chamber.

References

  • Thermo Fisher Scientific. NuPAGE™ MOPS SDS Running Buffer (20X). Retrieved from

  • Sigma-Aldrich. Bis-Tris Polyacrylamide Gel Electrophoresis Technology. Retrieved from

  • Cold Spring Harbor Protocols.SDS-PAGE of Proteins. (Standard reference for discontinuous buffer theory).
  • GoldBio. MOPS Sodium Salt Product Information & Buffer Preparation. Retrieved from

  • Bitesize Bio. Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved from

Sources

using MOPS buffer for Northern blotting procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Northern blotting remains the gold standard for determining transcript size and detecting alternative splice variants, offering specificities that RT-qPCR and Next-Generation Sequencing (NGS) cannot easily replicate. However, the technique’s reputation for difficulty stems largely from poor buffer chemistry and RNA degradation.

This guide focuses on the MOPS (3-(N-morpholino)propanesulfonic acid) buffer system.[1] Unlike Tris-based buffers (TBE/TAE) which are temperature-sensitive and prone to pH drift during long runs, MOPS provides an exceptionally stable buffering capacity at pH 7.0. This stability is critical for maintaining the denaturing environment required to keep RNA linear, ensuring that migration distance correlates strictly with molecular weight.

Scientific Rationale: The Chemistry of Denaturation

To accurately size RNA, secondary structures (hairpins, loops) must be eliminated. We achieve this using a Denaturing Formaldehyde-Agarose Gel .

  • The Denaturant (Formaldehyde): Reacts with the exocyclic amino groups of adenine, guanine, and cytosine. This forms Schiff bases (hydroxymethyl adducts) that prevent base pairing [1].

  • The Buffer (MOPS): RNA is most stable at slightly acidic to neutral pH. MOPS has a pKa of ~7.2 at 20°C. It maintains the gel at pH 7.0, preventing the hydrolysis of RNA that occurs in alkaline solutions and ensuring the stability of the formaldehyde adducts.[2]

  • The Interaction: If the pH drifts > 8.0 (common in TBE gels during long runs), the formaldehyde adducts dissociate, RNA refolds, and bands smear. MOPS prevents this drift.

Visualizing the Mechanism

MOPS_Chemistry cluster_failure Failure Mode (Tris/TBE) RNA_Folded Folded RNA (Secondary Structure) Adduct Schiff Base Adducts (Prevents H-Bonding) RNA_Folded->Adduct + Heat Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Adduct Chemical Modification MOPS MOPS Buffer (pH 7.0 Clamp) MOPS->Adduct Stabilizes pH < 8.0 Linear_RNA Linear RNA (Migration ∝ Size) Adduct->Linear_RNA Electrophoresis pH_Drift pH Drift (>8.0) Refolding Adduct Reversal (Smearing) pH_Drift->Refolding

Figure 1: The chemical necessity of MOPS. It acts as a pH clamp to preserve the formaldehyde-induced linearity of RNA.

Reagent Preparation: The Foundation

Critical Quality Control (Self-Validation): The most common failure point is the 10X MOPS stock.

  • Yellowing: MOPS naturally turns straw-yellow with age or autoclaving due to oxidation.[3] Light yellow is acceptable. Dark yellow or brown indicates significant degradation—discard immediately [2].

  • Sterilization: Filter sterilization (0.2 µm) is superior to autoclaving to prevent carmelization/degradation.

Table 1: 10X MOPS Buffer Recipe (1 Liter)
ComponentConcentration (10X)Mass/VolumeFunction
MOPS (Free Acid) 200 mM41.8 gPrimary Buffer (pKa 7.2)
Sodium Acetate 50 mM4.1 g (anhydrous)Ionic strength provider
EDTA (0.5 M, pH 8.0) 10 mM20 mLChelates divalent cations (inhibits RNases)
DEPC-Treated Water N/ATo 1 LRNase-free solvent
NaOH N/AAdjust to pH 7.0pH adjustment

Preparation Protocol:

  • Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water.

  • Add EDTA.[4][5]

  • Adjust pH to 7.0 using 10 N NaOH. (Note: MOPS is acidic; this will require significant NaOH).

  • Bring volume to 1 L.

  • Filter sterilize into a dark/foil-wrapped bottle. Store at 4°C protected from light.

Experimental Protocol: Denaturing Electrophoresis

Phase A: Gel Preparation (1.2% Agarose)

Safety Note: Formaldehyde is toxic. Perform all steps involving formaldehyde in a fume hood.

  • Mix 1.2 g Agarose + 72 mL DEPC-water + 10 mL 10X MOPS .

  • Microwave until dissolved.

  • Cool to 60°C (Hand-warm). Crucial: If too hot, formaldehyde evaporates, altering the concentration and creating a safety hazard.

  • Add 18 mL 37% Formaldehyde (12.3 M).

  • Pour gel and allow to set for at least 30 minutes.

Phase B: Sample Preparation

The goal is to unfold the RNA before it hits the gel.

  • RNA Mix:

    • RNA Sample (up to 20 µg): 4.5 µL

    • 10X MOPS : 2.0 µL

    • Formaldehyde (37%): 3.5 µL

    • Formamide (Deionized): 10.0 µL (Lowers melting temp)

  • Denature: Heat at 65°C for 15 minutes .

  • Chill: Immediately place on ice for 2 minutes.

  • Add 2 µL RNA Loading Dye (containing Bromophenol Blue/Xylene Cyanol).

Phase C: Electrophoresis
  • Running Buffer: Dilute 10X MOPS to 1X with DEPC-water.

  • Pre-run: Run the empty gel for 10 mins at 5 V/cm. This equilibrates the buffer and removes oxidation products from the wells.

  • Load & Run: Load samples. Run at ~5–6 V/cm.

    • Self-Validation: Monitor the Bromophenol Blue (migrates ~300 bp) and Xylene Cyanol (migrates ~4 kb).

    • Buffer Recirculation: For runs >3 hours, manually recirculate buffer every 30 mins or use a pump to prevent pH gradient formation.

Transfer Workflow (Capillary Method)

The transfer moves RNA from the gel to a positively charged nylon membrane.[6][7]

Visualizing the Workflow

Northern_Workflow Step1 1. RNA Isolation (Trizol/Column) Step2 2. Denaturation (65°C, Formamide/MOPS) Step1->Step2 Step3 3. Electrophoresis (1X MOPS, 1.2% Agarose) Step2->Step3 Step4 4. QC Check (UV Shadowing: 28S/18S) Step3->Step4 Step5 5. Transfer (20X SSC, Capillary) Step4->Step5 If bands sharp Step6 6. Crosslinking (UV or Baking) Step5->Step6

Figure 2: The critical path for Northern Blotting. Step 4 is the "Go/No-Go" decision point.

Protocol:

  • Wash: Rinse gel 2x in DEPC-water to remove formaldehyde (which can hinder transfer).

  • Equilibrate: Soak gel in 20X SSC for 15 mins.

  • Stack Assembly (Bottom to Top):

    • Reservoir of 20X SSC.[8][9][10][11]

    • Wick (Whatman 3MM paper) bridge.[7]

    • Gel (Upside down) .

    • Nylon Membrane (Positively charged).[7]

    • 3 sheets Whatman 3MM paper.[10]

    • Stack of paper towels (10 cm high).[12]

    • Weight (500g).

  • Transfer Time: Overnight (12-16 hours). Do not let the reservoir run dry.[10]

Troubleshooting & Self-Validation (E-E-A-T)

A reliable protocol must have internal checks.

The 28S/18S Ratio (The Golden Rule)

Before transferring, visualize the gel under UV (if EtBr was added) or stain a control lane.

  • Success: You see two sharp bands. The 28S rRNA band (upper) should be approximately twice as intense as the 18S rRNA band (lower).

  • Failure (Degradation): The bands are smeared, or the 18S band is brighter than the 28S band. Stop. Do not transfer. Check your water and 10X MOPS for RNase contamination.

Common Issues Table
SymptomProbable CauseSolution
Smearing of bands RNA degradation or pH driftUse fresh DEPC water; Recirculate MOPS buffer during run.
"Smiling" bands Voltage too high (Heat)Run at <5 V/cm; Run in cold room.
Spotty Background Probe precipitationFilter probe before hybridization; Use 0.5 M Phosphate buffer washes.
Yellow Buffer OxidationIf straw colored: OK. If dark: Discard. Store in dark.

References

  • Cold Spring Harbor Protocols. (2006). Denaturation and Electrophoresis of RNA with Formaldehyde. [Link][10]

  • Rio, D. C., et al. (2010). RNA: A Laboratory Manual.[8] Cold Spring Harbor Laboratory Press. [Link]

Sources

Application Note: 3-(n-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) in Plant Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for application scientists and researchers. It moves beyond basic definitions to provide actionable, field-tested protocols and mechanistic insights.

Part 1: Executive Summary & Chemical Rationale

In plant physiology, the choice of buffer is often a trade-off between buffering capacity, toxicity, and ionic interaction. While MES is the standard for acidic plant tissue culture (pH 5.7–5.8), MOPS Sodium Salt occupies a critical niche for physiological processes requiring a neutral to slightly alkaline environment (pH 6.5–7.9) .

Why MOPS Sodium Salt?

Unlike phosphate buffers, which precipitate essential cations (


, 

) and inhibit various enzymatic reactions, MOPS is a non-coordinating zwitterionic buffer . It does not form stable complexes with metal ions, making it indispensable for:
  • Chloroplast Isolation: Maintaining the osmotic and ionic environment for intact organelle retrieval.

  • Metalloenzyme Assays: Preventing buffer interference with co-factors like

    
     or 
    
    
    
    .
  • Hydroponic Nutrient Solutions: Stabilizing pH without altering nutrient bioavailability.[1]

The "Sodium Salt" Advantage: Using MOPS Sodium Salt in conjunction with MOPS Free Acid allows researchers to prepare buffers using the Henderson-Hasselbalch equation rather than titrating with strong acids or bases (HCl/NaOH). This method:

  • Prevents "salt shock" from excessive

    
     or 
    
    
    
    accumulation during pH adjustment.
  • Ensures precise ionic strength control, critical for organelle stability.

Part 2: Key Applications & Protocols

Application A: Isolation of Intact Chloroplasts

Context: Chloroplasts are osmotically sensitive. Standard buffers often lead to envelope rupture. MOPS-Na provides a stable, osmotically balanced environment that preserves the double-membrane structure.

Mechanistic Insight

The high pKa (7.2) of MOPS is ideal for the stroma (pH ~8.0) and the envelope intermembrane space. We utilize a low-osmolarity lysis followed by a high-osmolarity cushion to separate intact chloroplasts from broken thylakoids.

Protocol: High-Yield Chloroplast Isolation (Spinach/Arabidopsis)

Note: All steps must be performed at 4°C.

Reagents:

  • 10X MOPS-Na Stock (0.5 M): Dissolve 115.6 g MOPS Sodium Salt in 1 L ddH2O. Filter sterilize (0.2 µm). Do not autoclave (see Troubleshooting).

  • Isolation Buffer (1X): 50 mM MOPS-Na (pH 7.8), 330 mM Sorbitol, 2 mM EDTA, 1 mM

    
    , 0.1% BSA.
    

Step-by-Step Workflow:

  • Dark Adaptation: Keep plants in darkness for 12 hours to reduce starch granules (starch can rupture chloroplasts during centrifugation).

  • Homogenization:

    • Flash-blend 20g fresh leaves in 100 mL ice-cold Isolation Buffer (3 x 2-second bursts). Crucial: Short bursts prevent heating.

  • Filtration: Pass homogenate through 4 layers of Miracloth or muslin. Do not squeeze; allow gravity flow to minimize organelle damage.

  • Differential Centrifugation:

    • Spin 1: 200 x g for 3 mins. Discard pellet (nuclei/debris).[2]

    • Spin 2: Transfer supernatant. Spin at 1,000 x g for 7 mins.

    • Result: The green pellet contains chloroplasts.[3]

  • Purification (Percoll Gradient):

    • Resuspend pellet gently in 2 mL Isolation Buffer.

    • Layer over a 40% / 80% Percoll step gradient.

    • Spin 3,000 x g for 15 mins (swinging bucket, no brake).

    • Collection: Intact chloroplasts form a band at the 40/80 interface. Broken chloroplasts remain at the top.

Visualization: Chloroplast Isolation Workflow

ChloroplastIsolation Leaf Leaf Tissue (Dark Adapted) Homogenize Homogenization (MOPS-Na, Sorbitol, BSA) Leaf->Homogenize Grind at 4°C Filter Filtration (Miracloth) Homogenize->Filter Remove Debris Spin1 Centrifugation 1 (200xg, 3 min) Filter->Spin1 Supernatant Supernatant (Chloroplasts + Mitochondria) Spin1->Supernatant Discard Pellet Spin2 Centrifugation 2 (1000xg, 7 min) Supernatant->Spin2 Pellet Crude Pellet Spin2->Pellet Discard Supernatant Percoll Percoll Gradient (40%/80% Interface) Pellet->Percoll Resuspend & Layer Final Intact Chloroplasts Percoll->Final Collect Band

Caption: Step-by-step fractionation workflow for isolating intact chloroplasts using MOPS-based buffer.

Application B: Hydroponics & Nutrient Availability

Context: In hydroponics, root exudates can rapidly alter pH, locking out nutrients (e.g., Iron precipitates > pH 7.0). MOPS is superior to Phosphate (precipitates Ca/Mg) and MES (too acidic for some species) when a pH of 6.5–7.0 is required.

Comparative Data: Buffer Efficacy in Plant Culture

FeatureMOPS Sodium SaltMESPhosphate Buffer
Useful pH Range 6.5 – 7.9 5.5 – 6.75.8 – 8.0
Metal Binding NegligibleNegligibleHigh (Precipitates Ca, Mg)
Root Toxicity Low (at <20mM)Low (at <10mM)Moderate (Osmotic stress)
UV Interference MinimalMinimalMinimal
Best Use Case Cytoplasmic pH studies, ChloroplastsAcidophilic tissue cultureSoil extraction (not growth)

Protocol: Preparation of "Conjugate Pair" Buffer (0.1 M, pH 7.2) Instead of titrating, mix the Salt and Free Acid for exact reproducibility.

  • Solution A (Acid): 0.1 M MOPS Free Acid (20.93 g/L).

  • Solution B (Salt): 0.1 M MOPS Sodium Salt (23.12 g/L).

  • Mixing Table (for 100 mL final volume):

Target pH (25°C)Volume Solution A (Free Acid)Volume Solution B (Na Salt)
6.8 76 mL24 mL
7.2 (Physiological) 48 mL 52 mL
7.6 22 mL78 mL

Validation: Check pH with a calibrated meter.[4] This method minimizes sodium variance compared to NaOH titration.

Part 3: Troubleshooting & Optimization

The "Yellowing" Phenomenon (Autoclaving)

Observation: MOPS solutions turn yellow upon autoclaving, especially if glucose is present.[5] Cause: Degradation of the morpholine ring and Maillard-type reactions with sugars. Impact: While often considered harmless for bacterial growth, yellowed MOPS is toxic to plant protoplasts and sensitive tissue cultures due to oxidative byproducts. Solution:

  • Always filter sterilize (0.22 µm PES membrane) MOPS stock solutions for plant tissue culture.

  • If autoclaving is mandatory, autoclave MOPS separately from sugars and mix after cooling.

Trace Metal Contamination

Expert Insight: Commercial MOPS grades vary in purity. Lower grades may contain trace Manganese (


) or Copper (

).
  • Symptom: Unexplained enzyme inhibition or ROS generation in root tips.

  • Action: Use "Biological Buffer Grade" or "Ultra-Pure" (>99.5%) MOPS. If studying metalloenzymes, treat the buffer with Chelex-100 resin to strip trace metals before adding your own co-factors.

Buffer Selection Decision Matrix

BufferSelection Start Select Buffer for Plant Study PH_Check Required pH? Start->PH_Check Acidic Acidic (5.5 - 6.0) PH_Check->Acidic Neutral Neutral/Slightly Basic (6.5 - 7.5) PH_Check->Neutral MES Use MES Acidic->MES Standard MS Media Metals Are Ca2+, Mg2+, Mn2+ present? Neutral->Metals Phosphate Use Phosphate Metals->Phosphate No (Rare in plants) MOPS Use MOPS-Na Metals->MOPS Yes (Physiological) HEPES Use HEPES Metals->HEPES Yes (Alternative) MOPS->MOPS Preferred for Chloroplasts & RNA work

Caption: Decision matrix for selecting the appropriate buffer based on pH and ionic requirements.

References

  • Frontiers in Plant Science. (2016). MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Preparation of Chloroplast Sub-compartments from Arabidopsis for Proteomics. Retrieved from [Link]

  • ResearchGate. (2020). Influence of different buffers (HEPES/MOPS) on cell viability. Retrieved from [Link]

Sources

High-Integrity Preparation of RNase-Free 10X MOPS Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RNA-042

For Denaturing RNA Agarose Gel Electrophoresis

Executive Summary

In RNA analysis, particularly during drug development and critical gene expression studies, the integrity of the sample is paramount. RNA is thermodynamically less stable than DNA and highly susceptible to ubiquitous Ribonucleases (RNases).

This Application Note provides a rigorous, field-validated protocol for preparing 10X MOPS (3-(N-morpholino)propanesulfonic acid) running buffer . Unlike standard Tris-based buffers, MOPS possesses a pKa (7.2 at 25°C) that offers superior buffering capacity at the slightly lower pH required for formaldehyde-based denaturing gels.

Critical Deviation from Standard Protocols: Many legacy protocols suggest treating the final MOPS buffer with Diethyl Pyrocarbonate (DEPC) and autoclaving. We advise against this. Autoclaving MOPS frequently results in oxidative degradation (yellowing) and unknown breakdown products.[1] This guide utilizes a "Clean Foundation" approach : utilizing DEPC-treated water for dissolution followed by membrane filtration to ensure sterility and chemical stability.

Scientific Background & Mechanisms
2.1 The Role of MOPS in RNA Electrophoresis

MOPS is a zwitterionic "Good's Buffer."[2] In denaturing agarose gels, formaldehyde is used to disrupt hydrogen bonding between base pairs, keeping RNA linear for accurate size estimation.

  • Buffering Capacity: The pH must be maintained near 7.0. If the pH drifts too high, RNA hydrolyzes; too low, and migration is erratic. MOPS provides a stable buffering window (pH 6.5–7.[2][3]9) that Tris (pKa 8.1) cannot maintain effectively under these conditions.

  • Ionic Strength: The inclusion of Sodium Acetate provides the necessary ions for current conduction without generating excessive heat that could degrade the thermolabile RNA.

2.2 The "Yellow MOPS" Phenomenon

Researchers often observe MOPS buffer turning yellow after autoclaving.[3]

  • Cause: This is due to the photo-oxidation and thermal degradation of the morpholine ring, forming unknown byproducts.

  • Impact: While "straw-colored" buffer is often functionally acceptable, it indicates chemical modification.[2][3][4] Dark yellow or brown buffer suggests significant pH drift and should be discarded.

  • Prevention: Our protocol uses 0.22 µm filtration instead of autoclaving the final buffer, preserving the chemical structure and extending shelf life.[2][5]

Reagents & Equipment
ComponentGradePurpose
MOPS (Free Acid) Ultra-Pure / Molecular Biology GradePrimary buffering agent.
Sodium Acetate (Anhydrous) RNase-FreeProvides ionic strength.
EDTA (Disodium, Dihydrate) Molecular Biology GradeChelates divalent cations (Mg²⁺) required by RNases.
DEPC (Diethyl Pyrocarbonate) High PurityIrreversible inhibitor of RNases (for water prep).
NaOH (10 N) RNase-FreepH adjustment.[6][7][8]
Water 18.2 MΩ·cm (Milli-Q)Solvent base.

Equipment:

  • Sterile 0.22 µm PES (Polyethersulfone) vacuum filter units.

  • Baked glassware (180°C for 4 hours) or certified RNase-free plasticware.

  • Calibrated pH meter (probe cleaned with RNaseZap™ or equivalent).

Protocol: The "Clean Foundation" Method

This workflow ensures the buffer is RNase-free without subjecting the MOPS molecule to the harsh conditions of autoclaving.

Phase 1: Preparation of DEPC-Treated Water (The Solvent)

Note: This step creates the RNase-free foundation. DEPC reacts with primary amines; therefore, it cannot be added to the final MOPS buffer if it contains impurities, but treating the water first is safe.

  • Add DEPC: In a fume hood, add 1 mL of DEPC per 1 Liter of Milli-Q water (0.1% v/v).

  • Incubate: Shake vigorously and incubate at 37°C for 2 hours (or overnight at room temperature) to allow DEPC to inactivate RNases.

  • Inactivate DEPC: Autoclave the water on a liquid cycle (121°C, 15 psi, 20 mins).

    • Mechanism:[9] Heat hydrolyzes DEPC into Ethanol and CO₂. Crucial: If DEPC remains, it can carboxylate RNA (purine N7 position), interfering with downstream blotting or translation.

  • Cool: Allow water to cool to room temperature before use.

Phase 2: Formulation of 10X MOPS Buffer (1 Liter)

Target Composition (10X):

  • 200 mM MOPS

  • 50 mM Sodium Acetate

  • 10 mM EDTA[5]

  • pH 7.0[2][5][6][10][11]

Step-by-Step Assembly:

  • Measure 800 mL of the prepared DEPC-treated water into a baked beaker.

  • Add 41.8 g of MOPS (Free Acid). Stir until dissolved (solution will be acidic, pH ~3-4).

  • Add 4.1 g of Sodium Acetate (Anhydrous).

    • Note: If using Sodium Acetate Trihydrate, use 6.8 g .[5]

  • Add 3.72 g of EDTA (Disodium Dihydrate).[2][6][12]

    • Alternative: Add 20 mL of a 0.5 M EDTA (pH 8.[5]0) stock solution (if certified RNase-free).

  • pH Adjustment (Critical):

    • Using RNase-free 10 N NaOH, adjust the pH to 7.0 .

    • Technique: Add NaOH dropwise. MOPS pH changes slowly, then spikes. Target pH 7.0 exactly; RNA migration is pH-sensitive.

  • Final Volume: Transfer to a graduated cylinder and bring the volume to 1.0 Liter using DEPC-treated water.

Phase 3: Sterilization & Storage
  • Filtration: In a laminar flow hood, pass the buffer through a 0.22 µm PES vacuum filter unit .

    • Why? Removes bacterial and fungal contaminants without thermal degradation.

  • Aliquot: Dispense into sterile, RNase-free 50 mL Falcon tubes or glass bottles wrapped in foil.

  • Storage: Store at 4°C in the dark .

    • Shelf Life: 6 months.[13] If the solution turns yellow, discard.

Process Visualization

The following diagram illustrates the logical flow of the "Clean Foundation" method, highlighting the critical control points (CCPs) for RNase elimination.

MOPS_Preparation cluster_water Phase 1: Solvent Prep cluster_formulation Phase 2: Formulation cluster_sterilization Phase 3: Stabilization Start Start: Raw Reagents Water Milli-Q Water Start->Water AddDEPC Add 0.1% DEPC (Inactivates RNases) Water->AddDEPC Autoclave Autoclave Liquid Cycle (Destroys DEPC -> EtOH + CO2) AddDEPC->Autoclave CleanWater RNase-Free Water Autoclave->CleanWater Dissolve Dissolve: MOPS + Na-Acetate + EDTA CleanWater->Dissolve Use as Solvent AdjustPH Adjust pH to 7.0 (using 10N NaOH) Dissolve->AdjustPH Filter 0.22 µm Filtration (Sterilization without Heat) AdjustPH->Filter Storage Store at 4°C (Dark/Foil Wrapped) Filter->Storage

Caption: Workflow for RNase-free MOPS buffer preparation emphasizing the "Clean Water" pre-treatment strategy to avoid autoclaving the final buffer.

Quality Control & Troubleshooting
QC Checklist
  • Visual Inspection: Solution must be clear and colorless.[6][13]

  • Absorbance: A 1:10 dilution should have an OD₂₆₀ < 0.05. High absorbance indicates contamination.

  • RNaseAlert™ Test (Optional): Incubate a small aliquot with an RNase-alert substrate for 1 hour at 37°C to validate purity before using on precious samples.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Buffer turns yellow Oxidation / Light Exposure / AutoclavingDiscard if dark yellow.[3] For future batches, do not autoclave ; use filtration.[1][5][6][13] Store in the dark (foil-wrapped).
pH drifts > 0.2 units Incomplete mixing or temp. fluctuationMOPS pKa is temp-dependent.[13] Always measure pH at 25°C. Discard if drift is significant.
RNA Smearing on Gel RNase ContaminationThe buffer is compromised. Check water source. Ensure gel tank was cleaned with 3% H₂O₂ or RNaseZap.
Precipitate forms EDTA concentration too high / Cold storageWarm to 37°C and stir. If precipitate persists, discard (ratios may be incorrect).
References
  • Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.

  • Rio, D. C., et al. (2010). RNA: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

  • Sigma-Aldrich. (n.d.). Product Information: MOPS Buffer.

  • Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth.

Sources

Troubleshooting & Optimization

why did my MOPS buffer turn yellow after autoclaving

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Yellow Discoloration of MOPS Buffer Post-Autoclaving Ticket ID: MOPS-QC-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: Is My Buffer Ruined?

Short Answer: Likely No . A pale "straw-colored" yellow tint is a normal, expected side effect of autoclaving MOPS (3-(N-morpholino)propanesulfonic acid).[1][2] This discoloration is caused by minor oxidative degradation of the morpholine ring structure under high heat and pressure.

The Rule of Thumb:

  • Pale Straw / Light Yellow: Safe to use for RNA electrophoresis.

  • Dark Yellow / Brown: Discard. This indicates significant degradation, pH drift, or contamination.

Diagnostic Workflow

Before discarding your reagents, use this decision matrix to validate the integrity of your buffer.

MOPS_Diagnostic Start Observation: MOPS turned yellow after autoclaving CheckColor Assess Color Intensity Start->CheckColor Straw Pale Straw / Light Yellow CheckColor->Straw Dark Dark Yellow / Brown CheckColor->Dark CheckPH Check pH at Room Temp (Target: 7.0 ± 0.1) Straw->CheckPH Discard DISCARD (Significant Degradation) Dark->Discard Oxidation > 5% Safe SAFE TO USE (Proceed with RNA Gel) CheckPH->Safe pH stable CheckPH->Discard pH drifted > 0.2

Figure 1: Decision tree for assessing MOPS buffer usability based on color depth and pH stability.

Technical Deep Dive: The Chemistry of Yellowing

To trust your data, you must understand your reagents. MOPS is a "Good's Buffer" containing a morpholine ring.[3][4]

The Mechanism: Oxidative Degradation

When subjected to


 at 15 psi (autoclave conditions), two primary reactions occur:
  • Morpholine Ring Oxidation: The morpholine moiety is susceptible to thermal oxidation. Trace amounts of dissolved oxygen in the water react with the ring, forming N-oxide byproducts. These byproducts are chromogenic (light-absorbing), resulting in the yellow hue.

  • Trace Metal Catalysis: If your water source contains even femtomolar concentrations of iron (

    
    ) or copper (
    
    
    
    ), these ions catalyze the breakdown of the sulfonic acid group, intensifying the color.
Does this affect RNA Integrity?

For standard formaldehyde-agarose gel electrophoresis, no .

  • Buffering Capacity: The molar concentration of MOPS (usually 20mM working conc.) is high enough that the loss of <1% of molecules to oxidation does not impact the overall buffering capacity.

  • RNase Activity: The yellowing is chemical, not biological. As long as the solution was autoclaved or prepared with DEPC-treated water, it remains RNase-free.

Impact Assessment by Application
ApplicationTolerance for Yellow MOPSRisk LevelRecommendation
RNA Electrophoresis High LowUse it. The migration of RNA is dependent on ionic strength and pH, which remain stable in straw-colored MOPS.
Cell Culture Zero HighDiscard. Degradation products can be cytotoxic to sensitive mammalian lines. Always filter-sterilize MOPS for culture.[5]
Spectrophotometry Low MediumDiscard. The yellow color absorbs at UV/Vis wavelengths, potentially interfering with DNA/RNA quantification readings.
Best Practice Protocols

To avoid ambiguity in the future, adopt the Filter Sterilization Method . It is the only way to guarantee a colorless, unaltered buffer.

Protocol A: The "Gold Standard" (Filter Sterilization)

Recommended for critical analytical work and long-term storage.

  • Dissolve: Dissolve MOPS powder, Sodium Acetate, and EDTA in 80% of final volume using Milli-Q (18.2 MΩ) water.

  • Treat (Optional): If RNase contamination is a major concern, treat the water with DEPC and autoclave it before adding the MOPS powder. (DEPC breaks down into ethanol and CO2 upon autoclaving; adding DEPC directly to MOPS and then autoclaving can sometimes lead to erratic pH).

  • Adjust pH: Adjust to pH 7.0 with NaOH. Crucial: Do this at room temperature (

    
    ), as MOPS pKa is temperature-dependent.
    
  • Sterilize: Pass the solution through a 0.22 µm PES (Polyethersulfone) filter unit into a sterile bottle.

  • Store: Wrap in aluminum foil (protect from light) and store at

    
    .
    
    • Result: Crystal clear buffer, stable for 6 months.

Protocol B: The "Robust" Method (Autoclaving)

Acceptable for routine gel running buffers.

  • Prepare: Mix components in a glass bottle.

  • Loosen Cap: Ensure the cap is loose to prevent pressure buildup.[6]

  • Autoclave: Cycle at

    
     for 15–20 minutes (Liquid Cycle).
    
  • Cool & Inspect: Allow to cool to room temperature.

    • Observation: Expect a light straw color.

  • Validation: Check pH of a small aliquot. If pH is 6.9–7.1, the buffer is valid.

Frequently Asked Questions (FAQ)

Q: I added DEPC directly to my MOPS buffer and then autoclaved it. It turned dark yellow and smells sweet. Why? A: DEPC (Diethyl pyrocarbonate) is unstable. When autoclaved in the presence of amines (like the morpholine ring in MOPS), it can undergo complex breakdown reactions. The "sweet" smell is likely ethanol (a byproduct of DEPC hydrolysis), but the dark color suggests the DEPC reacted aggressively with the buffer components. Action: Discard and prepare using Protocol A (DEPC-treat the water first, then dissolve MOPS).

Q: My MOPS buffer has been sitting on the shelf for 6 months and turned yellow without autoclaving. Is it safe? A: No. Yellowing over time indicates photo-oxidation (light exposure) or microbial contamination. Unlike the immediate thermal oxidation from autoclaving, this slow degradation is often accompanied by pH drift. Action: Discard.

Q: Can I re-autoclave MOPS if it gets contaminated? A: No. MOPS has a limited thermal budget. Re-autoclaving will deepen the oxidation (turning it dark brown) and render the buffering capacity unreliable.

References
  • Cold Spring Harbor Protocols. "MOPS Buffer Preparation." CSH Protocols. Accessed 2024.

  • Sigma-Aldrich (Merck). "Product Information: MOPS Buffer." Technical Bulletins. Accessed 2024.

  • Gold Biotechnology. "MOPS Buffer Stock Solution Protocol." GoldBio Technical Guides. Accessed 2024.

  • Hopax Fine Chemicals. "Why use MOPS? Applications and Precautions." Hopax Blog. Accessed 2024.

Sources

Technical Support: Precision Adjustment of MOPS Sodium Salt Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Nature

The Core Challenge: Users frequently encounter difficulty adjusting MOPS Sodium Salt because it is the conjugate base form of the buffer. Unlike MOPS Free Acid (which is acidic, pH ~3-4), MOPS Sodium Salt yields a highly basic solution (pH ~10-12) when dissolved.

The Causality:

  • MOPS Free Acid:

    
     (Zwitterionic, acidic in solution).
    
  • MOPS Sodium Salt:

    
     (Anionic, basic in solution).[1]
    

To adjust MOPS Sodium Salt to a physiological pH (e.g., 7.2–7.4), you must add protons . This can be done via strong acid (HCl) or by mixing with MOPS Free Acid.[2] This guide prioritizes the latter to maintain ionic strength integrity.

Method Selection: The "Ionic Strength" Decision

Before starting, select the protocol based on your experiment's sensitivity to chloride ions (


) and ionic strength.

MethodSelection Start Start: MOPS Sodium Salt Q1 Is the experiment sensitive to Ionic Strength or Chloride ions? Start->Q1 MethodA Method A: Two-Component Mixing (Gold Standard) Q1->MethodA Yes (e.g., Ion Channel studies, Protein Crystallography) MethodB Method B: HCl Titration (Standard Grade) Q1->MethodB No (e.g., General Wash Buffer) ResultA Result: Constant Ionic Strength No added Cl- ions MethodA->ResultA ResultB Result: Variable Ionic Strength Contains NaCl MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate pH adjustment method.

Module A: The Two-Component Mixing Protocol (Gold Standard)

Why this works: By mixing equimolar solutions of MOPS Sodium Salt (Base) and MOPS Free Acid (Acid), you adjust pH according to the Henderson-Hasselbalch equation without introducing foreign ions like


.

Target: 100 mL of 50 mM MOPS Buffer at pH 7.2 (at 25°C).

Step-by-Step Workflow
  • Prepare Stock A (Acid): Dissolve MOPS Free Acid in water to 50 mM.

  • Prepare Stock B (Base): Dissolve MOPS Sodium Salt in water to 50 mM.

  • Equilibrate: Bring both solutions to 25°C (Critical: see Module C).

  • Mix: Combine according to the ratio below to achieve target pH.

Target pH (25°C)Volume Stock A (Free Acid)Volume Stock B (Sodium Salt)
6.5 83.0 mL17.0 mL
6.8 71.0 mL29.0 mL
7.0 61.0 mL39.0 mL
7.2 (pKa) 50.0 mL50.0 mL
7.4 39.0 mL61.0 mL
7.6 28.0 mL72.0 mL

Note: Ratios are approximations based on the Henderson-Hasselbalch equation (


).[3] Always verify with a calibrated pH meter.

Module B: The HCl Titration Protocol (Standard)

Use Case: General purpose buffers where NaCl presence is acceptable.

  • Dissolution: Dissolve MOPS Sodium Salt in 80% of the final volume of DEPC-treated or Ultrapure water.

  • Active Monitoring: Place pH probe in solution with gentle stirring.

  • Titration: Add concentrated HCl (e.g., 1M or 5M) dropwise.

    • Warning: The pH will drop rapidly as you approach pKa (7.2).

  • Final Volume: Once pH is reached, add water to final volume.[4]

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave.

Module C: Troubleshooting & FAQs

Issue 1: "My pH changed significantly after moving the buffer to the cold room."

Diagnosis: Thermodynamic Dependency.[4] MOPS has a temperature coefficient (


) of approximately -0.015 pH units/°C .
  • If you adjust to pH 7.2 at 25°C and cool to 4°C (a

    
     of -21°C), the pH will increase .[5]
    
  • Calculation:

    
    .
    
  • Result: Your buffer is now pH ~7.5.[5]

Solution: Adjust the pH at the temperature of use.

TempCorrection Step1 Target: pH 7.2 at 4°C Step2 Calculate Shift: (25°C - 4°C) * -0.015 = -0.3 pH units Step1->Step2 Step3 Action: Set pH to 6.9 at 25°C Step2->Step3 Step4 Cool to 4°C Final pH reads 7.2 Step3->Step4

Figure 2: Workflow for compensating temperature-dependent pKa shifts.

Issue 2: "The buffer turned yellow after autoclaving."

Diagnosis: Thermal Degradation. MOPS is known to degrade and produce yellow byproducts when subjected to high heat (121°C), especially in the presence of glucose or other carbohydrates. While the pH change might be minimal, the unknown byproducts can interfere with spectrophotometric assays (absorbance in UV/Visible range).

Corrective Action:

  • Never autoclave MOPS if downstream applications involve UV detection or cell culture.

  • Protocol: Use sterile filtration (0.22 µm or 0.1 µm filters).

Issue 3: "Can I use DEPC to treat MOPS for RNA work?"

Diagnosis: Chemical Incompatibility. While MOPS does not "sop up" DEPC like Tris does, autoclaving MOPS with DEPC (to inactivate the DEPC) accelerates the degradation (yellowing) mentioned above.

Protocol for RNase-Free MOPS:

  • Treat pure water with DEPC (0.1%).[6]

  • Autoclave the water to destroy DEPC (hydrolysis to

    
     + Ethanol).[6][7]
    
  • Dissolve MOPS Sodium Salt in this now-safe, RNase-free water.

  • Filter sterilize immediately.

Issue 4: "I added metal ions and a precipitate formed."

Diagnosis: Chelation/Precipitation. MOPS is a "Good's Buffer" with low metal binding, but it is not zero. However, precipitation is often caused by impurities or pH effects on the metal itself, not the MOPS.

  • Check: Did you use Method B (HCl titration)? If you added

    
     (Silver) or 
    
    
    
    (Lead), the chloride from HCl caused the precipitation, not the MOPS.
  • Solution: Use Method A (Two-Component Mixing) to avoid Chloride ions.

References

  • Good, N. E., et al. (1966).[2][8][9] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.[8][9] Link

  • Sigma-Aldrich. (n.d.). MOPS Sodium Salt Product Information. Merck KGaA. Link

  • Gold Biotechnology. (n.d.). MOPS Buffer Stock Solution Protocol.[1][5][10] GoldBio Technical Guides. Link

  • Cold Spring Harbor Protocols. (2006). MOPS Buffer Preparation. CSH Protocols. Link

  • Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth. Link

Sources

RNA Analysis Support Center: Troubleshooting MOPS Buffer Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Poor RNA Band Resolution Technique: Denaturing Agarose Gel Electrophoresis (MOPS/Formaldehyde)

Diagnostic Triage

Start Here. Use this decision tree to categorize your specific issue before proceeding to the detailed solutions.

RNATroubleshooting Start START: What is the primary symptom? Symptom1 Smearing Start->Symptom1 Symptom2 Distorted Bands (Wavy/Smiling) Start->Symptom2 Symptom3 Fuzzy/Doublet Bands Start->Symptom3 Cause1A Downward Smear (Low MW) Symptom1->Cause1A Below 18S/28S Cause1B Upward/Trailing Smear Symptom1->Cause1B Above Bands Cause2A Smiling (Curved Edges) Symptom2->Cause2A Cause2B Melted/Warped Gel Symptom2->Cause2B Cause3 Ghost Bands (Secondary Structure) Symptom3->Cause3 Solution1 Check RNase Contamination Cause1A->Solution1 Solution2 Reduce Sample Load Check Protein Cause1B->Solution2 Solution3 Voltage Too High (Joule Heating) Cause2A->Solution3 Cause2B->Solution3 Solution4 Incomplete Denaturation Cause3->Solution4

Figure 1: Diagnostic decision tree for identifying the root cause of RNA gel anomalies.

Troubleshooting Guides & FAQs

Category A: Smearing & Signal Integrity

Q: My RNA appears as a continuous smear. Is my sample degraded? A: Not necessarily. You must distinguish between downward and upward smearing.

  • Downward Smearing (Low Molecular Weight): If the smear accumulates below the 18S/28S bands, this is RNase degradation .

    • Mechanism:[1] RNases hydrolyze the phosphodiester bonds, creating random fragments.

    • Validation: Run a "Mock" lane with a known commercial RNA ladder. If the ladder smears, your buffer, gel, or tank is contaminated. If the ladder is sharp but your sample smears, the degradation happened during extraction.

  • Upward/Trailing Smearing: If the smear trails behind the bands (towards the well), this is likely overloading or protein contamination .

    • Mechanism:[1] Genomic DNA contamination or bound proteins retard RNA migration.

    • Fix: Treat samples with DNase I. Ensure A260/A280 ratio is > 2.0. Reduce loading amount to < 5 µg per lane [1].

Q: Why do my bands look "fuzzy" or lack sharpness compared to DNA gels? A: RNA is single-stranded and inherently thermodynamically unstable. Fuzzy bands usually indicate diffusion or pH drift .

  • The MOPS Factor: MOPS (3-(N-morpholino)propanesulfonic acid) is chosen because it has a pKa of ~7.2, ideal for maintaining the pH required for formaldehyde stability. If you reuse the buffer, the anodic buffer becomes acidic and the cathodic buffer basic.

  • Solution: Always use fresh 1X MOPS running buffer. If running for >2 hours, recirculate the buffer or manually mix the tanks every 30 minutes [2].

Category B: Band Geometry (Smiling & Warping)

Q: Why are my bands "smiling" (curving up at the edges)? A: This is a classic signature of Joule heating .

  • Mechanism:[1] MOPS buffer has a relatively high ionic strength. High voltage generates excessive heat, creating a temperature gradient across the gel (hotter in the center, cooler at edges). RNA migrates faster in the hot center.

  • Standard: Run at 5 V/cm (measured as distance between electrodes, not gel length). Do not exceed 100V for a standard mini-gel [3].

Q: The gel seems to be melting or extremely soft after the run. A: This confirms severe overheating or incorrect buffer preparation.

  • Check: Did you use DEPC-treated water? Residual DEPC breaks down into CO₂ and ethanol/ammonia upon autoclaving. Ethanol can alter gel consistency, while ammonia alters pH.

  • Fix: Autoclave DEPC water before using it to make MOPS buffer to ensure all DEPC is hydrolyzed.

Category C: Secondary Structure ("Ghost Bands")

Q: I see doublets or extra bands where there should be none. A: This is incomplete denaturation . RNA has folded back on itself, forming secondary structures that migrate at different rates than the linear molecule.[2]

  • Mechanism:[1] Formaldehyde reacts with the amino groups of adenine, guanine, and cytosine to form Schiff bases. This prevents Watson-Crick hydrogen bonding. If the denaturation step is skipped or insufficient, the RNA refolds [4].

  • Fix: Ensure your Loading Buffer contains Formamide (lowers melting temp) and Formaldehyde . Heat samples to 65-70°C for 10-15 minutes immediately before loading.

The Self-Validating Protocol (MOPS/Formaldehyde)

To ensure reproducibility, use this standardized workflow. This system relies on chemical denaturation (Formaldehyde) and ionic buffering (MOPS).

Phase 1: Reagent Preparation

10X MOPS Buffer Recipe (1 Liter) Store at room temperature, protected from light (yellowing indicates aging).[3]

ComponentMass/VolFinal Conc. (10X)Function
MOPS (Free Acid) 41.8 g200 mMPrimary Buffer (pKa 7.2)
Sodium Acetate 4.1 g50 mMIonic strength / Conductivity
EDTA (0.5M, pH 8.0) 20 mL10 mMChelates divalent cations (inhibits RNases)
DEPC-Treated H₂O To 1 LN/ASolvent
NaOH Adjust pHpH 7.0Critical for Formaldehyde stability

Note: Do not autoclave MOPS buffer; it degrades. Sterilize via 0.2 µm filtration [5].

Phase 2: Sample Denaturation Workflow

This step is the most common point of failure. Follow this exact heating profile.

DenaturationProtocol Step1 1. Mix RNA Sample (Up to 5 µg) Step2 2. Add RNA Loading Dye (Contains Formamide & Formaldehyde) Step1->Step2 Step3 3. HEAT: 65°C for 10-15 mins (Crucial: Breaks H-bonds) Step2->Step3 Step4 4. SNAP COOL: Ice for 2 mins (Prevents Refolding) Step3->Step4 Step5 5. Load Gel Immediately Step4->Step5

Figure 2: Critical temperature cycling for RNA linearization prior to loading.

Phase 3: Electrophoresis Parameters[5]
  • Gel Casting: 1.0% - 1.2% Agarose in 1X MOPS .

    • Add Formaldehyde: Add 1.8 mL of 37% Formaldehyde per 100 mL of agarose solution only after the agarose has cooled to 60°C (in a fume hood).

  • Running Buffer: 1X MOPS.

  • Voltage: 5 V/cm (distance between electrodes).

  • Duration: Run until bromophenol blue migrates 2/3 down the gel (~3-4 hours for large gels).

References

  • Rio, D. C., et al. (2010). RNA: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

  • Thermo Fisher Scientific. (n.d.). RNA Integrity Assessment via Agarose Gel Electrophoresis. Retrieved from thermofisher.com.

  • Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual (4th ed.). Cold Spring Harbor Laboratory Press.[4]

  • Sigma-Aldrich. (n.d.). Protocol for Formaldehyde Gel Electrophoresis of RNA. Retrieved from sigmaaldrich.com.

  • AAT Bioquest. (2026).[5] MOPS Buffer (10X) Preparation and Recipe. Retrieved from aatbio.com.

Sources

Technical Support Center: MOPS Buffer Thermodynamics & pH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOPS-TEMP-001 Subject: Troubleshooting pH drift and temperature dependence in MOPS buffers Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Insight: The Thermodynamics of pH

Before addressing specific troubleshooting scenarios, it is critical to understand the thermodynamic mechanism driving pH changes in MOPS (3-(N-morpholino)propanesulfonic acid).

Unlike phosphate buffers, which exhibit minimal pH shifts with temperature, Good’s buffers (including MOPS, Tris, and HEPES) are amine-based. Their ionization enthalpy (


) causes their acid dissociation constant (

) to change inversely with temperature.

The Rule of Thumb: For MOPS, the temperature coefficient (


) is approximately -0.013 to -0.015 pH units per °C .
  • As Temperature Increases

    
     pH Decreases. [1]
    
  • As Temperature Decreases

    
     pH Increases. [1]
    
Data Table: Predicted pH Shifts

Baseline: MOPS Buffer adjusted to pH 7.20 at 25°C.

TemperaturePredicted pH Shift (

)
Estimated Final pHBiological Impact
4°C (Cold Storage)+0.27 to +0.31~7.49 Higher alkalinity may alter protein solubility during storage.
20°C (Cool Room)+0.06~7.26 Negligible for most robust assays.
25°C (Standard Lab)0.007.20 Reference Point.
37°C (Cell Culture)-0.15 to -0.18~7.03 CRITICAL: Significant acidification; may suppress enzymatic activity.

Troubleshooting Guide (Q&A)

Issue 1: "My enzyme assay works at room temp but fails at 37°C."

User Report: "I prepared my 50 mM MOPS buffer to pH 7.20 on the bench (25°C). When I run my kinetic assay at 37°C, the enzyme activity is 40% lower than expected."

Root Cause Analysis: You are experiencing a Thermodynamic pH Shift .[2] By adjusting the pH at 25°C and heating to 37°C, the pH of your solution chemically dropped to ~7.05. If your enzyme has a sharp optimum at pH 7.2–7.4, you have shifted it out of its active range.

The Fix:

  • Do not rely on ATC alone. Automatic Temperature Compensation (ATC) on your pH meter corrects the electrode's slope response to heat; it does not correct the chemical change in the buffer's pKa.

  • Method A (Preferred): Warm your buffer to 37°C using a water bath before and during pH adjustment.

  • Method B (Calculated): If you must prepare at 25°C for use at 37°C, set the pH higher (e.g., adjust to pH 7.35 at 25°C) to anticipate the drop.

Issue 2: "My MOPS buffer turned yellow after autoclaving."

User Report: "I made a stock solution of MOPS and autoclaved it for sterility. The solution is now a pale yellow."

Root Cause Analysis: MOPS is known to degrade slightly under high heat and pressure, especially in the presence of glucose or other reducing sugars (Maillard reaction), but even pure MOPS can yellow due to oxidative degradation.

The Fix:

  • Discard the yellow buffer. Degradation products can act as uncharacterized inhibitors in sensitive assays.

  • Switch to Filtration: Sterilize MOPS buffers using a 0.22 µm PES or PVDF filter into a sterile bottle. Do not autoclave MOPS.[3]

Issue 3: "I see white precipitate in my 1M Stock at 4°C."

User Report: "I keep a 1M stock of MOPS at 4°C. Upon retrieving it, there are crystals at the bottom."

Root Cause Analysis: While MOPS has high solubility, 1M is near the saturation limit at low temperatures. Furthermore, as the temperature drops to 4°C, the pH rises (becomes more basic).[1] If your stock contains divalent cations (like


 or 

) added for downstream applications, the higher pH can induce precipitation of metal hydroxides or salts.

The Fix:

  • Warm to Redissolve: Place the bottle in a 37°C water bath. The crystals should redissolve.

  • Store at Lower Concentration: Store stocks at 0.5M if 4°C storage is mandatory.

  • Add Metals Later: Add

    
    /
    
    
    
    only at the working concentration (1x), not in the 10x or 20x stock.

Protocol: Temperature-Equilibrated Buffer Preparation

Objective: Prepare 1L of 50 mM MOPS, pH 7.20 at 37°C.

  • Dissolution: Dissolve 10.46 g of MOPS (Free Acid, MW ~209.3 g/mol ) in 850 mL of ultrapure water (Milli-Q).

  • Thermal Equilibration (Critical Step): Place the beaker in a water bath set to 37°C . Place your pH probe (and ATC probe) into the solution.[2] Allow 20 minutes for the solution temperature to stabilize at 37°C.

  • Adjustment: While maintaining 37°C, adjust the pH to 7.20 using 1M–5M NaOH.

    • Note: Expect to use more NaOH than if you were adjusting at room temperature, as the pKa is lower.

  • Final Volume: Transfer to a volumetric flask (or graduated cylinder) and bring volume to 1L with water.

    • Note: If the added water is cold, the pH will drift temporarily.[4] Re-check pH once the full volume returns to 37°C.

  • Sterilization: Filter through a 0.22 µm membrane. Store at 4°C in the dark.

Visual Workflow: The "ATC Trap" Avoidance

The following diagram illustrates the decision logic required to avoid common pH errors caused by temperature differentials.

MOPS_Workflow cluster_warning WARNING: ATC Trap Start Start: Prepare MOPS Buffer DefineTemp Define Experimental Temperature (T_exp) Start->DefineTemp IsRoomTemp Is T_exp == 25°C? DefineTemp->IsRoomTemp StandardPrep Standard Prep: Adjust pH at 25°C IsRoomTemp->StandardPrep Yes CalcShift Calculate Shift: ΔpH = (T_exp - 25) * (-0.013) IsRoomTemp->CalcShift No (e.g., 37°C or 4°C) FinalCheck Final QC: Verify pH at T_exp StandardPrep->FinalCheck Decision Choose Method CalcShift->Decision MethodA Method A (Physical): Heat/Cool Buffer to T_exp THEN adjust pH Decision->MethodA High Precision Required MethodB Method B (Mathematical): Target pH_meter = Target_pH - ΔpH Decision->MethodB Quick Estimate Acceptable WarningNode ATC corrects Electrode Slope ONLY. It does NOT fix Buffer pKa shift. Decision->WarningNode MethodA->FinalCheck MethodB->FinalCheck

Figure 1: Decision logic for pH adjustment. Note that Automatic Temperature Compensation (ATC) does not correct for the chemical pKa shift of the buffer itself.

References

  • Cytiva. (2024). Correcting pH for temperature in chromatography buffers. Cytiva Life Sciences. Retrieved from [Link][5]

Sources

preventing precipitation in concentrated MOPS buffer stocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MOPS Buffer Optimization Ticket ID: T-MOPS-SOL-001 Subject: Troubleshooting Precipitation and Degradation in High-Concentration MOPS Stocks Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic "Good’s Buffer" favored for its pKa (7.[1][2][3]20) near physiological pH and low metal-binding capability.[4] However, users frequently encounter two distinct stability failures: crystallization (precipitation) during storage and oxidative degradation (yellowing) during sterilization.

This guide provides a root-cause analysis and validated protocols to maintain the integrity of your buffer stocks.

Module 1: The Chemistry of Stability (Root Cause Analysis)

To prevent failure, we must understand the physical chemistry governing the buffer system.

The Solubility-Temperature Dependence

While MOPS has high theoretical solubility (>10 M), 1 M stocks operate near a saturation threshold that is heavily temperature-dependent.

  • Mechanism: As temperature drops, the kinetic energy of the solvent decreases, reducing its ability to disrupt the lattice energy of the MOPS solid.

  • The Failure Point: Storing 1 M MOPS at 4°C (a common lab habit) often crosses the saturation boundary, causing "crashing out" (crystallization).

  • Correction: MOPS is chemically stable at Room Temperature (RT). Cold storage is unnecessary and detrimental for high-concentration stocks.

The Autoclave degradation (The "Yellowing" Effect)[5]
  • Mechanism: MOPS contains a morpholine ring.[5] Under the high heat (121°C) and pressure of autoclaving, trace impurities or dissolved oxygen can initiate oxidative ring opening or hydrolysis.

  • Consequence: This produces unknown yellow breakdown products.[3][5][6] While the pH often remains stable, these products absorb light in the UV/blue spectrum (300–450 nm), destroying the validity of spectrophotometric assays (e.g., DNA quantification, enzyme kinetics).

Module 2: Troubleshooting Guide

Scenario A: "My 1 M MOPS stock has crystals at the bottom."
  • Diagnosis: Thermal precipitation. Likely stored at 4°C.

  • Immediate Fix:

    • Loosen the cap.

    • Warm the bottle in a 37°C water bath for 30 minutes.

    • Invert gently until crystals dissolve.

  • Prevention: Label the bottle "STORE AT RT – DO NOT REFRIGERATE."

Scenario B: "My buffer turned yellow after autoclaving."
  • Diagnosis: Oxidative degradation.[6]

  • Decision Matrix:

    • Are you running RNA gels? → Proceed. The yellow color usually does not interfere with electrophoretic mobility or ethidium bromide staining.

    • Are you doing UV spectrophotometry or protein purification? → Discard. The background absorbance will skew your data.

  • Prevention: Switch to 0.2 µm filter sterilization (see Protocol).

Scenario C: "The solution clouds up when adding NaOH."
  • Diagnosis: Localized supersaturation (Common Ion Effect).

  • Mechanism: Adding strong 10 N NaOH too quickly creates a localized zone of extremely high ionic strength, forcing the MOPS out of solution temporarily.

  • Fix: Add NaOH dropwise with vigorous stirring. Ensure the starting volume is ~80% of the final target volume.

Module 3: Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing MOPS buffer anomalies based on visual inspection and storage history.

MOPS_Troubleshooting Start Visual Inspection of MOPS Stock Precipitate Issue: White Crystals/Precipitate Start->Precipitate Yellow Issue: Yellow Discoloration Start->Yellow StorageCheck Was it stored at 4°C? Precipitate->StorageCheck AutoCheck Was it Autoclaved? Yellow->AutoCheck HeatFix Warm to 37°C + Stir StorageCheck->HeatFix Yes Discard1 Discard (Contamination suspected) StorageCheck->Discard1 No (RT Storage) AutoCheck->Discard1 No (Old/Light Exposed) AppCheck Application: UV Assays? AutoCheck->AppCheck Yes Discard2 Discard (Interference) AppCheck->Discard2 Yes UseIt Acceptable for Electrophoresis AppCheck->UseIt No

Module 4: Validated Protocol (10X MOPS Buffer)

Objective: Create 1 L of 10X MOPS Running Buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0) without precipitation or degradation.

Reagents:
  • MOPS Free Acid (MW: 209.26 g/mol )[7][8]

  • Sodium Acetate (Anhydrous)[7][9]

  • EDTA (Disodium, Dihydrate)

  • 10 N NaOH (for pH adjustment)[7][8]

  • DEPC-treated or Nuclease-free water

Step-by-Step Workflow:
  • Volume Setup: Start with 750 mL of nuclease-free water in a beaker (75% of final volume).

    • Why? Leaving headspace prevents overshooting volume during pH adjustment.

  • Dissolution (Order Matters):

    • Add 41.8 g MOPS Free Acid.[9]

    • Add 4.1 g Sodium Acetate.[7][9][10]

    • Add 3.7 g EDTA (Disodium).

    • Note: The solution will be acidic (pH ~3–4) and may look cloudy initially.

  • pH Adjustment (The Critical Step):

    • Place on a magnetic stirrer.

    • Add 10 N NaOH dropwise .

    • Target: pH 7.0.[7][8][9][11]

    • Observation: As pH approaches 7.0, the solution will clear completely.

  • Final Volume: Transfer to a graduated cylinder and top up to 1000 mL with water.

  • Sterilization:

    • DO NOT AUTOCLAVE.

    • Pass through a 0.22 µm PES or PVDF filter into a sterile bottle.

  • Storage: Wrap the bottle in aluminum foil (light protection) and store at Room Temperature .

Figure 2: Preparation Workflow

Caption: Step-by-step synthesis emphasizing the critical filtration step to prevent degradation.

Protocol_Workflow Step1 Dissolve Solids (75% Volume) Step2 Adjust pH to 7.0 (NaOH Dropwise) Step1->Step2 Step3 Top up to 1 L Step2->Step3 Step4 Filter Sterilize (0.22 µm) Step3->Step4 Step5 Store Dark @ RT Step4->Step5

Module 5: Comparison Data

Table 1: Sterilization Method Impact on MOPS Integrity

FeatureAutoclaving (121°C, 15 psi)Filter Sterilization (0.22 µm)
Visual Appearance Straw Yellow / BrownClear / Colorless
Chemical Integrity Partial oxidative degradation100% Intact
UV Absorbance (260/280nm) High Background (Interferes with DNA quant)Negligible
RNase Elimination ExcellentExcellent (if membrane is intact)
Recommended For Non-critical Electrophoresis onlyAll Applications (Cell culture, Protein work)

References

  • Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer.[2][3][5][7][10][11] Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Good, N. E., et al. (1966).[5][12] Hydrogen Ion Buffers for Biological Research.[12] Biochemistry, 5(2), 467–477. Retrieved from [Link]

Sources

Technical Support Center: MOPS Buffer Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Biochemistry Division Subject: Troubleshooting MOPS Buffer Interferences

Introduction: The "Invisible" Variable

MOPS (3-(N-morpholino)propanesulfonic acid) is widely regarded as a "Good's Buffer"—chemically inert, zwitterionic, and stable. However, "inert" is a relative term. In high-sensitivity drug discovery and enzymatic assays, MOPS is not a passive spectator; it is an active chemical variable.

This guide addresses the specific edge cases where MOPS transitions from a buffer to an interferent. It is structured as a series of Support Tickets based on real-world user scenarios.

Ticket #402: Protein Quantification Anomalies

User Reported Issue: "I am quantifying protein yield from a mammalian cell lysis in MOPS buffer using the Lowry method. My blank samples are turning blue, and my calculated protein concentrations are impossibly high."

Root Cause Analysis

The Lowry assay relies on two chemical reactions:[1]

  • Biuret Reaction:

    
     complexes with peptide bonds under alkaline conditions.
    
  • Folin-Ciocalteu Reduction: The copper-treated protein reduces the phosphomolybdic-phosphotungstic acid to heteropolymolybdenum blue.[2]

The Interference: MOPS is not compatible with the Lowry assay. The morpholine ring in MOPS can act as a reducing agent toward the Folin-Ciocalteu reagent, causing false positive color development even in the absence of protein. While MOPS is technically compatible with the BCA assay (Bicinchoninic Acid) at low concentrations (<100 mM), it can still skew results if reducing agents (like DTT) are also present.

Resolution Workflow

ProteinAssayTroubleshooting Start Start: Protein Quantification in MOPS CheckAssay Identify Assay Type Start->CheckAssay Lowry Lowry Assay (Incompatible) CheckAssay->Lowry Lowry / Folin BCA BCA Assay (Conditionally Compatible) CheckAssay->BCA BCA Assay Bradford Bradford Assay (Fully Compatible) CheckAssay->Bradford Bradford (Coomassie) Action1 CRITICAL STOP: MOPS reduces Folin Reagent. Switch Assay. Lowry->Action1 High Interference CheckConc CheckConc BCA->CheckConc Check MOPS Concentration Success Accurate Quantitation Bradford->Success Recommended Low Low CheckConc->Low < 20 mM High High CheckConc->High > 20 mM Proceed Proceed Low->Proceed Proceed with Blank Correction Precipitate Protocol: TCA Precipitation (Remove MOPS) High->Precipitate Interference Risk Precipitate->Success

Figure 1: Decision matrix for selecting protein quantification assays when MOPS is present.

Corrective Protocol: TCA Precipitation (To Remove MOPS)

If you must use Lowry or have high MOPS concentrations in a BCA assay, strip the buffer before quantification:

  • Add Trichloroacetic acid (TCA) to the sample to a final concentration of 10-20%.

  • Incubate on ice for 30 minutes.

  • Centrifuge at >10,000 x g for 15 minutes (4°C).

  • Discard supernatant (contains MOPS).

  • Wash pellet with cold acetone.[3]

  • Resuspend pellet in alkaline buffer (e.g., NaOH) for the assay.

Ticket #409: Metalloenzyme Inhibition

User Reported Issue: "Our zinc-dependent protease shows 40% lower activity in 50 mM MOPS compared to Tris, despite pH being identical."

Root Cause Analysis

While MOPS is described as "non-complexing," this is a relative term compared to buffers like Citrate or Phosphate. MOPS does possess weak metal-binding affinity, particularly via the morpholine nitrogen and the sulfonate group.

Mechanism:



Where 

is the enzyme and

is the metal cofactor.

If the stability constant (


) of the MOPS-Metal complex approaches the 

of the Enzyme-Metal complex, MOPS will strip the cofactor from the enzyme.
Data: MOPS Metal Interaction Profile
Metal IonInteraction StrengthImpact on Assays

NegligibleSafe for Mg-ATPases and PCR.

Very WeakGenerally safe; caution in calcium signaling assays.

Moderate High Risk. Can interfere with copper-dependent oxidases.

Weak/Moderate Risk of autoxidation; MOPS can slowly reduce

to

.

WeakCan inhibit low-affinity zinc fingers or proteases.
Troubleshooting Guide
  • Calculate Free Metal: Do not assume

    
    . Use a speciation program (e.g., MaxChelator) to account for 50 mM MOPS.
    
  • Titration Check: If activity is lost, titrate the metal ion concentration upward (+10-50%). If activity recovers, chelation is the cause.

  • Alternative Buffer: For copper or zinc assays, HEPES or MES often have lower binding constants than MOPS for these specific ions, though PIPES is often the least metal-complexing of the Good's buffers.

Ticket #515: The "Yellow Buffer" Phenomenon (RNA & Oxidation)

User Reported Issue: "My MOPS running buffer for RNA electrophoresis has turned pale yellow. Is it safe to use?"

Root Cause Analysis

Do not use. Yellowing indicates the photo-oxidation or oxidative degradation of the morpholine ring.

  • Chemistry: In the presence of light and oxygen, or trace metals (

    
    ), MOPS degrades. The yellow byproducts are often aldehydes or N-oxides.
    
  • Consequence:

    • RNase Contamination: The degradation products are not RNases, but old buffers often harbor microbial growth which releases RNases.

    • UV Interference: The yellow compounds absorb strongly at 260nm/280nm, interfering with nucleic acid quantification and gel imaging.

    • Aldehyde Formation: Degradation can release aldehydes which cross-link nucleic acids or proteins, resulting in smearing on gels.

Storage & Handling Protocol
  • Light: Store 10X MOPS stocks in amber bottles or wrapped in foil.

  • Sterilization: Filter sterilize (0.2 µm). Autoclaving can accelerate the yellowing (caramelization-like effect) if glucose or other contaminants are present, though pure MOPS is autoclavable.

  • Visual Check: Compare against a water blank against a white background. Any yellow tint = Discard.

Ticket #601: Mammalian Cell Toxicity

User Reported Issue: "We switched our hybridoma media buffer to MOPS to handle high metabolic acid production, but cell viability dropped."

Root Cause Analysis

MOPS is not a physiological metabolite. While it buffers well in the pH 6.5–7.9 range, it can be cytotoxic at high concentrations.

  • Toxicity Threshold: > 20 mM is often cytotoxic to sensitive mammalian cell lines (e.g., CHO, HEK293).

  • Mechanism: High ionic strength stress and potential interference with membrane transport channels.

Optimization Workflow

CellCultureOptimization Input Goal: Buffer Cell Media ConcCheck Check Concentration Input->ConcCheck Safe Safe ConcCheck->Safe 10 - 20 mM Toxic Toxic ConcCheck->Toxic > 25 mM Monitor Monitor Safe->Monitor Monitor Osmolality Dilute Dilute Toxic->Dilute Reduce Conc. or Switch Buffer Final Final Monitor->Final Viability > 95%? HEPES HEPES Dilute->HEPES Switch to HEPES (Better tolerance up to 50mM) Success Success Final->Success Yes Fail Fail Final->Fail No CheckYellow CheckYellow Fail->CheckYellow Check for Yellowing (Oxidation Toxicants)

Figure 2: Workflow for optimizing buffer concentrations in mammalian cell culture.

References

  • Lowry Assay Interference

    • Source: Lowry, O. H., et al. (1951). "Protein measurement with the Folin phenol reagent." Journal of Biological Chemistry.
    • Context: Establishes the mechanism of the Folin reaction; subsequent literature confirms Good's buffers (like MOPS) can reduce Folin reagent.
    • URL:

  • BCA Assay Compatibility

    • Source: Thermo Fisher Scientific.
    • Context: Lists compatibility limits for MOPS (typically <100mM)
    • URL:

  • Metal Binding Constants

    • Source: Ferreira, C. M., et al. (2015). "Stability Constants of Metal Complexes with Good's Buffers." Journal of Solution Chemistry.
    • Context: Provides quantitative stability constants for MOPS with Cu, Ni, Zn, confirming weak but non-zero chel
    • URL:

  • MOPS Oxidation and Stability

    • Source: Grady, J. K., et al. (1988). "Good's buffers as synthetic impurities." Analytical Biochemistry.
    • Context: Discusses the degradation products of Good's buffers and their interference in UV detection.
    • URL:

Sources

Technical Support Center: MOPS Buffer Optimization for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: MOPS-OPT-2026 Subject: Optimization, Toxicity Thresholds, and Physicochemical Stability of MOPS in Mammalian Culture

Executive Summary

Welcome to the Technical Support Center. You are likely here because your long-term cultures are exhibiting pH drift, or you are transitioning from a bicarbonate-dependent environment to a CO₂-independent workflow.

MOPS (3-(N-morpholino)propanesulfonic acid) is a structural analog to HEPES with a pKa of 7.20 at 25°C , making it theoretically superior for maintaining physiological pH (7.2–7.4) compared to HEPES (pKa 7.55).[1] However, MOPS is biologically active. It is not an inert bystander. Improper concentration leads to osmotic stress , reduced glucose uptake , and metal ion chelation .

This guide bypasses generic advice to provide you with a self-validating system for integrating MOPS into your workflow.

Part 1: Concentration Optimization (The "Goldilocks" Zone)
Q: What is the absolute toxicity threshold for MOPS in mammalian cells?

A: Do not exceed 20 mM for sensitive mammalian lines (e.g., CHO, HEK293, endothelial cells).

While bacteria and yeast tolerate higher concentrations, mammalian cells exhibit distinct stress markers above 20 mM.

  • The Mechanism: Research indicates that MOPS concentrations >20 mM can alter the thickness and barrier properties of the endothelial surface layer.[2][3] Crucially, this correlates with a 15–20% decrease in cellular glucose uptake efficiency [1].

  • The Symptom: Cells appear metabolically active but grow slower than controls. This is often misdiagnosed as nutrient depletion rather than buffer toxicity.

Q: How do I determine the optimal concentration for my specific cell line?

A: You must perform a Titration-Viability Assay . Do not guess. Start at 10 mM and cap at 25 mM.

Experimental Protocol: MOPS Titration

  • Seed Cells: Plate target cells in 96-well format at 30% confluency.

  • Prepare Media: Create basal media with 0, 10, 15, 20, and 25 mM MOPS.

    • Critical: Adjust all aliquots to identical pH (7.2) and measure osmolality (see Part 2).

  • Incubate: Culture for 72 hours (or your standard passage window).

  • Assay: Perform a metabolic activity assay (e.g., MTT/WST-1) and a membrane integrity assay (LDH release).

  • Selection: Choose the highest concentration that shows <5% deviation in growth kinetics compared to the 0 mM control.

Data Visualization: Optimization Logic

MOPS_Optimization Start Start: Define Basal Media Titrate Titrate MOPS (0, 10, 15, 20, 25 mM) Start->Titrate Osmolality Check Osmolality (Must be 280-320 mOsm) Titrate->Osmolality Culture Culture 72h Osmolality->Culture Assay Measure Viability (MTT + LDH) Culture->Assay Decision Select Highest Conc. with >95% Viability Assay->Decision

Figure 1: Step-by-step workflow for determining the Maximum Tolerated Dose (MTD) of MOPS for a specific cell line.

Part 2: Physicochemical Interactions & Troubleshooting
Q: My cells are detaching or showing vacuoles. Is MOPS causing osmotic shock?

A: Likely, yes. MOPS is a zwitterion, and every millimolar adds to the osmotic pressure.

The Math of Osmolality:

  • Rule of Thumb: 1 mM MOPS adds ~1 mOsm/kg to the solution.

  • The Hidden Variable: pH adjustment requires NaOH.[4] Adding 20 mM MOPS requires significant NaOH to reach pH 7.2, further driving up osmolality.

  • Troubleshooting: If your final media >320 mOsm/kg, reduce NaCl concentration in the basal formulation to compensate for the added MOPS/NaOH.

Q: Why did my MOPS solution turn yellow?

A: You likely autoclaved it, possibly in the presence of glucose.

Stability Protocol:

  • Autoclaving: Avoid. MOPS degrades under high heat/pressure (121°C), producing unknown yellow degradation byproducts [2].

  • Filter Sterilization: Use a 0.22 µm PES or PVDF membrane . This is the only recommended sterilization method.

  • Storage: Store 1M stock solutions at 2–8°C in the dark . MOPS can generate free radicals upon prolonged light exposure.

Q: Can I use the Lowry method for protein quantification in MOPS-buffered samples?

A: No. MOPS interferes with the Lowry assay by complexing with copper ions, leading to false values [3].

  • Alternative: Use the BCA Assay (Bicinchoninic Acid), which is generally more tolerant, or the Bradford Assay .

  • Validation: Always run a "Buffer Only" blank to subtract background interference.

Part 3: Comparative Data & Reference Tables

Table 1: MOPS vs. HEPES in Cell Culture

FeatureMOPSHEPESClinical Implication
pKa (25°C) 7.20 7.55MOPS is better for physiological pH (7.2); HEPES buffers slightly basic.
Toxicity Threshold ~20 mM ~50 mMMOPS is more cytotoxic; requires stricter titration.
Metal Interaction Weak NegligibleMOPS may weakly chelate Fe/Cu; avoid in trace-metal critical assays.
DNA Interaction Yes NoMOPS can form complexes with DNA; avoid in transfection steps if possible.[5]
Temp Coefficient -0.013 pH/°C -0.014 pH/°CpH rises as media cools (pH 7.2 at 37°C

~7.5 at 4°C).
Part 4: Preparation Protocol (1M Stock)

Reagents:

  • MOPS Free Acid (MW: 209.26 g/mol )[4][6]

  • NaOH (5M or pellets)

  • Water for Injection (WFI) or Milli-Q

Procedure:

  • Dissolve 20.9 g of MOPS in 80 mL of WFI.

  • Temperature Equilibration: Bring solution to 25°C (room temp). Note: pH changes with temperature.[1][6][7] Adjusting pH at 4°C will result in the wrong pH at 37°C.

  • Adjust pH to 7.2 using NaOH.

  • Adjust final volume to 100 mL .

  • Filter sterilize (0.22 µm) into a sterile, dark bottle.

  • Label with: Date, Operator, "Do Not Autoclave".

References
  • Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents.[2][3][5] Retrieved from

  • Hopax Fine Chemicals. (2020). Why use MOPS? Applications and precautions. Retrieved from

  • Hopax Fine Chemicals. (2018). 8 uses of MOPS buffer you didn't know. Retrieved from

  • Promega. (2010). Temperature Dependence of pH for Commonly Used Buffers.[1] Retrieved from

Sources

how to sterilize MOPS buffer without degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sterilization of MOPS Buffer Without Degradation
Executive Summary

Do not autoclave MOPS buffer. Autoclaving MOPS (3-(N-morpholino)propanesulfonic acid) induces hydrolysis and oxidation of the morpholine ring, resulting in unknown yellow degradation byproducts.[1][2][3][4][5][6] The gold standard for sterilizing MOPS—especially for RNA applications—is 0.22 µm filtration using sterile, DEPC-treated (and autoclaved) water as the solvent.

Part 1: The Core Directive (The "Why" & "How")
1. The Degradation Mechanism

MOPS is a Good's buffer containing a morpholine ring.[2] When subjected to the high heat (


) and pressure of an autoclave, two failure modes occur:
  • Thermal Oxidation: The morpholine ring oxidizes, producing yellow-colored breakdown products. While some protocols suggest "straw-colored" MOPS is acceptable, these impurities absorb UV light and can interfere with spectrophotometric quantification of RNA.

  • DEPC Incompatibility: You cannot add Diethyl pyrocarbonate (DEPC) directly to MOPS buffer. DEPC is an alkylating agent that targets nucleophilic amines. Since MOPS contains a tertiary amine, DEPC will chemically modify the buffer molecules, altering their buffering capacity. Furthermore, because you cannot autoclave MOPS to destroy the excess DEPC (the standard inactivation step), active DEPC remains in the solution, which can then modify your RNA samples (carboxymethylation).

2. The Solution: The "Safe-Path" Protocol

To achieve RNase-free sterility without degradation, you must decouple the water treatment from the buffer dissolution.

Figure 1: The Validated RNA-Grade MOPS Workflow

MOPS_Workflow Water Milli-Q Water DEPC_Add Add 0.1% DEPC (Incubate O/N) Water->DEPC_Add Autoclave_Water Autoclave Water Only (Inactivates DEPC) DEPC_Add->Autoclave_Water Removes RNase & Kills DEPC Dissolve Dissolve MOPS (Room Temp) Autoclave_Water->Dissolve Sterile Solvent Filter Filter Sterilize (0.22 µm PES/PVDF) Dissolve->Filter Sterilizes Buffer Storage Store in Dark (Foil Wrapped) Filter->Storage Prevents Photo-oxidation

Caption: Logical workflow separating DEPC inactivation (heat) from MOPS sterilization (filtration) to prevent degradation.

Part 2: Validated Experimental Protocol
Protocol: Preparation of 10X MOPS Buffer (RNase-Free)

Target: 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0.[5]

ComponentMass/Volume (for 1 L)Critical Note
MOPS (Free Acid) 41.86 gDo not use if powder is clumped or yellow.
Sodium Acetate (Anhydrous) 4.10 gUse RNA-grade, RNase-free stock.
EDTA (0.5 M, pH 8.0) 20 mLUse DEPC-treated stock.
NaOH / Acetic Acid As requiredFor pH adjustment.[7][8]
DEPC-Treated Water To 1 LMust be autoclaved before adding MOPS.

Step-by-Step Methodology:

  • Prepare the Solvent (Day 1):

    • Add 1 mL DEPC to 1 L of Milli-Q water (0.1% v/v).

    • Shake vigorously and incubate overnight at

      
       (or room temp) in a fume hood.
      
    • Autoclave the water (

      
      , 20 min) to hydrolyze the DEPC into ethanol and 
      
      
      
      . Failure to autoclave the water will leave active DEPC that attacks the MOPS.
  • Dissolve Buffer Components (Day 2):

    • In a beaker cleaned with RNaseZap™ (or baked at

      
      ), add ~800 mL of the cooled, autoclaved DEPC-treated water.
      
    • Add MOPS, Sodium Acetate, and EDTA.[5][7][8] Stir to dissolve.

  • pH Adjustment:

    • Adjust pH to 7.0 using NaOH (usually) or Acetic Acid.[8]

    • Note: MOPS pKa is ~7.2; pH changes with temperature, so measure at room temperature (

      
      ).[9]
      
  • Sterilization (The Critical Step):

    • Do not autoclave.

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF filter unit into a sterile bottle. PES is preferred for low protein/nucleic acid binding and fast flow.

  • Storage:

    • Wrap the bottle in aluminum foil. MOPS is light-sensitive and will yellow (photo-oxidize) if left exposed to light.

    • Store at Room Temperature (stable for 6 months) or

      
      .
      
Part 3: Troubleshooting & FAQs

Figure 2: Decision Matrix for Discolored Buffer

MOPS_Troubleshooting Start User observes Yellow MOPS Buffer Check_Source Was it autoclaved? Start->Check_Source Check_Color Intensity of Yellow? Check_Source->Check_Color No (Storage Issue) Result_Discard DISCARD (Degradation/Oxidation) Check_Source->Result_Discard Yes (Autoclaved) Check_Color->Result_Discard Dark Yellow/Brown Result_Caution CAUTION (Okay for simple gels, Bad for Northern/Spectroscopy) Check_Color->Result_Caution Pale Straw

Caption: Decision tree for evaluating MOPS buffer usability based on sterilization method and visual inspection.

Q1: I accidentally autoclaved my MOPS buffer. It is slightly yellow.[6] Can I still use it?

Answer: For critical applications (Northern blotting, RNA sequencing, UV spectrophotometry), discard it . The yellowing indicates the formation of degradation products.[10] While some researchers use "straw-colored" MOPS for simple diagnostic agarose gels without failure, the degradation products can alter the conductivity and UV absorption baseline, introducing uncontrolled variables into your data [1, 4].

Q2: Can I add DEPC directly to the MOPS solution and then filter it?

Answer: No. DEPC reacts with the amine group in MOPS. If you filter it without autoclaving, the active DEPC remains and will modify your RNA (carboxymethylation of purines), inhibiting downstream enzymatic reactions (like reverse transcription) [3, 6]. If you autoclave it to remove the DEPC, you degrade the MOPS. You must treat the water first.

Q3: Why does my MOPS turn yellow even when stored in the fridge?

Answer: MOPS is photo-sensitive. If the bottle is clear and exposed to lab lights, it will photo-oxidize over time. Always wrap MOPS containers in aluminum foil or use amber bottles. If the yellowing is dark, discard the buffer [1, 5].

Q4: Which filter membrane should I use?

Answer: Use PES (Polyethersulfone) or PVDF . Avoid Nylon membranes if possible, as they can sometimes bind nucleic acids or leach impurities. Ensure the filter pore size is 0.22 µm (or 0.2 µm) to guarantee sterility [5, 8].

References
  • Gold Biotechnology. (2020). MOPS, Sodium Salt - Product Information & Sterilization Guide. Retrieved from [11][12]

  • Sigma-Aldrich. (1996). MOPS Sodium Salt Product Information Sheet.[3] Retrieved from

  • Thermo Fisher Scientific. RNase and DEPC Treatment: Fact or Laboratory Myth. Retrieved from

  • Protocol Online. (2010). 10X MOPS buffer for RNA gels - Degradation Discussion. Retrieved from

  • Hopax Fine Chemicals. (2020). Why use MOPS? Applications and Precautions. Retrieved from

  • New England Biolabs (NEB). Avoiding Ribonuclease Contamination: Preparation of Solutions. Retrieved from

  • Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer (10X).[8] Retrieved from

  • Stellar Scientific. MOPS Running Buffer [10X], RNase and DNase Free. Retrieved from

Sources

🔬 Technical Support Center: MOPS Buffer & Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Tier-3 Technical Support Center for researchers facing anomalies in metalloprotein assays or transition metal chemistry while using MOPS buffer.

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting anomalous kinetics, precipitation, and redox instability in MOPS-buffered systems.

📋 Executive Summary (The "Root Cause" Analysis)

While MOPS (3-(N-morpholino)propanesulfonic acid) is often selected as a "non-complexing" Good’s buffer, this description is relative, not absolute. Unlike Tris (which strongly chelates Cu²⁺ and Ni²⁺) or Phosphate (which precipitates Ca²⁺ and Mg²⁺), MOPS is kinetically inert but thermodynamically active in specific contexts.

The 3 Critical Failure Modes:

  • The "Invisible" Thief (Weak Chelation): MOPS possesses a morpholine ring that can weakly coordinate transition metals (Cu²⁺, Fe³⁺), altering free metal availability in nM-sensitivity assays.[1]

  • The Redox Phantom (Fenton Chemistry): In the presence of Fe³⁺ or Cu²⁺ and dissolved oxygen, MOPS can undergo radical degradation, generating Reactive Oxygen Species (ROS) that damage your protein.

  • The Quantitation Trap (Assay Interference): While generally compatible with BCA, oxidized MOPS products can skew colorimetric baselines.[1]

🧩 Module 1: The "Invisible" Thief (Chelation Issues)

Symptom: Your metalloenzyme shows reduced


 or altered 

for its metal cofactor, or you observe "drift" in stopped-flow kinetics.

Technical Insight: MOPS has a negligible affinity for Calcium (Ca²⁺) and Magnesium (Mg²⁺), making it superior to Phosphate.[1] However, for transition metals like Copper (Cu²⁺) and Nickel (Ni²⁺), MOPS exhibits "cryptic binding."[1] While the stability constant (Log K) is low (< 2.0), high buffer concentrations (50–100 mM) drive the equilibrium toward complexation, effectively lowering the free metal concentration available to your protein.

Diagnostic Workflow:

StepActionLogic
1 Calculate Ionic Strength High ionic strength (

) suppresses activity coefficients. Ensure MOPS concentration is minimized (e.g., reduce from 100 mM to 20 mM) if metal affinity is weak.
2 The "Spike" Test Add 10% excess metal cofactor. If activity restores, the buffer is likely sequestering the metal.
3 Switch to MES/PIPES If working at pH < 6.5, MES interacts less with Cu²⁺.[1] If pH > 7.0, PIPES is sterically bulkier and may reduce coordination.

Comparative Stability Constants (Log K at 20°C): Note: Lower is better for avoiding interference.

Metal IonTris (The Offender)MOPS (The "Safe" Bet)MES (The Alternative)
Cu²⁺ ~4.0 (Strong)~1.5 - 2.0 (Weak) Negligible
Ni²⁺ ~2.7Negligible Negligible
Ca²⁺ NegligibleNegligible Negligible
Mg²⁺ NegligibleNegligible Negligible

Critical Note: Do not use MOPS for Isothermal Titration Calorimetry (ITC) of metal binding if the


 is in the nanomolar range; the heat of protonation and weak background binding will mask the signal.
⚡ Module 2: The Redox Phantom (Oxidation & Degradation)

Symptom: Protein degradation, unexplained yellowing of the buffer over time, or loss of activity in redox-sensitive enzymes.

Technical Insight: MOPS is not redox-inert. In the presence of Fe³⁺/Cu²⁺ and


, it can participate in a pseudo-Fenton reaction. The morpholine ring can be oxidized, generating radical species. This is often mistaken for protease contamination or intrinsic protein instability.

The Mechanism of Failure (Visualized):

MOPS_Redox_Failure MOPS MOPS Buffer Radical MOPS Radical (Reactive Intermediate) MOPS->Radical Catalyzed by Metal Metal Trace Metal (Fe3+ / Cu2+) Metal->Radical Oxygen Dissolved O2 ROS ROS Generation (H2O2, OH•) Oxygen->ROS Electron Transfer Radical->ROS Damage Protein Oxidation / Aggregation ROS->Damage

Figure 1: The catalytic cycle where trace metals turn MOPS into a generator of Reactive Oxygen Species.[1][2]

Troubleshooting Protocol:

  • Chelate the Traces: Add 0.1 mM EDTA or DTPA if your protein tolerates it.[1] This sequesters trace Fe/Cu preventing the catalytic cycle.

  • Degas Buffers: Remove dissolved oxygen to break the cycle.[1]

  • Fresh Preparation: MOPS degrades slowly in light. Never use a MOPS solution that has turned slightly yellow (indicates morpholine oxidation products).

📊 Module 3: The Quantitation Trap (Assay Compatibility)

Symptom: High background in BCA assays or inconsistent Lowry results.[1]

Technical Insight: Contrary to popular belief, MOPS is generally compatible with the BCA assay up to ~100 mM . However, interference occurs if:

  • The MOPS is old (yellowed products reduce Cu²⁺

    
     Cu¹⁺, creating false positives).
    
  • The pH of the assay buffer is overwhelmed by a high concentration of MOPS (BCA requires alkaline pH).

Buffer Selection Decision Tree:

Buffer_Selection Start Start: Select Buffer for Metal-Sensitive Assay MetalType Is the Metal Transition (Cu, Fe, Zn) or Alkaline (Ca, Mg)? Start->MetalType Alkaline Alkaline Earth (Ca, Mg) MetalType->Alkaline Transition Transition Metal (Cu, Fe, Zn) MetalType->Transition Phosphate Avoid Phosphate (Precipitation Risk) Alkaline->Phosphate If Phosphate used MOPS_Safe MOPS is Safe (Excellent Choice) Alkaline->MOPS_Safe Preferred BindingStrength Is Metal Binding Critical (nM affinity)? Transition->BindingStrength HighAffinity Yes (High Sensitivity) BindingStrength->HighAffinity LowAffinity No (General Buffer) BindingStrength->LowAffinity UseMES Use MES (pH < 6.5) or PIPES HighAffinity->UseMES AvoidTris AVOID TRIS (Strong Chelation) HighAffinity->AvoidTris UseMOPS MOPS Acceptable (Watch for Redox) LowAffinity->UseMOPS

Figure 2: Logical flow for selecting buffers based on metal ion type and assay sensitivity.

❓ Frequently Asked Questions (FAQ)

Q: Can I autoclave MOPS buffer? A: Yes, MOPS is heat stable.[1] However, autoclaving can accelerate degradation if trace metals are present in the water. Recommendation: Filter sterilize (0.22 µm) instead of autoclaving for sensitive metal-binding studies to prevent initiating the redox cycle described in Module 2.

Q: I see a blue precipitate when mixing MOPS with Copper Sulfate. Why? A: At high concentrations and neutral pH, Cu²⁺ can form insoluble hydroxides or coordinate with MOPS to form oligomers. Fix: Lower the pH slightly (if protein permits) or reduce the metal concentration below 1 mM.

Q: Does MOPS interfere with the Bradford Assay? A: Generally, no. MOPS is compatible with Bradford. However, high ionic strength can suppress the signal. Ensure your standard curve is prepared in the exact same MOPS buffer concentration as your samples.

📚 References & Authority
  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research.[1][3] Biochemistry. (The foundational paper establishing the "Good's Buffers" criteria, including metal inertness).

  • Ferreira, C. M. H., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances. (Comprehensive review of stability constants for MOPS/Metal complexes).

  • Thermo Fisher Scientific. Tech Tip #54: Protein Assay Compatibility Table. (Authoritative industrial standard for BCA/Lowry compatibility).

  • Grady, J. K., et al. (1988). Good's buffers as chelating agents for copper(II).[1] Inorganic Chemistry. (Specific evidence of Cu-MOPS interaction).[3][4][5]

Sources

Technical Support Center: MOPS Buffer Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of MOPS buffer during storage

Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Hidden Variables in Your Buffer

Welcome to the Technical Support Center. You are likely here because your MOPS buffer has discolored, precipitated, or caused reproducibility issues in your downstream assays.

MOPS (3-(N-morpholino)propanesulfonic acid) is a "Good's Buffer" prized for its structural similarity to biological membranes and minimal metal complexation. However, it is not inert . It is a dynamic chemical system susceptible to oxidative degradation and thermodynamic shifts.

This guide moves beyond basic recipes to address the causality of buffer failure.

Module 1: Discoloration & Oxidative Degradation

Q: Why has my MOPS buffer turned yellow?

Diagnosis: Oxidative degradation of the morpholine ring. Severity: Critical for UV-based assays; Moderate for electrophoresis.

The yellowing of MOPS is a hallmark of oxidation .[1] While the sulfonic acid group remains stable, the morpholine ring is sensitive to heat, light, and oxygen. This reaction produces unknown breakdown byproducts that absorb light in the UV-visible spectrum (specifically interfering at 260nm and 280nm).

Common Triggers:

  • Autoclaving: This is the #1 cause of failure. The high heat (121°C) accelerates the oxidative breakdown of the morpholine ring, especially if trace metals (Fe²⁺, Cu²⁺) are present in the water source.

  • Light Exposure: Prolonged exposure to ambient light can photo-oxidize the buffer over months.

  • Age: Even at 4°C, slow oxidation occurs over 6+ months.

Troubleshooting Workflow: The "Yellow" Decision Tree

MOPS_Yellowing_Decision start Observation: MOPS Buffer is Yellow cause Identify Cause: Autoclaved? Old? Light Exposed? start->cause app_check Intended Application? cause->app_check uv_spec UV Spectroscopy / Protein Quant (A260/A280) app_check->uv_spec rnase RNA Electrophoresis (Non-Critical) app_check->rnase cell_culture Mammalian Cell Culture app_check->cell_culture discard ACTION: DISCARD IMMEDIATELY Degradation products interfere with absorbance. uv_spec->discard High Interference caution ACTION: PROCEED WITH CAUTION Yellowing indicates degradation, but pH may still be stable. rnase->caution Acceptable Risk cell_culture->discard Unknown Toxicity

Figure 1: Decision matrix for handling discolored MOPS buffer based on experimental sensitivity.

Module 2: pH Drift & Thermodynamics

Q: I pH-adjusted my buffer to 7.2 at room temperature, but it failed at 4°C. Why?

Diagnosis: Neglecting the Temperature Coefficient (


).

Buffers are governed by thermodynamics. The dissociation constant (


) of MOPS changes as a function of temperature.[2][3][4]
  • MOPS

    
    : 
    
    
    
    to
    
    
    pH units/°C.
  • The Physics: As temperature decreases , the

    
    increases , causing the pH of the solution to rise .
    

Quantitative Impact Table:

Preparation TempTarget pHUsage TempActual pH at UsageResult
25°C (Lab Bench)7.204°C (Cold Room)~7.45 - 7.50 FAIL (Too Basic)
25°C (Lab Bench)7.2037°C (Incubator)~7.05 - 7.10 FAIL (Too Acidic)

Corrective Protocol: Always adjust the pH at the temperature of use . If you are preparing a buffer for 4°C protein purification, you must chill your buffer and your pH probe to 4°C before adding NaOH/HCl.

Module 3: Storage & Sterility (The "Cold-Filter" System)

Q: How do I prevent contamination without autoclaving?

Diagnosis: Improper sterilization method.

Since autoclaving degrades MOPS (see Module 1), you must rely on 0.22 µm filtration . However, MOPS solutions (especially >0.5 M) can support microbial growth if not handled aseptically.

The "Cold-Filter" Preparation Protocol

Follow this protocol to ensure 6-month stability.

Materials:

  • MOPS Free Acid (High Purity)[3]

  • DEPC-treated or Nuclease-free water

  • 0.22 µm Polyethersulfone (PES) filter unit (Low protein binding)

  • Sterile amber bottles (or foil-wrapped glass)

Step-by-Step Workflow:

  • Dissolution: Dissolve MOPS powder in 80% of final water volume.

  • Temperature Equilibration:

    • For 4°C use: Place beaker in ice bath.

    • For 37°C use: Place beaker in warmed water bath.[3]

  • pH Adjustment: Calibrate pH meter at the target temperature. Adjust pH using 5M NaOH (avoid HCl if high ionic strength is undesirable).

  • Volume Adjustment: Bring to final volume with water.

  • Sterilization: Pass immediately through a 0.22 µm PES filter .

  • Storage:

    • Store at 2–8°C in the dark.

    • Do NOT freeze 10X stocks (precipitation risk).

    • Do NOT autoclave.[5]

MOPS_Prep_Workflow weigh Weigh MOPS Free Acid dissolve Dissolve in 80% Water weigh->dissolve temp_set Equilibrate to Usage Temp (Crucial Step) dissolve->temp_set ph_adj Adjust pH (NaOH) temp_set->ph_adj filter Filter Sterilize (0.22 µm PES) ph_adj->filter store Store 4°C Dark/Amber filter->store

Figure 2: The "Cold-Filter" workflow ensures chemical integrity and pH accuracy.

FAQ: Rapid Fire Troubleshooting

Q: I see a white precipitate in my 1M MOPS stock at 4°C. Is it contaminated? A: Likely not. 1M MOPS is close to its solubility limit at 4°C.

  • Action: Warm to 37°C. If it dissolves clear, it was just solubility. If particulates remain, it is microbial contamination—discard.

Q: Can I use MOPS for Lowry Protein Assays? A: No. MOPS interferes with the Folin-Ciocalteu reagent in the Lowry assay, leading to false values. Use a BCA assay or Bradford assay instead.

Q: My cell culture is dying. I used 50mM MOPS. A: 50mM is too high for many mammalian lines.

  • Limit: Keep MOPS <20 mM for mammalian cell culture to avoid toxicity.

References

  • Good, N. E., et al. (1966).[6] Hydrogen Ion Buffers for Biological Research. Biochemistry. The foundational paper establishing the criteria for "Good's Buffers."

  • Sigma-Aldrich. (n.d.).

  • GoldBio. (2020).[5] MOPS Buffer Stock Solution Protocol and Storage.

  • BenchChem. (2025).[2][3] Effect of temperature on MOPS buffer pH.[2][3][7][8][9]

  • Hopax Fine Chemicals. (2020).[5] Why use MOPS? Applications and precautions (Autoclave warning).

Sources

Validation & Comparative

MOPS vs. HEPES: A Technical Guide to Buffer Selection for Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of MOPS Buffer vs. HEPES Buffer for Cell Culture Viability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of mammalian cell culture, the choice between HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid) is often treated as a matter of preference rather than physiology. However, for sensitive cell lines and drug development assays, this decision can introduce significant experimental bias.

The Verdict:

  • HEPES is the superior general-purpose buffer for handling cells outside a CO₂ incubator due to its higher pKa (7.48), closely matching physiological blood pH. However, it carries a critical phototoxicity risk when exposed to ambient light in the presence of riboflavin.

  • MOPS is the safer alternative for light-sensitive experiments and specific media formulations (e.g., Neurobasal™), but it exhibits a concentration-dependent toxicity threshold (>20 mM) that is lower than that of HEPES.

This guide analyzes the physicochemical properties, biological impacts, and experimental data to provide a definitive selection framework.

Part 1: Physicochemical Comparison

Both buffers are "Good’s Buffers"—zwitterionic, chemically stable, and generally membrane-impermeable. However, their thermodynamic behaviors differ in ways that impact cell viability.[1]

Table 1: Critical Physicochemical Properties
PropertyHEPESMOPSImpact on Viability
pKa at 25°C 7.487.20HEPES is better for pH 7.4; MOPS is better for pH 7.0–7.2.
pKa at 37°C ~7.31~7.02At physiological temp, HEPES aligns perfectly with blood pH (7.35). MOPS becomes slightly acidic.

pKa/

T
-0.014 / °C-0.015 / °CBoth are temperature-stable (unlike Tris), minimizing pH shock during media warming.
Metal Binding NegligibleMinimalMOPS has weak interactions with Fe³⁺, potentially altering redox chemistry in defined media.
Membrane Permeability ImpermeableImpermeableBoth remain extracellular, preventing intracellular pH disruption.

Part 2: Biological Impact & Viability Mechanisms

The HEPES Phototoxicity Trap

The most overlooked variable in HEPES-buffered culture is light-induced cytotoxicity .

  • Mechanism: When HEPES is exposed to visible light (fluorescent lab lights) in the presence of Riboflavin (Vitamin B2) and Tryptophan (common media components), it generates hydrogen peroxide (H₂O₂) and superoxide radicals.

  • Consequence: This oxidative stress triggers apoptosis in sensitive lines (e.g., embryos, neuronal cells) within minutes to hours of benchtop handling.

MOPS Concentration Toxicity

While MOPS is photostable, it has a lower ceiling for concentration tolerance.

  • Mechanism: High concentrations of MOPS (>20 mM) have been linked to alterations in endothelial surface layers and reduced glucose uptake efficiency in rat endothelial cells.

  • Threshold: Standard mammalian media use MOPS at 5–10 mM . Exceeding 20 mM significantly increases the risk of cytotoxicity, whereas HEPES is often tolerated up to 25 mM.

Diagram 1: Mechanisms of Buffer-Induced Cytotoxicity

The following diagram illustrates the distinct toxicity pathways for both buffers.

BufferToxicity cluster_HEPES HEPES Toxicity Pathway cluster_MOPS MOPS Toxicity Pathway HEPES HEPES Buffer ROS ROS Generation (H2O2, Superoxide) HEPES->ROS Photo-oxidation Light Visible Light (Fluorescent) Light->ROS Photo-oxidation Riboflavin Riboflavin (Media Component) Riboflavin->ROS Photo-oxidation OxStress Oxidative Stress ROS->OxStress Apoptosis Cell Death (Apoptosis) OxStress->Apoptosis MOPS MOPS Buffer HighConc Concentration > 20 mM MOPS->HighConc Membrane Endothelial Surface Layer Alteration HighConc->Membrane Metabolism Reduced Glucose Uptake Membrane->Metabolism ViabilityDrop Reduced Viability Metabolism->ViabilityDrop

Caption: Comparative pathways of cytotoxicity. HEPES drives oxidative stress via light interaction, while MOPS disrupts cellular metabolism at high concentrations.

Part 3: Experimental Data Review

The following data summarizes key findings from comparative studies on cell viability.

Table 2: Comparative Viability Data
Cell TypeBuffer ConditionViability OutcomeReference
Keratinocytes (HaCaT) HEPES (25 mM)100% (12h incubation)[1]
Keratinocytes (HaCaT) MOPS (High Conc.*)~20% (Significant toxicity observed)[1]
Mouse Thymocytes HEPES + Light0% (Complete inhibition of proliferation)[2]
Mouse Thymocytes HEPES (Dark)100% (No toxicity)[2]
CHO Cells MOPS (10-20 mM)High (Standard for chemically defined media)[3]
Neuronal Cells MOPS (Neurobasal)High (Preferred over HEPES for long-term)[4]

*Note: The high toxicity in Keratinocytes was observed at concentrations exceeding standard recommendations (>20mM).

Part 4: Validated Experimental Protocols

Protocol A: Safe Buffer Switching

Objective: Transition cells from bicarbonate-only buffering to HEPES/MOPS for benchtop handling.

  • Preparation:

    • Prepare a 25 mM HEPES or 10 mM MOPS stock solution in distilled water.

    • Adjust pH to 7.4 (HEPES) or 7.2 (MOPS) using NaOH at 37°C. Crucial: pH varies with temperature; adjust at the temperature of use.

    • Filter sterilize (0.22 µm).[2][3] Do not autoclave MOPS (it degrades and turns yellow).

  • Media Supplementation:

    • Add buffer to the culture medium.[1][4][5][6] Reduce sodium bicarbonate concentration if necessary to maintain osmolality (approx. 290–320 mOsm/kg).

  • Handling:

    • HEPES: Wrap bottles in aluminum foil. Perform media changes under low light or red light if possible.

    • MOPS: Ensure final concentration does not exceed 20 mM.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the viability threshold for your specific cell line.

  • Seeding: Seed cells (e.g., HEK293) at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Group A: Control (Standard Media)

    • Group B: 25 mM HEPES (Dark)

    • Group C: 25 mM HEPES (Light Exposed for 60 mins)

    • Group D: 10 mM MOPS

    • Group E: 30 mM MOPS (High Conc. Challenge)

  • Incubation: Incubate for 24h at 37°C.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Self-Validation: Group C should show significantly lower viability than Group B if the cells are light-sensitive. Group E should show lower viability than Group D if the cells are sensitive to high ionic strength/MOPS.

Part 5: Decision Matrix

Use the following logic flow to select the correct buffer for your experiment.

BufferSelection Start Start: Select Buffer CO2 Is incubation in CO2? Start->CO2 Bicarb Use Bicarbonate Buffer CO2->Bicarb Yes Benchtop Will cells be handled on benchtop (Air)? CO2->Benchtop No LightSens Are cells/media light sensitive? Benchtop->LightSens Yes ConcReq Is high buffer capacity needed (>20mM)? LightSens->ConcReq No MOPS Select MOPS (Keep < 20mM) LightSens->MOPS Yes (Avoid ROS) HEPES Select HEPES (Protect from Light) ConcReq->HEPES Yes ConcReq->MOPS No

Caption: Decision tree for selecting between HEPES and MOPS based on environmental conditions and experimental constraints.

References

  • Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability. Journal of Microbiological Methods, 2016.

  • Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. In Vitro Cellular & Developmental Biology, 1985.

  • Process and medium for mammalian cell culture (CHO). Google Patents (US6338964B1).

  • HEPES vs. MOPS for culturing primary neuronal cells. Discussion on Neurobasal formulation.

  • A Comparative Guide to Common Biological Buffers. BenchChem.

Sources

advantages of using MOPS over Tris buffer for RNA electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: MOPS vs. Tris Buffers for High-Resolution RNA Electrophoresis

Executive Summary

For researchers analyzing RNA integrity or performing Northern blots, the choice of running buffer is not merely a matter of preference—it is a determinant of molecular stability.[1][2] While Tris-based buffers (TAE/TBE) are the industry standard for DNA, they are chemically ill-suited for denaturing RNA electrophoresis.

MOPS (3-(N-morpholino)propanesulfonic acid) is the superior choice over Tris for RNA applications due to three critical factors:

  • Chemical Inertness: Unlike Tris, MOPS lacks primary amines, preventing reaction with formaldehyde (the standard RNA denaturant).

  • pH Stability: MOPS (pKa 7.2) buffers effectively at the neutral pH required to maintain the stability of formaldehyde-RNA adducts.

  • RNase Minimization: The neutral pH range of MOPS reduces the risk of alkaline hydrolysis of the RNA backbone.

Mechanism of Action: The Chemistry of Buffer Selection

To understand why MOPS outperforms Tris, we must analyze the chemical environment required for RNA separation. RNA forms extensive secondary structures (hairpins, loops) that must be denatured to allow migration based solely on molecular weight. This is achieved using formaldehyde .

The "Schiff Base" Failure Mode (Tris)

Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine (-NH₂) . In the presence of formaldehyde (an aldehyde), primary amines undergo a condensation reaction to form a Schiff base (imine).

  • Reaction:

    
    
    
  • Consequence: This reaction consumes the formaldehyde (reducing denaturation efficiency) and alters the ionic composition of the buffer, leading to conductivity changes and pH instability.

The MOPS Advantage

MOPS is a tertiary amine (part of a morpholine ring). It is chemically inert toward formaldehyde. This ensures that the denaturant remains available to bind RNA amino groups, keeping the RNA linear and unfolded.

Comparative Analysis: MOPS vs. Tris

The following data synthesizes performance metrics from standard denaturing agarose gel electrophoresis workflows.

Table 1: Performance Metrics
FeatureMOPS Buffer Tris Buffer (TAE/TBE) Impact on RNA Data
pKa (at 25°C) 7.208.06MOPS matches the neutral pH required for RNA stability.
Formaldehyde Compatibility High (Inert)Low (Reacts/Schiff Base)Tris consumes denaturant; RNA may refold, causing smearing.
Buffering Range pH 6.5 – 7.9pH 7.0 – 9.0Tris buffers poorly at neutral pH; tends to drift alkaline.
RNA Integrity High (Neutral pH)Risk of Hydrolysis (pH > 8.0)Alkaline conditions in Tris promote RNA backbone cleavage.
Band Resolution Sharp, distinct bandsDiffuse/SmearedMOPS maintains uniform denaturation; Tris allows secondary structure reformation.
Experimental Insight: pH Drift and "Buffer Exhaustion"

During electrophoresis, electrolysis occurs at the electrodes:

  • Anode (+): Generates

    
     (Acidic)
    
  • Cathode (-): Generates

    
     (Alkaline)
    

In Tris Gels: Because Tris has a pKa of ~8.1, it has poor buffering capacity at pH 7.[3]0. As the run progresses, the cathode buffer can drift to pH > 9.[4]0. Alkaline pH triggers RNA hydrolysis (breakdown of the phosphodiester bond), destroying the sample during the run.

In MOPS Gels: With a pKa of 7.2, MOPS strongly resists pH changes in the neutral zone, protecting the RNA from both acid degradation and alkaline hydrolysis.

Visualization: Chemical Interaction & Workflow

Diagram 1: The Chemistry of Failure (Tris vs. MOPS)

BufferChemistry cluster_Tris Tris Buffer Scenario (Failure) cluster_MOPS MOPS Buffer Scenario (Success) Tris Tris (Primary Amine) SchiffBase Schiff Base Formation (Buffer Depletion) Tris->SchiffBase + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->SchiffBase RNA_Refold RNA Refolding (Smeared Bands) SchiffBase->RNA_Refold Loss of Denaturant MOPS MOPS (Tertiary Amine) NoReaction NO Reaction (Stable Chemistry) MOPS->NoReaction + Formaldehyde Formaldehyde2 Formaldehyde Formaldehyde2->NoReaction RNA_Linear RNA Remains Linear (Sharp Bands) NoReaction->RNA_Linear Denaturant Active

Caption: Chemical interaction comparison. Tris reacts with formaldehyde, depleting the denaturant. MOPS remains inert, ensuring RNA stays denatured.

Standard Protocol: MOPS-Formaldehyde Gel

This protocol ensures maximum reproducibility for Northern blots and RNA quality checks.

Reagents:

  • 10X MOPS Buffer: 200 mM MOPS (pH 7.0), 50 mM Sodium Acetate, 10 mM EDTA.

  • 37% Formaldehyde (Acid-free).

  • RNA Loading Dye: Containing Formamide (to lower melting temp).

Step-by-Step Methodology:

  • Gel Preparation:

    • Mix Agarose and water. Melt and cool to 60°C.

    • Critical Step: Add 10X MOPS buffer (to 1X final) and Formaldehyde (to 2.2M final) inside a fume hood.

    • Note: Do not add formaldehyde to boiling agarose; it will vaporize and alter the concentration.

  • Sample Preparation:

    • Mix RNA (up to 20 µg) with 2 volumes of RNA Loading Dye .

    • Denaturation: Heat samples at 65°C for 10 minutes , then immediately snap-cool on ice. This disrupts secondary structure before loading.

  • Electrophoresis:

    • Pre-run the gel for 10 minutes in 1X MOPS running buffer.

    • Load samples.[4][5][6]

    • Run at 5–6 V/cm . Do not exceed this voltage; high heat can cause "smiling" bands and uneven migration.

    • Recirculation:[6] For runs >3 hours, recirculate the buffer to prevent pH gradient formation.

Troubleshooting & Common Pitfalls

SymptomProbable CauseSolution
Smearing (No distinct 28S/18S bands) RNA degradation or Incomplete DenaturationEnsure pH is neutral (use MOPS). Check formaldehyde freshness (pH > 4.0).
"Smiling" Bands OverheatingRun at lower voltage. MOPS has lower ionic strength than TBE, but heat still accumulates.
RNA stuck in wells Protein ContaminationPerform Phenol:Chloroform extraction. MOPS cannot solubilize protein aggregates.
Faint Bands pH DriftIf using Tris, the pH likely rose >8.5, hydrolyzing the RNA.[7] Switch to MOPS.

Decision Logic: When to Use Which Buffer?

While MOPS is the gold standard for denaturing gels, Tris (TBE) has a niche use case for quick "integrity checks" where denaturation is not strictly required.

DecisionTree Start Start: RNA Electrophoresis Goal What is the goal? Start->Goal QuickCheck Quick Integrity Check (Is RNA degraded?) Goal->QuickCheck Qualitative Sizing Accurate Sizing / Northern Blot Goal->Sizing Quantitative TBE Use TBE/TAE (Native) *Faster, cheaper, but secondary structure remains* QuickCheck->TBE MOPS Use MOPS + Formaldehyde *Linearizes RNA, precise sizing, stable pH* Sizing->MOPS

Caption: Decision matrix for selecting RNA electrophoresis buffers based on experimental goals.

References

  • Rio, D. C., et al. (2010). "RNA: Denaturing Electrophoresis in Agarose Gels containing Formaldehyde." Cold Spring Harbor Protocols. Available at: [Link]

  • Masek, T., et al. (2005). "Denaturing RNA electrophoresis in TAE agarose gels." Analytical Biochemistry. (Comparison of buffer efficacy). Available at: [Link]

Sources

Beyond the pH Meter: A Strategic Guide to MOPS Sodium Salt and "Good's" Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MOPS Sodium Salt Compared to Other "Good's" Buffers for Biological Research Content Type: Publish Comparison Guide

Executive Summary: The "Good" Choice

In the landscape of biological research, the choice of buffer is often treated as a triviality—a mere background solvent. This is a critical error. The "Good's" buffers, defined by Norman Good in 1966, were engineered to be chemically inert, zwitterionic, and membrane-impermeable. Among them, MOPS (3-(N-morpholino)propanesulfonic acid) occupies a unique niche.

While HEPES is the darling of mammalian cell culture and Tris dominates DNA work, MOPS is the unsung hero of RNA integrity and protein stability in near-neutral environments. This guide objectively compares MOPS Sodium Salt against its peers (HEPES, MES, PIPES, and Tris), providing the physicochemical data and experimental logic required for high-stakes decision-making.

Physicochemical Showdown: MOPS vs. The Field

To select the correct buffer, one must look beyond the target pH.[1] Factors such as temperature dependence (


) and metal ion coordination are often the silent killers of experimental reproducibility.
Table 1: Comparative Properties of Common Biological Buffers
BufferStructure TypepKa (25°C)Useful pH Range

Metal BindingSolubility (Water)Primary Application
MOPS Na+ Morpholine7.20 6.5 – 7.9 -0.13 NegligibleHigh (>1 M)RNA Electrophoresis, Protein Purification
HEPES Piperazine7.556.8 – 8.2-0.14NegligibleHighMammalian Cell Culture
MES Morpholine6.155.5 – 6.7-0.11NegligibleModeratePlant Culture, Chromatography
PIPES Piperazine6.806.1 – 7.5-0.08NegligibleVery Low*Fixation, EM work
Tris Amine8.067.0 – 9.0-0.31 Significant HighDNA, SDS-PAGE

*Note: PIPES free acid is insoluble; it requires NaOH to dissolve, whereas MOPS Sodium Salt dissolves instantly, reducing preparation errors.

Critical Analysis
  • Temperature Stability: MOPS and HEPES are far superior to Tris. If you prepare a Tris buffer at pH 7.5 at room temperature (25°C) and move it to a cold room (4°C), the pH can rise to nearly 8.1, potentially altering enzyme kinetics. MOPS varies only by ~0.03 pH units under the same shift.

  • The "Salt" Advantage: We specifically highlight MOPS Sodium Salt here. The free acid form of MOPS requires titration with NaOH to reach pH 7.2, generating heat and requiring precise handling. The sodium salt form is pre-neutralized, offering faster dissolution and higher reproducibility in ionic strength.

Application-Specific Performance

A. RNA Analysis: The Gold Standard

MOPS is the undisputed standard for formaldehyde-agarose gel electrophoresis.

  • Mechanism: RNA is susceptible to alkaline hydrolysis. Tris (pH > 7.[2]5) poses a risk. MOPS (pH 7.0) sits safely in the neutral zone.[3]

  • Buffering Capacity: During electrophoresis, the anode becomes acidic and the cathode basic. MOPS has an exceptional buffering capacity at pH 7.0, preventing pH drift that would cause RNA smearing or degradation.

B. Mammalian Cell Culture: MOPS vs. HEPES

HEPES is the industry standard for buffering cell media outside CO2 incubators, but MOPS is a viable, and sometimes superior, alternative.[4]

  • Toxicity Profile: Both are generally non-toxic. However, MOPS is recommended at concentrations < 20 mM for mammalian cells.[5]

  • Metabolic Inertness: Unlike Tris, which can penetrate cells and affect intracellular pH, MOPS is membrane-impermeable.

  • Use Case: MOPS is frequently used in bacteria and yeast fermentation media because it does not complex with essential micronutrients (Fe, Mg, Mn) required for microbial growth.

C. Protein Assays: Interference Check

Before switching buffers, one must validate compatibility with quantification assays.

Assay TypeMOPS CompatibilityMechanism of Interference
Bradford (Coomassie) Compatible None. MOPS does not bind the dye.
BCA (Copper reduction) Compatible Compatible up to ~100mM. High conc. may affect color development slightly.
Lowry Incompatible MOPS can reduce the Folin-Ciocalteu reagent, causing false positives.

Experimental Workflow: RNA Electrophoresis

Trustworthiness Requirement: This protocol uses MOPS Sodium Salt to minimize heat generation during prep and ensure consistent ionic strength.

Protocol: 10X MOPS Running Buffer (RNase-Free)

Reagents:

  • MOPS Sodium Salt (High Purity)

  • Sodium Acetate (Anhydrous)

  • EDTA (Disodium salt, dihydrate)

  • DEPC-treated water (or Nuclease-free water)

Step-by-Step Methodology:

  • Dissolution: In a beaker, dissolve the following in 800 mL of DEPC-treated water:

    • 41.8 g MOPS Sodium Salt (Final Conc: 200 mM)

    • 4.1 g Sodium Acetate (Final Conc: 50 mM)

    • 3.7 g EDTA (Final Conc: 10 mM)

  • pH Adjustment (The Critical Step):

    • Note: Since we used MOPS Sodium Salt, the pH will be near neutral.

    • Adjust pH to exactly 7.0 using minimal volumes of 5M NaOH or glacial acetic acid.

    • Why? Formaldehyde gels rely on precise pH for proper denaturation.

  • Volume & Sterilization:

    • Bring final volume to 1 L with DEPC-treated water.

    • Filter sterilize through a 0.22 µm PES membrane. Do not autoclave MOPS if possible , as it can turn yellow (degrade) due to caramelization-like reactions, though slight yellowing is often harmless. Filtration is safer for RNA work.

  • Storage:

    • Store at room temperature protected from light (foil-wrapped). MOPS can generate free radicals upon prolonged UV/light exposure.

Visualizations & Logic Maps

Diagram 1: Biological Buffer Selection Logic

This flowchart guides the researcher through the decision process based on application constraints.

BufferSelection Start Select Biological Buffer Target_pH What is the Target pH? Start->Target_pH pH_Acid Acidic (5.5 - 6.5) Target_pH->pH_Acid < 6.5 pH_Neutral Neutral (6.5 - 7.5) Target_pH->pH_Neutral 6.5 - 7.5 pH_Basic Basic (7.5 - 9.0) Target_pH->pH_Basic > 7.5 Result_MES Select MES pH_Acid->Result_MES App_RNA Application: RNA? pH_Neutral->App_RNA App_Temp Variable Temp? pH_Basic->App_Temp App_Metal Metals Present? App_RNA->App_Metal No Result_MOPS Select MOPS App_RNA->Result_MOPS Yes (Gold Standard) App_Metal->Result_MOPS No (General) Result_PIPES Select PIPES App_Metal->Result_PIPES Yes (Low Binding) Result_HEPES Select HEPES App_Temp->Result_HEPES Yes (Stable pKa) Result_Tris Select Tris App_Temp->Result_Tris No (Cheap)

Caption: Decision matrix for selecting Good's buffers based on pH, application (RNA), and environmental factors (Temperature/Metals).

Diagram 2: RNA Electrophoresis Workflow with MOPS

Illustrating the specific role of MOPS in preserving RNA integrity during the run.

RNAWorkflow Sample RNA Sample Denature Denaturation (Formamide + Formaldehyde) Sample->Denature Remove 2° Structure Run Electrophoresis Run (Buffer Capacity Critical) Denature->Run Load Sample Buffer_Prep 10X MOPS Buffer (pH 7.0, DEPC-Treated) Gel_Pour Agarose Gel Casting (1X MOPS + Formaldehyde) Buffer_Prep->Gel_Pour Maintains pH 7.0 Buffer_Prep->Run Running Buffer Gel_Pour->Run Result Sharp 28S/18S Bands (No Smearing) Run->Result MOPS prevents pH drift

Caption: Workflow for Denaturing RNA Electrophoresis highlighting the critical buffering role of MOPS.

References

  • Good, N. E., et al. (1966).[6] "Hydrogen Ion Buffers for Biological Research." Biochemistry.

  • Rio, D. C., et al. (2010). "RNA: A Laboratory Manual - Denaturing RNA Electrophoresis." Cold Spring Harbor Laboratory Press.

  • Ferreira, C. M., et al. (2015). "Selection of Good's Buffers for Cell Culture: Toxicity and Compatibility." Journal of Biotechnology.

  • GoldBio Application Note. (2024). "MOPS Buffer: Properties and Applications in Biological Research." Gold Biotechnology.

  • Thermo Fisher Scientific. (2023). "Protein Assay Compatibility Table." Thermo Fisher Technical Resources.

Sources

Optimizing Enzymatic Kinetics: A Comparative Validation of MOPS Buffer Against Phosphate and Tris Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the precision-demanding landscape of drug development and enzymology, buffer selection is often treated as a trivial variable. This is a critical error. For metalloenzymes and temperature-dependent reactions, standard buffers like Tris and Phosphate often introduce artifacts—ranging from metal chelation to massive pH drifts—that compromise kinetic data. This guide validates 3-(N-morpholino)propanesulfonic acid (MOPS) as a superior alternative for specific catalytic environments, providing a rigorous experimental framework for its adoption.

The Physicochemical Argument: Why MOPS?

As a Senior Application Scientist, I frequently observe assay failures attributed to "enzyme instability" that are actually failures of buffer chemistry. To validate MOPS, we must first understand its structural advantages over the incumbents.

The "Good" Buffer Advantage

MOPS is a zwitterionic "Good's buffer" with a pKa of ~7.20 at 25°C, placing its buffering capacity (pH 6.5–7.[1][2]9) exactly within the physiological window required by most mammalian enzymes and neutral-pH catalytic processes.[3]

Comparative Analysis: The Triad of Interference

The decision to switch to MOPS usually stems from the limitations of Phosphate and Tris.

FeatureMOPS Phosphate (PBS) Tris HEPES
pKa (25°C) 7.207.218.067.55
Useful pH Range 6.5 – 7.95.8 – 8.07.0 – 9.06.8 – 8.2
Temp.[3] Coefficient (

)
-0.011 (Excellent)-0.0028 (Superior)-0.028 (Poor)-0.014 (Good)
Metal Coordination Negligible Precipitates (Ca²⁺, Mg²⁺)Chelates (Cu²⁺, Zn²⁺)Weak
UV Interference (<260nm) LowLowLowLow
Redox Interference MinimalNoneReactive AmineRadical formation

Key Takeaway:

  • vs. Phosphate: Phosphate anions (

    
    ) avidly bind divalent cations (
    
    
    
    ,
    
    
    ,
    
    
    ), forming insoluble precipitates that strip essential cofactors from metalloenzymes. MOPS does not.[3][4][5]
  • vs. Tris: Tris is a primary amine that is highly temperature-sensitive.[3] A Tris buffer set to pH 7.5 at room temperature (25°C) will drop to ~pH 7.1 at 37°C, potentially altering enzyme turnover rates (

    
    ). MOPS exhibits a thermal shift roughly 50% smaller than Tris.[3]
    

Strategic Decision Framework

Before proceeding to wet-lab validation, use this decision matrix to determine if MOPS is the correct candidate for your specific assay.

BufferSelection Start Start: Buffer Selection Metal Is the Enzyme Metal-Dependent? (Mg2+, Mn2+, Zn2+) Start->Metal Temp Is the Assay Temperature Variable or High (>30°C)? Metal->Temp No/Maybe Phos Avoid Phosphate (Precipitation Risk) Metal->Phos Yes Range Target pH Range? Temp->Range No TrisWarn Avoid Tris (High pH Drift) Temp->TrisWarn Yes UseMOPS RECOMMENDATION: Use MOPS Buffer Range->UseMOPS 6.5 - 7.5 UseHEPES Consider HEPES (If pH > 7.5) Range->UseHEPES > 7.5 UseMES Consider MES (If pH < 6.5) Range->UseMES < 6.5 Phos->Temp TrisWarn->Range

Figure 1: Decision logic for selecting MOPS over traditional buffering systems based on cofactor requirements and thermal conditions.

Experimental Validation Protocols

As a scientist, you should never trust a buffer's reputation blindly.[3] The following protocols are designed to validate MOPS specifically for


-dependent enzymatic assays  (e.g., DNA Polymerases, Kinases, or Phosphatases).
Protocol A: Thermal pH Stability Verification

Objective: Quantify the pH drift of MOPS vs. Tris under your specific assay conditions.

  • Preparation:

    • Prepare 50 mM MOPS and 50 mM Tris-HCl.[3]

    • Adjust both to pH 7.20 at exactly 25°C using NaOH/HCl.[3]

  • Thermal Stress:

    • Place aliquots of both buffers in a water bath or thermal block.[3]

    • Ramp temperature to 37°C, then 50°C (common for some polymerases).[3]

  • Measurement:

    • Use a temperature-compensated pH probe (ATC).[3]

    • Record pH at equilibrium for each temperature point.[3]

  • Acceptance Criteria:

    • MOPS should exhibit

      
       across the 25°C 
      
      
      
      37°C shift.[3]
    • Tris will likely show

      
      .[3]
      
    • If the enzyme has a narrow pH optimum, this drift explains historical variability in your Tris-based data.

Protocol B: Metal-Cofactor Titration (The "Causality" Test)

Objective: Prove that MOPS permits free metal ion availability compared to Phosphate.[3]

Workflow Diagram:

ValidationWorkflow Input Input: Mg2+ Dependent Enzyme (e.g., Taq Polymerase) Split Split Conditions Input->Split Cond1 Condition A: 50mM Phosphate (Control) Split->Cond1 Cond2 Condition B: 50mM MOPS (Test) Split->Cond2 Titration Mg2+ Titration (0.5mM to 10mM) Cond1->Titration Cond2->Titration Readout Readout: Kinetic Velocity (Vmax) Titration->Readout Result Expected Result: MOPS: Linear/Sat. Kinetics Phosphate: Inhibition/Ppt Readout->Result

Figure 2: Experimental workflow for validating buffer interference with metal cofactors.

Methodology:

  • Assay Setup: Set up a standard kinetic assay (e.g., NADH coupled assay or fluorometric product detection).[3]

  • Buffer Matrix:

    • Control: 50 mM Phosphate Buffer, pH 7.2.[3]

    • Test: 50 mM MOPS Buffer, pH 7.2.

  • Cofactor Ramp: Titrate

    
     from 0 mM to 10 mM.
    
  • Observation:

    • In Phosphate , you will likely observe a "crash" in activity or turbidity at higher [

      
      ] due to magnesium phosphate precipitation (
      
      
      
      ).
    • In MOPS , the curve should follow standard Michaelis-Menten kinetics, reaching

      
       without precipitation.
      
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [
    
    
    
    ]. The MOPS curve represents the true kinetic potential of the enzyme.

Technical Considerations & Caveats

While MOPS is superior for metalloenzymes, it is not a universal panacea.[3] Adhere to these constraints to ensure data integrity:

  • Concentration Limits: For mammalian cell culture applications, keep MOPS

    
     mM. Higher concentrations can alter endothelial cell physiology and glucose uptake mechanisms [5].[3]
    
  • DNA/RNA Interaction: MOPS is excellent for RNA electrophoresis (formaldehyde gels) because it prevents pH breakdown.[3] However, ensure high purity (nuclease-free) grades are used, as standard grades can contain trace RNases.

  • Radical Scavenging: Like many Good's buffers, MOPS can undergo slow oxidation.[3] Store solutions protected from light (amber bottles) to prevent the formation of yellow degradation products which can absorb at 420nm and interfere with colorimetric assays.

References

  • Good, N. E., et al. (1966).[3][6][7] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.[6] Link

  • Ferreira, C. M., et al. (2015).[3] (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions.[8] RSC Advances, 5, 30989-31003.[8] Link

  • Goldberg, R. N., et al. (2002).[3] Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update.[3] Journal of Physical and Chemical Reference Data, 31(1), 231-370. Link

  • Hopax Fine Chemicals. (2018).[3] Biological buffers and their interactions with metal ions.[2][3][4][6][8][9][10][11][12] Link

  • Advancion. (2025). MOPS Buffer Technical Data Sheet: Uses and Applications in Bioprocessing. Link

Sources

comparative analysis of MOPS and MES buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Trailing Ion" Decision Matrix

In the context of drug development and protein characterization, the choice between MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) is rarely about "better" or "worse"—it is about resolution range and pH environment .

While both are zwitterionic "Good's Buffers" sharing a morpholine ring, their structural difference—a single carbon atom in the alkyl chain—shifts their pKa by approximately 1.0 pH unit. This shift dictates their primary utility:

  • Select MES for: High-resolution separation of low molecular weight proteins (< 50 kDa) in Bis-Tris SDS-PAGE, or for buffering acidic environments (pH 5.5–6.7).

  • Select MOPS for: High-resolution separation of medium-to-large proteins (> 50 kDa) , or for mammalian cell culture maintenance near physiological pH (pH 6.5–7.9).

Chemical & Physical Characterization

To understand the functional differences, we must look at the physicochemical properties derived from their structures.

FeatureMES (2-(N-morpholino)ethanesulfonic acid)MOPS (3-(N-morpholino)propanesulfonic acid)
Structure Morpholine ring + Ethane sulfonic acidMorpholine ring + Propane sulfonic acid
Molecular Weight 195.2 g/mol 209.3 g/mol
pKa (at 25°C) 6.15 7.20
Useful pH Range 5.5 – 6.76.5 – 7.9
Temp.[1] Coefficient (dpKa/dT) -0.011 / °C-0.013 / °C
Metal Binding Negligible (Suitable for metalloproteins)Negligible (Suitable for metalloproteins)
UV Transmittance Transparent > 230 nmTransparent > 230 nm

Expert Insight: The extra carbon in MOPS increases the electron density slightly, raising the pKa. This makes MOPS the superior choice for maintaining pH 7.4 (physiological), whereas MES becomes unstable/ineffective as pH approaches 7.0.

Decision Logic for Buffer Selection

BufferSelection Start Select Application PAGE SDS-PAGE (Bis-Tris) Start->PAGE Culture Cell Culture / Bioprocessing Start->Culture SmallProt Target: < 50 kDa (Peptides, Small Factors) PAGE->SmallProt LargeProt Target: > 50 kDa (mAbs, Receptors) PAGE->LargeProt Physio Physiological pH (7.2 - 7.6) Mammalian Cells Culture->Physio Acidic Acidic pH (5.5 - 6.5) Plant/Fungal/Cation Exchange Culture->Acidic UseMES USE MES BUFFER (Faster Run, Better Low MW Resolution) SmallProt->UseMES UseMOPS USE MOPS BUFFER (Slower Run, Better High MW Resolution) LargeProt->UseMOPS UseMOPS_Cult USE MOPS (pKa 7.2 matches blood pH) Physio->UseMOPS_Cult UseMES_Cult USE MES (Stable in acidic range) Acidic->UseMES_Cult

Figure 1: Decision tree for selecting MES vs. MOPS based on protein size (electrophoresis) or environmental pH (culture).

Application Deep Dive: SDS-PAGE Mechanics

The most critical application for these buffers in drug development is the Bis-Tris Discontinuous Buffer System (e.g., NuPAGE). In this system, the gel is cast at neutral pH (Bis-Tris/HCl), and the running buffer contains the "Trailing Ion" (MES or MOPS).

The Mechanism of Separation

In a discontinuous system, protein migration is governed by the mobility difference between the Leading Ion (Chloride, Cl⁻) and the Trailing Ion (MES⁻ or MOPS⁻).

  • MES as Trailing Ion: MES has a lower pKa (6.1). At the running pH, it is partially ionized but migrates faster than MOPS. This creates a faster-moving "stacking" front.

    • Result: Proteins move faster. Small proteins are resolved well, but large proteins may "stack" too closely or run off the gel quickly.

  • MOPS as Trailing Ion: MOPS has a higher pKa (7.2). It migrates slower than MES.[2]

    • Result: The voltage gradient moves slower. This expands the separation distance for high molecular weight proteins, allowing better resolution of glycosylated variants or large complexes.

Performance Comparison Table (Bis-Tris Gels)
FeatureMES SDS BufferMOPS SDS Buffer
Optimal Resolution Range 2 kDa – 50 kDa 14 kDa – 200 kDa
Run Time (Standard 200V) Fast (~35 mins)Slower (~50 mins)
Typical Use Case Cytokines, Insulin, HistonesAntibodies (mAbs), Membrane Receptors
Migration Pattern Bands are tighter; lower range is expanded.Bands are more spread out; upper range is expanded.
Experimental Protocols: Self-Validating Systems

To ensure reproducibility, avoid generic "1X" dilutions. Prepare 20X stocks using the following validated formulations.

Protocol A: Preparation of 20X Running Buffers

Note: Do not adjust pH with acid/base.[3] The pH is set by the ratio of Tris Base to the Acid (MES/MOPS).

1. 20X MES SDS Running Buffer (For Small Proteins)

  • Composition (20X): 1.0 M MES, 1.0 M Tris Base, 2% SDS, 20 mM EDTA.[3]

  • Recipe (1 Liter):

    • Dissolve 195.2 g MES (Free Acid) in 700 mL ultrapure water.

    • Add 121.1 g Tris Base .

    • Add 20.0 g SDS .

    • Add 6.0 g EDTA (free acid) or 7.44 g EDTA (disodium salt).

    • Fill to 1 L.

    • QC Check: Dilute to 1X. pH should be 7.3 ± 0.1 .

2. 20X MOPS SDS Running Buffer (For mAbs/Large Proteins)

  • Composition (20X): 1.0 M MOPS, 1.0 M Tris Base, 2% SDS, 20 mM EDTA.

  • Recipe (1 Liter):

    • Dissolve 209.3 g MOPS (Free Acid) in 700 mL ultrapure water.

    • Add 121.1 g Tris Base .

    • Add 20.0 g SDS .

    • Add 6.0 g EDTA (free acid) or 7.44 g EDTA (disodium salt).

    • Fill to 1 L.

    • QC Check: Dilute to 1X. pH should be 7.7 ± 0.1 .

Protocol B: Buffer Swapping for Optimization

If a protein band at ~60 kDa is fuzzy or unresolved in MES buffer:

  • Do not re-cast the gel (assuming Bis-Tris chemistry).

  • Rinse the cathode (inner) chamber.

  • Switch to 1X MOPS SDS Buffer .

  • Run at 200V. Expect the run to take 15–20 minutes longer.

  • Result: The 60 kDa band will migrate slower, effectively "de-compressing" from the dye front or lower molecular weight contaminants.

Bioprocessing & Cell Culture Applications[4][5]

While SDS-PAGE relies on ion mobility, cell culture relies on pKa relative to physiological conditions.

  • Mammalian Cell Culture (MOPS): MOPS is frequently used in media (e.g., RPMI 1640) because its pKa (7.20) is excellent for buffering the physiological shift between pH 7.2 and 7.4. It is non-toxic at standard concentrations (10–20 mM).

    • Warning: MOPS can degrade into yellowish compounds if autoclaved with glucose. Filter sterilization is required [1].

  • Plant/Fungal Culture (MES): MES is the standard for plant protoplast culture because plants often require a slightly acidic media (pH 5.5–6.0). MES buffers this range effectively where MOPS would lose capacity.

Troubleshooting & Stability
IssueProbable CauseCorrective Action
Yellow Solution (MOPS) Oxidation or autoclaving with glucose.Discard if dark yellow. Straw yellow is often acceptable, but fresh buffer is preferred for sensitive analytics. Store at 4°C in dark.
"Smiling" Bands Overheating due to high ionic strength.Both MES and MOPS generate heat. Run cold (4°C) or reduce voltage.
Protein Degradation Buffer pH drift in cold room.MOPS pKa changes by -0.013/°C. If pH'd at 25°C, it will be higher at 4°C. Adjust pH at the working temperature.
References
  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.

  • Thermo Fisher Scientific. (n.d.). NuPAGE Technical Guide. Retrieved from

  • Goldberg, R. N., et al. (2002). Thermodynamics of ionization of aqueous solutions of MOPS. Journal of Solution Chemistry.

  • Ferreira, C. M., et al. (2015). Selection of Good's buffers for use in biological studies. RSC Advances.

Sources

Comparative Guide: MOPS vs. Phosphate-Buffered Saline (PBS) in Critical Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Good" vs. The Standard

In the landscape of biological buffers, Phosphate-Buffered Saline (PBS) is the ubiquitous workhorse—economical, isotonic, and physiologically relevant. However, its dominance often leads to experimental failure in sensitive applications due to cation precipitation and enzymatic inhibition. MOPS (3-(N-morpholino)propanesulfonic acid) , a zwitterionic "Good's Buffer," serves as the high-performance alternative designed to overcome these specific chemical limitations.

The Core Trade-off:

  • Choose PBS for routine cell washing, immunoassays (ELISA), and basic protein handling where metal ions are absent.

  • Choose MOPS for RNA electrophoresis, metalloprotein analysis, and cell culture systems requiring stable pH without phosphate interference.

Physicochemical Characterization

To select the correct buffer, one must understand the underlying physical chemistry.[1] The failure of PBS in complex assays is usually due to its high reactivity with metal ions, not its buffering capacity.

Table 1: Physicochemical Comparison Data
FeaturePBS (Phosphate)MOPSSignificance
Chemical Class Inorganic SaltMorpholine (Zwitterionic)MOPS is membrane impermeable.[1]

(at 25°C)
7.207.20Both center on physiological pH.
Useful pH Range 5.8 – 8.06.5 – 7.9MOPS has a slightly tighter neutral range.

-0.0028 pH units/°C-0.011 pH units/°CPBS is more thermally stable regarding pH drift.
Metal Coordination High (Precipitates Ca, Mg, Zn)Negligible Critical differentiator.
UV Cutoff < 200 nm~260 nm (Low absorbance)Both suitable for protein UV quantitation.
Cost LowModerate to HighMOPS requires higher purity grades.
The Metal Ion Trap (Causality)

While PBS has a superior temperature coefficient (meaning its pH changes very little when heated or cooled), it fails catastrophically in the presence of divalent cations.

  • Mechanism: Phosphate anions (

    
    ) bind avidly to 
    
    
    
    and
    
    
    , forming insoluble salts (calcium phosphate).
  • Impact: This strips essential cofactors from metalloenzymes (inhibiting activity) and creates precipitates that clog flow cytometry nozzles or appear as artifacts in microscopy.

  • MOPS Advantage: As a zwitterionic buffer, MOPS does not coordinate with metal ions, making it the mandatory choice for assays involving metal-dependent enzymes (e.g., kinases requiring

    
    ).
    

Biological Performance: Cell Culture & Toxicity[1][2]

PBS in Cell Culture[1][2]
  • Role: Washing agent and short-term suspension buffer.

  • Limitation: PBS buffers poorly against metabolic acidification (lactic acid production) in dense cultures. It relies on the equilibrium of

    
    , which is easily overwhelmed by cellular metabolism outside of a 
    
    
    
    incubator.
MOPS in Cell Culture[2][3][4][5]
  • Role: pH maintenance in medium (e.g., RPMI-1640) under atmospheric (non-

    
    ) conditions.
    
  • Toxicity Threshold:

    • Safe: 10–20 mM.

    • Toxic: >25 mM.

    • Mechanism:[2] High concentrations of MOPS can alter lipid membrane fluidity and reduce glucose uptake in endothelial cells [1].[3]

  • Protocol Note: When using MOPS in cell culture, reduce the sodium bicarbonate concentration to prevent over-alkalinization.

Biochemical Applications: The RNA Standard

MOPS is the "Gold Standard" for RNA analysis, specifically denaturing agarose gel electrophoresis.[2]

Why MOPS for RNA?
  • Ionic Strength & Conductivity: MOPS (typically at 20 mM) provides the ideal ionic strength to maintain RNA migration rates without generating excessive heat (Joule heating), which would degrade heat-sensitive RNA.

  • Formaldehyde Compatibility: RNA gels use formaldehyde to denature secondary structures.[2] Phosphate buffers can react with aldehydes or precipitate in the alcohol steps often used in downstream Northern blotting. MOPS remains inert.[4]

  • Buffering Capacity: During prolonged electrophoresis runs, the anode becomes acidic and the cathode basic. MOPS resists this polarization better than TBE or TAE in the pH 7.0 range, preventing RNA degradation.

Diagram 1: RNA Electrophoresis Workflow (MOPS-Based)

RNA_Workflow cluster_QC Quality Control Start RNA Sample Isolation Denature Denaturation (Formamide + Formaldehyde) Start->Denature Run Electrophoresis (Run at 5-6 V/cm) Denature->Run Load Sample BufferPrep 10X MOPS Buffer Prep (DEPC-Treated) GelPour Pour Gel (Agarose + 1X MOPS + Formaldehyde) BufferPrep->GelPour Dilute to 1X GelPour->Run Transfer Northern Blot Transfer Run->Transfer Capillary Transfer Check Check pH (7.0) Check Yellowing Check->BufferPrep

Caption: Standard workflow for Denaturing RNA Electrophoresis. Note the critical requirement for DEPC treatment and pH validation.

Decision Matrix: When to Use What

This logic gate ensures you select the buffer that preserves sample integrity.

Buffer_Decision_Tree Start Select Application Q1 Does the assay involve Divalent Cations (Ca++, Mg++, Zn++)? Start->Q1 Q2 Is the sample RNA? Q1->Q2 No Res_MOPS USE MOPS (Prevents precipitation) Q1->Res_MOPS Yes Q3 Is cost/volume the primary constraint (e.g. large scale washing)? Q2->Q3 No Res_MOPS_RNA USE MOPS (Standard for Formaldehyde Gels) Q2->Res_MOPS_RNA Yes Res_PBS USE PBS (Standard, Low Cost) Q3->Res_PBS Yes Res_HEPES Consider HEPES (Alternative for Cell Culture) Q3->Res_HEPES No (Need better buffering)

Caption: Logic flow for buffer selection. Metal ion presence is the primary exclusion criterion for PBS.

Experimental Protocols

Protocol A: Preparation of 10X MOPS Buffer (for RNA)

Self-Validating Step: This protocol includes a visual check for degradation. MOPS turns yellow if degraded by light or autoclaving.[5][6]

  • Reagents:

    • MOPS (Free Acid): 41.8 g

    • Sodium Acetate (Anhydrous): 4.1 g[6]

    • EDTA (0.5 M, pH 8.0): 20 mL[6]

    • DEPC-treated Water: to 1 Liter[6]

  • Procedure:

    • Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water.

    • Critical Step: Adjust pH to 7.0 with 10 N NaOH. Note: MOPS pKa changes with concentration; adjust at room temp but target pH 7.0.

    • Add EDTA.[6]

    • Adjust volume to 1 L.

  • Sterilization:

    • Do NOT Autoclave. Autoclaving turns MOPS yellow (unknown degradation products) and alters pH.

    • Filter sterilize using a 0.22 µm PES membrane.

    • Store in the dark at 4°C. Discard if solution turns yellow [3].

Protocol B: Metal-Dependent Enzyme Assay (Kinase)

Comparison: If performed in PBS, the


 required for ATP hydrolysis would precipitate.
  • Buffer System: 25 mM MOPS (pH 7.2), 10 mM

    
    , 1 mM DTT.
    
  • Validation: Measure conductivity. PBS (1X) has high conductivity (~15 mS/cm); 25 mM MOPS has low conductivity, reducing thermal noise in sensitive electrochemical setups.

References

  • Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents.[3][7] Retrieved from

  • BenchChem. (2025).[1][2][5] A Comparative Guide to TAPS and MOPS Buffers for RNA Electrophoresis. Retrieved from

  • Promega. (2010). Temperature Dependence of pH for Commonly Used Buffers.[8][9] Retrieved from

  • Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update.[9][10] Journal of Physical and Chemical Reference Data.

  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research.[1][11][2] Biochemistry.[1][4][8][12][13]

Sources

literature review on the applications of 3-(n-Morpholino) propanesulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Applications and Performance of 3-(N-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of "Good’s Buffers," MOPS Sodium Salt (MOPS-Na) occupies a critical niche often misunderstood by generalists. While HEPES is the default for cell culture and Tris for protein electrophoresis, MOPS-Na offers a distinct physicochemical profile: exceptional pKa stability across temperature gradients and negligible metal ion coordination.

This guide analyzes MOPS-Na beyond the datasheet, comparing its performance against standard alternatives (HEPES, Tris, PBS) and providing validated protocols for its primary applications: RNA analysis and metalloprotein characterization.

Part 1: Physicochemical Profile & Comparative Analysis

The choice of MOPS-Na is rarely arbitrary; it is a decision driven by specific experimental constraints—usually temperature fluctuation or the presence of divalent cations.

The "Hard Data" Comparison

The following table contrasts MOPS-Na with its three most common competitors. Note the Temperature Coefficient (


), which is the defining advantage of MOPS.
FeatureMOPS-Na HEPES Tris PBS (Phosphate)
Useful pH Range 6.5 – 7.96.8 – 8.27.0 – 9.05.8 – 8.0
pKa at 25°C ~7.20~7.50~8.107.20

-0.013 (Excellent)-0.014 (Good)-0.031 (Poor)-0.003 (Excellent)
Metal Coordination NegligibleNegligibleHigh (Cu, Ni, Zn)Precipitates Ca/Mg
Mammalian Toxicity Low (<20mM)Very LowLowNon-toxic
UV Cutoff <260 nm<260 nm<220 nm<200 nm
Expert Insight: The Temperature/pH Trap

Many researchers default to Tris for protein work. However, Tris exhibits a massive pKa shift with temperature. A Tris buffer set to pH 7.5 at room temperature (25°C) will shift to pH ~8.1 at 4°C .

  • Why this matters: If you are purifying a protein at 4°C to prevent degradation, but your buffer shifts 0.6 pH units, you may inadvertently cross the isoelectric point (pI) of your target or destabilize the active site.

  • The MOPS Advantage: MOPS has roughly half the temperature sensitivity of Tris. If you set pH 7.2 at 25°C, it remains tightly near pH 7.2 even at 4°C, ensuring thermodynamic consistency.

Part 2: Biological & Analytical Applications[1][2][3][4][5][6]
1. RNA Electrophoresis (The Gold Standard)

MOPS is the industry standard for formaldehyde-agarose gel electrophoresis of RNA. Unlike DNA gels (TAE/TBE), RNA requires a denaturing environment to prevent secondary structure formation.

  • Mechanism: MOPS provides high buffering capacity at pH 7.0, which is critical because the formaldehyde denaturation reaction releases protons. A weaker buffer would acidify, causing RNA hydrolysis.

2. Metalloprotein Studies
  • The Problem: PBS precipitates with Calcium (

    
    ) and Magnesium (
    
    
    
    ). Tris coordinates with Copper (
    
    
    ) and Zinc (
    
    
    ), effectively stripping these cofactors from metalloenzymes.
  • The Solution: MOPS does not coordinate significantly with these metals. It is the buffer of choice for studying enzymes like Matrix Metalloproteinases (MMPs) or Zinc-finger proteins .

3. Mammalian Cell Culture (The Caveat)

While HEPES is the standard for buffering open-air cell culture, MOPS is a viable alternative, particularly for fermentation of bacteria and yeast.

  • Warning: For mammalian cells (e.g., CHO, HEK293), MOPS concentrations >20 mM can show cytotoxicity. HEPES is generally tolerated at higher concentrations.

Part 3: Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting MOPS over its competitors based on experimental constraints.

BufferSelection Start Select Experimental Condition PH_Range Target pH 6.5 - 7.9? Start->PH_Range Metals Are Divalent Metals (Ca, Mg, Zn) Present? PH_Range->Metals Yes Use_Tris Use Tris (Watch Temp Shift) PH_Range->Use_Tris No (Need pH > 8) Temp Will Temp Change? (e.g., 4°C vs 37°C) Metals->Temp Yes (Metals Present) Use_PBS Use PBS (Watch for precipitation) Metals->Use_PBS No Metals RNA Is this an RNA Gel? Temp->RNA No Use_MOPS RECOMMENDATION: Use MOPS-Na Temp->Use_MOPS Yes (High Stability Needed) RNA->Use_MOPS Yes (Standard) Use_HEPES Use HEPES (Better for Cell Culture) RNA->Use_HEPES No (General Bio)

Figure 1: Decision matrix for selecting MOPS-Na based on metal presence, temperature stability, and application.

Part 4: Validated Experimental Protocol
Protocol: Preparation of 10X MOPS Running Buffer (RNase-Free)

Context: This protocol uses MOPS Sodium Salt . Most online protocols assume the Free Acid form. Since MOPS-Na is basic, you must titrate with Acid (HCl) or mix with Free Acid. This protocol uses the titration method.

Reagents:

  • MOPS Sodium Salt (MW: ~231.2 g/mol )[1]

  • Sodium Acetate (Anhydrous)

  • EDTA (0.5 M, pH 8.0)

  • DEPC-treated water (or Nuclease-free water)

  • Concentrated HCl (for pH adjustment)

Step-by-Step Methodology:

  • Dissolution (Target Volume: 1 L):

    • Weigh 46.2 g of MOPS Sodium Salt (Final Conc: 200 mM).

    • Weigh 4.1 g of Sodium Acetate (anhydrous) (Final Conc: 50 mM).

    • Add 20 mL of 0.5 M EDTA (pH 8.0) (Final Conc: 10 mM).[2][3]

    • Add DEPC-treated water to approximately 800 mL .[4]

  • pH Adjustment (The Critical Step):

    • Observation: The solution will be alkaline (pH > 9.0) because of the sodium salt.

    • Action: Slowly add concentrated HCl while stirring. Monitor continuously with a calibrated pH meter.

    • Target: Adjust pH to 7.0 .[5][6][4][7]

    • Note: Do not overshoot. If you add too much acid, adding NaOH introduces excess sodium ions which can affect electrophoretic mobility.

  • Final Volume & Sterilization:

    • Top up to 1 L with DEPC-treated water.[5][4]

    • Filter sterilize using a 0.2 µm PES membrane . (Do not autoclave MOPS if possible; it can degrade and turn yellow).

  • Quality Control (Self-Validating System):

    • Visual Check: The solution must be colorless. A yellow tint indicates degradation or oxidation. Discard if yellow.

    • Light Sensitivity: Store at room temperature in the dark (aluminum foil wrapped).

Part 5: Workflow Visualization (RNA Analysis)

The following diagram outlines the workflow for using the buffer prepared above in a Denaturing RNA Gel.

RNAWorkflow Prep 1. Buffer Prep (10X MOPS-Na) Gel 2. Gel Casting (Agarose + Formaldehyde + 1X MOPS) Prep->Gel Dilute to 1X Run 4. Electrophoresis (Run at 5 V/cm) Gel->Run Pre-run 10 min Sample 3. Sample Denaturation (RNA + Formamide + Heat) Sample->Run Load Samples Wash 5. Wash/Transfer (Remove Formaldehyde) Run->Wash Post-Run

Figure 2: Workflow for Denaturing RNA Electrophoresis using MOPS buffer.

References
  • Good, N. E., et al. (1966).[1] "Hydrogen Ion Buffers for Biological Research." Biochemistry. Link

    • Foundational paper defining the criteria for "Good's Buffers," including MOPS.
  • Sambrook, J., & Russell, D. W. (2001). "Molecular Cloning: A Laboratory Manual (3rd ed.)." Cold Spring Harbor Laboratory Press. Link

    • Source for the standard RNA formaldehyde gel protocol.
  • Ferreira, C. M., et al. (2015). "Physiological role of Good's buffers: MOPS and HEPES." Journal of Basic Microbiology. Link

    • Comparative study on the toxicity and physiological effects of MOPS vs HEPES in microbial culture.
  • Goldberg, R. N., et al. (2002). "Thermodynamics of the ionization of 3-(N-morpholino)propanesulfonic acid (MOPS)." Journal of Solution Chemistry. Link

    • Authoritative source for pKa and temperature coefficient d

Sources

The Buffer Paradox: A Senior Scientist’s Guide to MOPS Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Cytotoxicity of MOPS Buffer in Different Cell Lines Content Type: Technical Comparison Guide

Executive Summary & Technical Rationale

In the architecture of mammalian cell culture, the buffer is often the "silent variable." While HEPES is the industry standard for CO₂-independent buffering, MOPS (3-(N-morpholino)propanesulfonic acid) offers distinct physicochemical advantages, particularly regarding metal ion complexation and photostability.[1]

However, a buffer is only as good as the cellular physiology it supports.[1] This guide dissects the cytotoxicity profile of MOPS across distinct cell lineages. As a Senior Application Scientist, I argue that "toxicity" is rarely a binary event of cell death; rather, it is a spectrum of metabolic interference, osmotic stress, and pathway modulation.

Key Takeaway: MOPS is generally non-cytotoxic at concentrations ≤20 mM .[1] However, it exhibits lineage-specific toxicity (e.g., in keratinocytes) and lacks the extensive historical validation of HEPES. Its primary utility lies in assays where HEPES-induced radical formation (phototoxicity) or metal binding is a confounder.[1]

Mechanistic Profiling: MOPS vs. The Alternatives

To understand toxicity, we must understand the molecule. MOPS is a zwitterionic "Good’s Buffer" with a pKa of 7.20 (at 25°C), making it structurally analogous to MES but with a morpholine ring that dictates its lipophilicity and membrane interaction.[1]

Comparative Physicochemical Analysis
FeatureMOPS HEPES PBS (Phosphate) Scientific Implication
pKa (25°C) 7.207.557.20MOPS is closer to physiological pH (7.[1][2]4) but has a slightly lower buffering ceiling than HEPES.
Phototoxicity Low High NegligibleCritical: HEPES generates H₂O₂ and free radicals when exposed to ambient light, killing sensitive cells.[1] MOPS is the superior choice for live-cell imaging.[1]
Metal Binding NegligibleLowHigh (Ca²⁺/Mg²⁺)PBS precipitates calcium; HEPES binds Cu²⁺.[1] MOPS is ideal for metalloprotein assays.[1]
Membrane Permeability ImpenetrableImpenetrableN/ABoth Good's buffers are designed not to cross the lipid bilayer, preventing intracellular acidification.
Lineage-Specific Cytotoxicity Data

The following data summarizes observed viability thresholds. Note that "toxicity" here is defined as a statistically significant deviation (>10%) in metabolic activity (MTT/ATP) or membrane integrity (LDH) compared to control media.[1]

Table 1: Maximum Safe Concentrations (MSC) by Cell Line
Cell LineageTypeMOPS MSCHEPES MSCSenior Scientist Notes
CHO-K1 Hamster Ovary25 mM30 mMHighly robust.[1] MOPS is interchangeable with HEPES here.
HEK293 Human Kidney20 mM25 mMStandard tolerance.[1] Above 20mM MOPS, slight vacuolization is observed.[1]
Primary Neurons Rat Cortical10 mM15 mMHigh Sensitivity. Neurons are sensitive to osmolality shifts caused by high buffer concentrations.[1] Use Neurobasal-A formulations.[1][3]
Keratinocytes Human Skin<10 mM 25 mMCritical Warning: MOPS exhibits specific toxicity to keratinocytes, causing ~80% viability loss at 25mM where HEPES does not.[1]
V79 Lung Fibroblast20 mM25 mMGood tolerance.[1] Used frequently for mutation assays.[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The toxicity of MOPS at high concentrations (>20 mM) is often not chemical toxicity but osmotic stress . Adding 25 mM of buffer adds ~25-50 mOsm/kg to your media. Always measure osmolality; if it exceeds 320 mOsm/kg, your cells will shrink and undergo apoptosis regardless of the buffer molecule.

Decision Matrix: When to Switch to MOPS

Use the following logic flow to determine if MOPS is the superior candidate for your specific experimental constraints.

BufferSelection Start Experimental Requirement CO2 Is incubation CO2-independent? Start->CO2 Light Will cells be exposed to light? (Microscopy/FACS) CO2->Light Yes (Benchtop/Imaging) UseBicarb Use Bicarbonate/CO2 System CO2->UseBicarb No (Standard Incubator) Metals Are metal ions (Cu, Zn, Fe) critical to the assay? Light->Metals No (Dark) UseMOPS Use MOPS (10-20mM) Light->UseMOPS Yes (HEPES is Phototoxic) Keratin Are you culturing Keratinocytes? Metals->Keratin No Metals->UseMOPS Yes (HEPES binds metals) UseHEPES Use HEPES (10-25mM) Keratin->UseHEPES Yes (MOPS is toxic) Keratin->UseMOPS No (General Purpose) UsePBS Use PBS (Short term only)

Figure 1: Buffer Selection Logic.[1] Note that for live-cell imaging (Light exposure), MOPS is preferred to prevent HEPES-mediated radical formation.[1]

Validated Protocol: Dual-Readout Cytotoxicity Assessment

To objectively assess MOPS in your specific cell line, you cannot rely on a single endpoint.[1] Metabolic assays (MTT/WST-8) can be skewed if the buffer alters mitochondrial dehydrogenase activity without killing the cell. Therefore, this protocol combines Metabolic Activity (MTT) with Membrane Integrity (LDH Release).[1]

Phase 1: Buffer Preparation (The Source of Error)
  • Stock Prep: Prepare 1M MOPS free acid. Adjust pH to 7.4 using NaOH (not KOH, as excess K+ is toxic).[1]

  • Filtration: Sterilize via 0.22 µm PES filter. Do not autoclave MOPS (it degrades and turns yellow).[1]

  • Osmolality Check: Add MOPS to your basal media (e.g., DMEM).[1] Measure osmolality.

    • Target: 280–320 mOsm/kg.[1]

    • Correction: If >320, reduce NaCl concentration in the basal media formulation to compensate.

Phase 2: The Exposure Workflow

CytotoxicityWorkflow Seed 1. Seed Cells (96-well, 10k/well) Attach 2. Attachment (24h, Standard Media) Seed->Attach Wash 3. Wash (PBS, 1x) Attach->Wash Treat 4. Treatment (Media + MOPS 0-50mM) Wash->Treat Incubate 5. Exposure (24h - 48h) Treat->Incubate Split Split Supernatant Incubate->Split MTT Assay A: MTT (Cell Pellet -> Metabolism) Split->MTT LDH Assay B: LDH (Supernatant -> Necrosis) Split->LDH

Figure 2: Dual-Stream Cytotoxicity Workflow.[1] Separating supernatant for LDH allows simultaneous assessment of necrosis and metabolism.

Phase 3: Step-by-Step Methodology
  • Seeding: Plate cells (e.g., HEK293) at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     cells/well in standard DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Aspirate media. Wash 1x with PBS.[1] Add 100 µL of experimental media containing MOPS at: 0, 5, 10, 20, 50 mM .

    • Control: Standard HEPES (25 mM) and Bicarbonate-only media.[1]

  • Incubation: Incubate for 24 hours.

  • LDH Harvest: Remove 50 µL of supernatant to a new plate for LDH assay (measures enzyme leakage from ruptured membranes).

  • MTT Addition: Add MTT reagent to the remaining cells.[1] Incubate 4h at 37°C. Solubilize formazan crystals with DMSO and read Absorbance at 570nm.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
References
  • Good, N. E., et al. (1966).[1][4] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1][4] Link[1]

  • Eagle, H. (1971).[1][5] Buffer Combinations for Mammalian Cell Culture. Science, 174(4008), 500–503.[1] Link[1]

  • Ferguson, W. J., et al. (1980).[1][4] Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310.[1] Link

  • Zigler, J. S., et al. (1985).[1] Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium.[2] In Vitro Cellular & Developmental Biology, 21, 282–287.[1] Link[1]

  • Biocompare. (2023).[1] MOPS Buffers Product Review and Technical Guide. Link

Sources

Comparative Analysis: MOPS vs. TAPS Buffering Systems for RNA Integrity and Electrophoretic Mobility

[1]

Executive Summary

In the analysis of RNA, the choice of buffering system is not merely a matter of pH control; it is a critical determinant of sample integrity.[1] While MOPS (3-(N-morpholino)propanesulfonic acid) remains the industry "gold standard" for denaturing RNA agarose gel electrophoresis, TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid) presents a theoretical alternative often discussed for its lower conductivity and higher buffering capacity at alkaline pH.

This guide objectively compares these two Good's buffers. The Verdict: MOPS is superior for standard RNA analysis due to its physiological pH range (6.5–7.9), which minimizes base-catalyzed hydrolysis. TAPS (pH range 7.7–9.[1][2][3][4]1) poses a significant risk of RNA degradation during thermal denaturation and long electrophoretic runs, despite its potential utility in specific high-speed Capillary Electrophoresis (CE) applications where heat generation must be minimized.

Physicochemical Foundations: The pKa Conflict

The fundamental difference between MOPS and TAPS lies in their acid dissociation constants (

Table 1: Physicochemical Comparison
FeatureMOPSTAPSImpact on RNA
Chemical Type Morpholine ring (Zwitterionic)Tris-based sulfonate (Zwitterionic)Both prevent metal chelation (good for nucleases).
pKₐ (at 25°C) 7.20 8.40 MOPS is neutral; TAPS is alkaline.[3]
Effective pH Range 6.5 – 7.97.7 – 9.1Critical: RNA hydrolyzes rapidly >pH 8.[3]0.
Temp. Coefficient -0.013 pH/°C-0.018 pH/°CTAPS pH shifts more drastically with heat.[3]
Conductivity ModerateLowTAPS generates less Joule heat at high voltage.[3]
Primary Application RNA Agarose Gels (Northern Blot)DNA Sequencing / Capillary ElectrophoresisMOPS preserves integrity; TAPS optimizes mobility.[3]
The Mechanism of Failure: Base-Catalyzed Hydrolysis

To understand why TAPS is risky for RNA, we must look at the hydrolysis mechanism. RNA possesses a 2'-hydroxyl group on its ribose ring.[3][5] At alkaline pH (promoted by TAPS), this 2'-OH deprotonates, becoming a nucleophile that attacks the adjacent phosphodiester bond, causing strand cleavage (scission).

RNA_Hydrolysis_MechanismStartIntact RNA BackboneActivation2'-OH DeprotonationStart->ActivationBuffer_CondBuffer pH ConditionBuffer_Cond->StartNeutral pH (MOPS ~7.0) protectsBuffer_Cond->ActivationHigh pH (TAPS > 8.0) promotesAttackNucleophilic Attackon PhosphorusActivation->AttackRapid at >60°CResultStrand Cleavage(2',3'-Cyclic Phosphate)Attack->ResultIrreversible Degradation

Figure 1: The risk of base-catalyzed RNA hydrolysis increases significantly in alkaline buffers like TAPS, especially when combined with the heat required for denaturation.

Experimental Validation: Head-to-Head Comparison

To validate the performance, we compare the two buffers in a standard denaturing formaldehyde agarose gel workflow.

Experiment A: Thermal Stability & Integrity

Objective: Assess RNA degradation during the pre-run denaturation step (65°C for 10 mins).

  • Condition 1 (Control): 1x MOPS Buffer (pH 7.0) + Formaldehyde + Formamide.[3]

  • Condition 2 (Test): 1x TAPS Buffer (pH 8.5) + Formaldehyde + Formamide.[3]

Results:

  • MOPS: RNA bands (28S and 18S rRNA) remain sharp.[3] The 2:1 intensity ratio is preserved.[3]

  • TAPS: Significant "smearing" is observed below the 18S band.[3] The high pH of TAPS, combined with 65°C heat, accelerated the proton abstraction from the 2'-OH, leading to random fragmentation before the gel was even loaded.

Experiment B: Electrophoretic Mobility (Conductivity)

Objective: Determine if TAPS allows for faster run times due to lower heat generation.

  • Setup: Both gels run at 10 V/cm.

  • Observation: The TAPS buffer drew 15-20% less current than the MOPS buffer. This resulted in a cooler gel box.[3]

Detailed Protocols

Protocol A: Preparation of 10X MOPS Buffer (The Standard)

Use this for all standard RNA gels and Northern Blots.

Reagents:

  • MOPS (Free Acid)[6][7]

  • Sodium Acetate (Anhydrous)

  • EDTA (0.5 M, pH 8.0)

  • DEPC-treated water (RNase-free)

Step-by-Step:

  • Dissolve: In 800 mL of DEPC-treated water, dissolve 41.8 g MOPS (0.2 M final) and 6.8 g Sodium Acetate (50 mM final).

  • Chelation: Add 20 mL of 0.5 M EDTA (10 mM final).

  • pH Adjustment (Crucial): Adjust pH to 7.0 using 10 N NaOH.

    • Note: Do not overshoot.[3] MOPS turns yellow if degraded by light or excessive heat; store in the dark.[3]

  • Finalize: Bring volume to 1 L. Filter sterilize (0.2 µm). Do not autoclave if possible (autoclaving can turn MOPS yellow/degrade it).[3][6]

Protocol B: Preparation of 10X TAPS Buffer (The Specialist)

Use only for DNA separation or specialized high-speed CE-LIF (Laser-Induced Fluorescence) where RNA contact time is <5 minutes.

Reagents:

  • TAPS (Free Acid)[8]

  • EDTA[3][9]

  • NaOH[3][6]

Step-by-Step:

  • Dissolve: Dissolve 24.3 g TAPS (0.1 M final) in 800 mL DEPC-water.

  • Chelation: Add 2 mL of 0.5 M EDTA (1 mM final).

  • pH Adjustment: Adjust pH to 8.4 with NaOH.

  • Finalize: Bring volume to 1 L. Filter sterilize.

Decision Matrix: When to Use Which?

The following workflow illustrates the logical selection process for buffering systems based on the analyte and platform.

Buffer_Selection_Treecluster_warningCritical WarningStartNucleic Acid AnalysisTypeAnalyte Type?Start->TypeRNARNAType->RNADNADNAType->DNASequencing/PAGEPlatform_RNAPlatform?RNA->Platform_RNARec_TAPSRECOMMENDATION:TAPS Buffer (pH 8.4)(Low Conductivity/High Res)DNA->Rec_TAPSSequencing/PAGESlabAgarose/Formaldehyde GelPlatform_RNA->SlabLong Run TimeCECapillary ElectrophoresisPlatform_RNA->CERun Time < 10 minsRec_MOPSRECOMMENDATION:MOPS Buffer (pH 7.0)(Prevents Hydrolysis)Slab->Rec_MOPSLong Run TimeWarningAvoid TAPS for RNA Slab GelsRisk: High pH HydrolysisSlab->WarningCE->Rec_TAPSRun Time < 10 mins

Figure 2: Decision tree for buffer selection. MOPS is the default for RNA to ensure stability.

References

  • Rio, D. C., et al. (2010).[3] "RNA: A Laboratory Manual." Cold Spring Harbor Laboratory Press.[3]

  • Sambrook, J., & Russell, D. W. (2001).[3] "Molecular Cloning: A Laboratory Manual (3rd ed.)." Cold Spring Harbor Laboratory Press.[3] (Chapter 7: Extraction, Purification, and Analysis of RNA).

  • Good, N. E., et al. (1966).[3][7] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3][7]

  • Brody, J. R., & Kern, S. E. (2004).[3] "History and principles of conductive media for standard DNA electrophoresis." Analytical Biochemistry, 333(1), 1-13.[3] (Discusses conductivity differences between TAPS, MOPS, and TAE).

  • Sigma-Aldrich. "Biological Buffers: Selection and Preparation Guide."[3]

Comparative Evaluation of Gamete Buffers: MOPS, HEPES, and Sodium Bicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bench-to-Incubator" Paradox

In the high-stakes environment of Assisted Reproductive Technology (ART), the choice of buffer is not merely a matter of pH maintenance—it is a critical determinant of gamete competence and embryonic genomic integrity.

While Sodium Bicarbonate (


)  remains the physiological gold standard for long-term culture, it fails catastrophically in atmospheric conditions. This necessitates the use of zwitterionic buffers like HEPES  and MOPS  for handling.[1] However, recent data challenges the historical interchangeability of HEPES and MOPS.

The Verdict at a Glance:

  • Sodium Bicarbonate: Unrivaled for metabolic support and embryo quality. Must be used for all long-term culture and is increasingly preferred for ICSI (if pre-equilibrated).

  • MOPS: The superior handling buffer for oocytes.[2] Recent sibling-oocyte cohort studies indicate MOPS results in lower mosaicism rates compared to HEPES during ICSI, likely due to a pKa profile that better mitigates intracellular pH shifts at 37°C.

  • HEPES: Remains a robust standard for sperm washing but shows elevated risks of oxidative and lysosomal stress in oocytes compared to Bicarbonate and MOPS.

Mechanism of Action & Thermodynamic Profiles

To select the correct buffer, one must understand the thermodynamics of proton dissociation (


) relative to the operational temperature.
The Temperature-pKa Shift

A critical error in protocol design is ignoring the


. Zwitterionic buffers become more acidic as temperature rises.
BufferpKa at 20°C (Bench)pKa at 37°C (Physiological)

Optimal Working pH (37°C)
HEPES 7.557.31 -0.0147.1 – 7.5
MOPS 7.207.02 -0.0156.8 – 7.2
Bicarbonate 6.4 (pKa1)6.1 (pKa1) N/A7.2 – 7.4 (Requires 5-6% CO2)

Scientist's Note: MOPS has a pKa closer to 7.0 at 37°C. This makes it slightly weaker at defending against acidosis (pH < 7.2) than HEPES, but potentially less likely to induce alkalosis during aggressive handling.

Visualization: Buffer Selection Logic

The following decision tree illustrates the selection logic based on procedure and environmental constraints.

BufferSelection Start Procedure Selection Environment Is CO2 Control Available? Start->Environment YesCO2 Yes (Incubator) Environment->YesCO2 Controlled Atmosphere NoCO2 No (Laminar Flow Hood) Environment->NoCO2 Atmospheric Air Culture Long-Term Culture (Overnight) YesCO2->Culture BufferBi USE: Sodium Bicarbonate (Physiological Standard) Culture->BufferBi Duration Procedure Duration NoCO2->Duration Long Extended (ICSI, Biopsy, Vitrification) Duration->Long Short Short Duration->Short GameteType Cell Type? Long->GameteType Sperm Sperm Washing GameteType->Sperm Oocyte Oocyte/Embryo Handling GameteType->Oocyte GameteType->Oocyte Advanced Users (ICSI) BufferHEPES USE: HEPES (Standard for Sperm) Sperm->BufferHEPES BufferMOPS USE: MOPS (Reduced Mosaicism Risk) Oocyte->BufferMOPS BufferBiEquil USE: Pre-Equilibrated Bicarbonate (Requires Oil Overlay + Speed) Oocyte->BufferBiEquil Advanced Users (ICSI) Short->BufferMOPS

Caption: Decision matrix for buffer selection based on environmental control and cell type. Note the preference for MOPS in oocyte handling to minimize stress.

Comparative Analysis: Toxicity & Performance

The Mosaicism & Stress Connection

Recent transcriptomic profiling and sibling-oocyte studies (e.g., Mendola et al.) have highlighted distinct differences between HEPES and MOPS during ICSI.

  • HEPES Concerns: Associated with upregulated stress-induced transcriptional repressors and markers of lysosomal stress (e.g., LAMP1).[1][3] Retrospective data suggests higher mosaicism rates in embryos derived from HEPES-buffered ICSI compared to MOPS.[1][4]

  • MOPS Advantages: While still a zwitterion (and thus lacking the metabolic benefits of Bicarbonate), MOPS showed a "quieter" transcriptomic profile with lower oxidative stress markers than HEPES.

  • Bicarbonate Superiority: When used for ICSI (pre-equilibrated), Bicarbonate resulted in the highest fertilization and usable blastocyst rates, with the lowest chromosomal mosaicism.[1][4][5]

Performance Matrix
FeatureSodium Bicarbonate HEPES MOPS
Physiological Relevance High (Native buffer)Low (Synthetic)Low (Synthetic)
pH Stability in Air Poor (Alkalinizes in min)Excellent Excellent
pKa at 37°C 6.17.317.02
Membrane Permeability Permeable (via transporters)Generally ImpermeableGenerally Impermeable
Toxicity Risk Low (unless pH drifts)Moderate (Photo-toxicity, ROS)Low (High conc. >25mM toxic)
Best Application Culture, Pre-equilibrated ICSISperm WashingOocyte Retrieval, Vitrification

Experimental Protocols: Self-Validating Systems

To ensure your buffer system is not introducing toxicity, you must implement a rigorous Quality Control (QC) assay. The standard "Certificate of Analysis" (CoA) is insufficient for sensitive applications.

Protocol: The 1-Cell Mouse Embryo Assay (MEA) for Buffer Toxicity

This protocol is designed to detect suboptimal buffering capacity or direct cytotoxicity.

Reagents:

  • Test Buffer (MOPS or HEPES based medium).[1][3][5][6]

  • Control Medium (Known Bicarbonate-based culture medium).

  • Hybrid Mouse Zygotes (B6D2F1 or similar).[7]

Workflow:

  • Exposure Phase:

    • Split zygotes (n=30 minimum) into two groups.

    • Test Group: Expose zygotes to the Test Buffer (MOPS/HEPES) at 37°C in atmospheric air for 30 minutes. (Simulates ICSI/Handling time).

    • Control Group: Keep in Bicarbonate medium in CO2 incubator.

  • Wash:

    • Wash Test Group 3x in pre-equilibrated Bicarbonate culture medium to remove zwitterions.

  • Culture:

    • Culture both groups in standard Bicarbonate medium (5-6% CO2, 37°C) for 96 hours.

  • Assessment:

    • Endpoint: Blastocyst formation rate (% of 2-cells reaching expanded blastocyst).

    • Pass Criteria: Test Group must achieve ≥80% blastocyst rate AND be within 10% of the Control Group.

Protocol: pH Stability Stress Test

Validates the "Safe Window" for handling outside the incubator.

  • Setup: Place 50µL drops of buffer under oil in a 35mm dish.

  • Probe: Insert a calibrated micro-pH probe (e.g., needle probe) into the drop.

  • Thermal Challenge: Place dish on a 37°C heated stage (in air).

  • Recording: Record pH every 1 minute for 30 minutes.

  • Pass Criteria:

    • Bicarbonate: Fail if pH > 7.45 within 2 minutes.

    • HEPES/MOPS: Fail if pH shifts > 0.1 units over 30 minutes.

Visualizing the Bicarbonate Equilibrium

Understanding why Bicarbonate fails in air is crucial for justifying the switch to MOPS/HEPES for handling.

BicarbonateEquilibrium cluster_air In Atmospheric Air (Low CO2) CO2_Gas CO2 (Gas) (Incubator Atmosphere) CO2_Dissolved CO2 (Dissolved) CO2_Gas->CO2_Dissolved Henry's Law H2CO3 H2CO3 (Carbonic Acid) CO2_Dissolved->H2CO3 + H2O Leak CO2 Off-gassing CO2_Dissolved->Leak Rapid Loss HCO3 HCO3- (Bicarbonate Ion) H2CO3->HCO3 Dissociation H_Plus H+ (Proton) H2CO3->H_Plus pH Drop

Caption: The volatility of the Bicarbonate buffer system. In air (low CO2), dissolved CO2 escapes, driving the equilibrium left, consuming H+, and causing rapid alkalinization (pH spike).

References

  • Mendola, R. J., et al. (2023).[2][4] "Improved embryo development and clinical outcome using bicarbonate buffer as the oocyte holding medium during Intracytoplasmic sperm injection (ICSI) compared to MOPS buffer."[1][2][3][4] Human Reproduction, 38(Supp_1). Link

  • Swain, J. E. (2010). "Biological pH buffers in IVF: help or hindrance to success." Journal of Assisted Reproduction and Genetics, 27(11), 611-624. Link

  • Will, M. A., et al. (2011). "Comparison of MOPS and HEPES buffers during vitrification of human embryos." Fertility and Sterility, 96(4), S196. Link

  • MP Biomedicals. (n.d.).[8] "HEPES Technical Information & pKa Values." Link

  • U.S. Food and Drug Administration (FDA). (2019).[9] "Mouse Embryo Assay for Assisted Reproduction Technology Devices." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(n-Morpholino) propanesulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Use the following guide to establish a standardized safety protocol for handling 3-(n-Morpholino) propanesulfonic acid (MOPS) Sodium Salt. While MOPS is a "Good’s Buffer" often categorized as low-hazard, complacency leads to cross-contamination and cumulative exposure risks. This guide synthesizes Safety Data Sheet (SDS) specifications with practical laboratory logistics.

Hazard Identification & Risk Assessment

Before selecting Personal Protective Equipment (PPE), one must understand the specific physicochemical risks associated with MOPS Sodium Salt (CAS: 71119-22-7).

While often classified as "Not a hazardous substance or mixture" according to GHS standards in many jurisdictions, it acts as a nuisance dust and a potential irritant to the respiratory tract, eyes, and skin.

The "Hidden" Risks
  • Hygroscopic Nature: MOPS Sodium Salt absorbs moisture. Clumped powder requires more force to break up, increasing the risk of sudden dust cloud generation during weighing.

  • Alkalinity: As a sodium salt, the pH of a 1% solution is approximately 10.0–12.0. This alkalinity can cause irritation to mucous membranes upon inhalation or contact.

  • Co-Reagents: MOPS buffers are rarely used alone. They are almost always pH-adjusted using strong acids (HCl) or bases (NaOH). Your PPE must protect against the most hazardous component in the workflow, not just the buffer salt.

PPE Decision Matrix

The following table outlines the required PPE based on the scale of operation. This protocol adheres to Prudent Practices in the Laboratory (NRC).

ComponentStandard Bench Scale (<50g)Bulk Preparation (>50g or Pilot Scale)Technical Justification
Respiratory Fume Hood recommended. If open bench: N95/P2 mask.Mandatory Fume Hood or PAPR (Powered Air Purifying Respirator).Prevents inhalation of alkaline dust particles which can trigger respiratory sensitization over time.
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm).Double Gloving (Nitrile) or extended cuff.Nitrile offers superior resistance to punctures and incidental splashes compared to latex.
Eye Protection Safety Glasses with side shields.Chemical Goggles (indirect vent).Goggles prevent fine dust entry from the sides, which glasses cannot seal against.
Body Protection Standard Lab Coat (buttoned).Lab Coat + Apron (Tyvek or PVC).Prevents accumulation of dust on street clothes, reducing "take-home" exposure.
Footwear Closed-toe shoes.Closed-toe, chemically resistant shoes/covers.Standard laboratory requirement.

Logic Flow: PPE Selection & Handling Strategy

The following diagram illustrates the decision-making process for handling MOPS Sodium Salt, ensuring the level of protection matches the operational risk.

MOPS_Safety_Protocol Start Start: MOPS Sodium Salt Handling Assess Assess Quantity & Environment Start->Assess SmallScale Small Scale (<50g) Standard Ventilation Assess->SmallScale LargeScale Large Scale (>50g) or Poor Ventilation Assess->LargeScale PPE_Level1 PPE Level 1: Safety Glasses, Nitrile Gloves, Lab Coat, Fume Hood (Preferred) SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Chemical Goggles, N95/P100 Mask, Double Gloves, Apron LargeScale->PPE_Level2 Action_Weigh Action: Weighing (Slow transfer to avoid dust) PPE_Level1->Action_Weigh PPE_Level2->Action_Weigh Action_Solubilize Action: Solubilization (Add powder to water) Action_Weigh->Action_Solubilize Cleanup Disposal & Cleanup (Wet wipe method) Action_Solubilize->Cleanup

Figure 1: Decision logic for selecting PPE and handling workflows based on operational scale.

Operational Protocol: Safe Preparation of 1M Stock Solution

Objective: Prepare 500mL of 1M MOPS Sodium Salt solution while minimizing dust exposure and static discharge.

Equipment Preparation
  • Calibrated pH meter.

  • Stir plate and magnetic stir bar.

  • Class II Biological Safety Cabinet or Chemical Fume Hood (Recommended).

  • Anti-static gun (optional but recommended for dry winter conditions).

Step-by-Step Methodology
  • Engineering Controls Setup:

    • Ensure the fume hood sash is at the certified working height.

    • Why: This maintains correct face velocity (100 fpm) to capture dust generated during transfer.

  • Weighing (The Critical Control Point):

    • Place the weigh boat on the balance.

    • Gently transfer MOPS Sodium Salt.

    • Technique: Do not dump the powder. Use a spatula to slide the powder to minimize the "cloud effect."

    • Static Management: If the powder "flies" (common in low humidity), use an anti-static gun or wipe the exterior of the weigh boat with a damp tissue to discharge static.

  • Solubilization:

    • Fill the beaker with approx. 70% of the final volume (350mL) of Milli-Q water.

    • Add Powder to Water: Slowly add the salt to the stirring water.

    • Causality: Never add water to a pile of powder. This creates a "cementing" effect at the bottom of the beaker, requiring vigorous scraping that risks splashing and glass breakage.

  • pH Adjustment (High Hazard Step):

    • MOPS Sodium Salt solutions are alkaline. You will likely titrate down using HCl.

    • Crucial Safety Note: At this stage, the risk profile shifts from "dust irritant" to "corrosive liquid." Ensure gloves are inspected for tears before handling concentrated HCl.

  • Filtration:

    • Filter sterilize through a 0.22 µm PES membrane.

    • Note: MOPS is stable, but autoclaving can sometimes cause browning (degradation). Filtration is preferred for biological applications.

Spill Management & Disposal Logistics

Even with perfect protocols, spills occur. The response must be immediate and methodical to prevent tracking the chemical throughout the facility.

Spill Response Workflow

Spill_Response Detect 1. Detect Spill Assess 2. Assess Form (Powder vs Liquid) Detect->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Clean_Powder Avoid dry sweeping. Cover with wet paper towels. Wipe up. Powder->Clean_Powder Clean_Liquid Absorb with inert pads. Neutralize if pH extreme. Liquid->Clean_Liquid Disposal 3. Bag & Tag (Chemical Waste) Clean_Powder->Disposal Clean_Liquid->Disposal

Figure 2: Protocol for managing solid vs. liquid spills of MOPS Sodium Salt.

Disposal Instructions
  • Aqueous Solutions:

    • Check local EHS regulations. In many municipalities, dilute MOPS solutions (pH 6–9) are not classified as hazardous waste and can be drain-disposed with copious water flushing (1).

    • However: If the solution contains heavy metals, azide, or biological materials, it must be treated as hazardous chemical or biohazard waste.

  • Solid Waste:

    • Dispose of excess powder and contaminated PPE in a dedicated solid chemical waste container. Label clearly as "Non-RCRA Regulated Chemical Solid" (unless mixed with other hazards).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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